molecular formula C26H28O15 B1668447 Carlinoside CAS No. 59952-97-5

Carlinoside

Cat. No.: B1668447
CAS No.: 59952-97-5
M. Wt: 580.5 g/mol
InChI Key: XBGYTZHKGMCEGE-VYUBKLCTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carlinoside is a C-glycosyl compound that is luteolin substituted at positions 8 and 6 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively. It has a role as a metabolite, an antioxidant and an anti-inflammatory agent. It is a tetrahydroxyflavone and a C-glycosyl compound. It is functionally related to a luteolin.
This compound has been reported in Glycine max, Hordeum vulgare, and other organisms with data available.
from Cajanus cajan leaf;  reduces hepatic bilirubin accumulation;  structure in first source

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYTZHKGMCEGE-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208666
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59952-97-5
Record name Carlinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59952-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carlinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 8-alpha-L-arbinopyranosyl-2-(3,4-dihydroxyphenyl)-6-beta-D-gucopyranosyl-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Carlinoside from Cajanus cajan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation of Carlinoside, a flavone glycoside with significant therapeutic potential, from the leaves of Cajanus cajan (pigeon pea). This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound.

Introduction to this compound and Cajanus cajan

Cajanus cajan, commonly known as pigeon pea, is a perennial legume widely cultivated in tropical and subtropical regions. The plant has a long history of use in traditional medicine, and modern research has identified its leaves as a rich source of various bioactive compounds, including flavonoids and stilbenes.[1] Among these, this compound (a C-glycoside of luteolin) has garnered attention for its potential health benefits, notably its role in reducing hepatic bilirubin accumulation by stimulating UGT1A1 activity through Nrf2 gene expression.[2][3] This guide outlines a comprehensive methodology for the isolation and purification of this compound from Cajanus cajan leaves.

Quantitative Analysis of Bioactive Compounds in Cajanus cajan

The concentration of flavonoids and other phenolic compounds can vary depending on the plant part, extraction method, and solvent used. The following tables summarize quantitative data from various studies on Cajanus cajan.

Table 1: Total Phenolic and Flavonoid Content in Cajanus cajan Extracts

Plant PartExtraction Solvent/FractionTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g or mg rutin/g extract)Reference
LeavesEthanol Extract-293.45 ± 3.12 (rutin)[4]
LeavesAqueous Extract-146.32 ± 3.28 (rutin)[4]
LeavesEthyl Acetate Fraction-384.43 ± 1.58 (rutin)[4]
Leavesn-Butanol Fraction-211.37 ± 2.19 (rutin)[4]
LeavesWater Fraction-52.43 ± 1.64 (rutin)[4]
Leaves-16.61% (of dry weight)4.77% (of dry weight)[5]
Seeds-3.82% (of dry weight)2.11% (of dry weight)[5]
Stems-14.19% (of dry weight)5.44% (of dry weight)[5]

Table 2: Concentration of Specific Flavonoids in Cajanus cajan Leaves

CompoundConcentration (mg/g of dried leaf)Reference
Orientin18.82
Vitexin21.03

Note: Orientin and Vitexin are structurally similar to this compound (all are flavone C-glycosides), providing an estimated concentration range.

Experimental Protocol for the Isolation of this compound

This protocol is a synthesized methodology based on established techniques for flavonoid isolation from Cajanus cajan leaves.[2][6]

Plant Material and Extraction
  • Collection and Preparation: Fresh leaves of Cajanus cajan are collected and air-dried in the shade. The dried leaves are then ground into a coarse powder.

  • Extraction: The powdered leaves are extracted with 90% ethanol under reflux for 1-2 hours. This process is repeated three times to ensure exhaustive extraction.[2] The combined ethanol extracts are then concentrated under reduced pressure to yield the crude ethanol extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity.

  • Dichloromethane Fractionation: The aqueous suspension is first extracted with dichloromethane to remove non-polar compounds. The dichloromethane fraction is collected and concentrated separately.[2]

  • n-Butanol Fractionation: The remaining aqueous phase is then extracted with n-butanol. Flavonoid glycosides like this compound are expected to partition into the n-butanol fraction. This fraction is collected and concentrated.[2]

Chromatographic Purification
  • Macroporous Adsorption Resin Chromatography: The concentrated n-butanol fraction, rich in flavonoids, is subjected to column chromatography using a macroporous adsorption resin.[6]

  • Elution: The column is first washed with deionized water to remove sugars and other highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol) is used to elute the adsorbed compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This compound-containing fractions are pooled.

  • Further Purification (Optional): For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.

Characterization of this compound

The isolated compound is characterized using spectroscopic methods to confirm its identity and purity:

  • UV-Vis Spectroscopy: To determine the characteristic absorption maxima of the flavonoid structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the detailed chemical structure.

Visualizing the Isolation Workflow and Biological Activity

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization A Cajanus cajan Leaves (Dried Powder) B Ethanol Extraction (90%) A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Water Suspension) C->D E Dichloromethane Fraction (Discarded for this compound) D->E DCM F n-Butanol Fraction D->F n-Butanol G Macroporous Resin Column Chromatography F->G H Elution with Ethanol Gradient G->H I This compound-rich Fractions H->I J Further Purification (e.g., Prep-HPLC) I->J K Pure this compound J->K L Spectroscopic Analysis (UV, MS, NMR) K->L G This compound This compound Nrf2 Nrf2 Gene Expression This compound->Nrf2 stimulates UGT1A1 UGT1A1 Overexpression Nrf2->UGT1A1 leads to Bilirubin_UGT Increased Bilirubin-UGT Activity UGT1A1->Bilirubin_UGT results in Bilirubin_Accumulation Reduced Hepatic Bilirubin Accumulation Bilirubin_UGT->Bilirubin_Accumulation causes

References

biosynthetic pathway of Carlinoside in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthetic Pathway of Carlinoside in Plants

Executive Summary: this compound, a di-C-glycosylflavone with notable hepatoprotective properties, is synthesized in plants through a specialized branch of the flavonoid biosynthetic pathway. This guide provides a detailed overview of the complete biosynthetic route, from the initial precursor, L-phenylalanine, to the final intricate structure of this compound (6-C-β-D-glucosyl-8-C-α-L-arabinopyranosyl-luteolin). The pathway is elucidated in two major stages: the formation of the luteolin aglycone via the general flavonoid pathway, and the subsequent, highly specific C-glycosylation steps. This document details the enzymes, intermediates, and proposed mechanisms, presents available quantitative data, and outlines key experimental protocols used for pathway characterization, making it a vital resource for researchers in plant biochemistry, natural product chemistry, and drug development.

Introduction to this compound

This compound is a flavone C-diglycoside, a class of natural products known for their remarkable stability against acid hydrolysis due to the direct carbon-carbon bond between the sugar moieties and the flavonoid skeleton.[1] Its chemical structure consists of a luteolin aglycone C-glycosylated with a β-D-glucosyl group at the C-6 position and an α-L-arabinopyranosyl group at the C-8 position. Flavonoids, in general, play crucial roles in plants, including pigmentation, UV protection, and defense against pathogens.[2][3] this compound, specifically, has garnered interest for its pharmacological activities; for instance, it has been shown to reduce hepatic bilirubin accumulation by stimulating UGT activity, highlighting its potential for intervening in hyperbilirubinemia associated with liver dysfunction.[4] Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

Core Biosynthetic Pathway: Phenylalanine to Luteolin

The formation of the luteolin backbone of this compound is a multi-step process that begins with the general phenylpropanoid pathway and transitions into the flavonoid-specific pathway.[2][5]

General Phenylpropanoid Pathway

The pathway initiates with the aromatic amino acid L-phenylalanine. Three key enzymatic reactions convert it into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[5][6]

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a rate-limiting step that channels carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolites.[5]

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[6]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A, forming a high-energy thioester bond to yield p-coumaroyl-CoA.[6]

Flavonoid Pathway to Luteolin

p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of the flavone luteolin through a series of condensation, cyclization, and modification reactions.[7]

  • Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[5]

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which serves as a crucial branch point in the flavonoid pathway.[7]

  • Flavonoid 3'-Hydroxylase (F3'H): To produce luteolin, naringenin is hydroxylated at the 3' position of the B-ring by F3'H, a P450 monooxygenase, yielding eriodictyol.[7]

  • Flavone Synthase (FNS): FNS introduces a double bond between the C-2 and C-3 positions of the C-ring of eriodictyol, converting the flavanone into the flavone, luteolin.[7]

Luteolin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL 4CL Cou->CL CouCoA p-Coumaroyl-CoA CHS CHS CouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin F3H F3'H Nar->F3H Eri Eriodictyol FNS FNS Eri->FNS Lut Luteolin PAL->Cin C4H->Cou CL->CouCoA CHS->NarC CHI->Nar F3H->Eri FNS->Lut Carlinoside_Glycosylation Eri Eriodictyol P450 CYP450 (e.g., F2H-like) Eri->P450 EriOH 2-Hydroxyeriodictyol CGT1 C-Glucosyltransferase (CGT) EriOH->CGT1 EriOH_Glc 6-C-Glucosyl-2-hydroxyeriodictyol DEH Dehydratase EriOH_Glc->DEH Isoorientin Isoorientin (Luteolin 6-C-glucoside) CGT2 C-Arabinosyltransferase (CAT) Isoorientin->CGT2 This compound This compound UDPGlc UDP-Glucose UDPGlc->CGT1 UDP UDP UDP_Ara UDP-Arabinose UDP_Ara->CGT2 P450->EriOH CGT1->EriOH_Glc CGT1->UDP DEH->Isoorientin CGT2->this compound CGT2->UDP Experimental_Workflow A Transcriptome Analysis (this compound-producing plant) B Identify Candidate Genes (e.g., UGTs) A->B C Gene Cloning & Heterologous Expression (e.g., in E. coli, Yeast) B->C G In Planta Functional Validation B->G D Recombinant Protein Purification C->D E In Vitro Enzyme Assay D->E F Product Identification (LC-MS, NMR) E->F J Pathway Elucidation F->J H Virus-Induced Gene Silencing (VIGS) in Plant G->H I Metabolite Profiling of Silenced Plants H->I I->J

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its role as a hepatoprotective agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed presentation of its structural features, quantitative physicochemical data, methodologies for its isolation and structural elucidation, and an examination of its interaction with the Nrf2 signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a C-glycosyl compound, specifically a derivative of the flavone luteolin. Its structure is characterized by a luteolin aglycone C-glycosidically linked to two sugar moieties: a β-D-glucopyranosyl group at position 6 and an α-L-arabinopyranosyl group at position 8.[1][2] The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one. The absolute configuration of the stereocenters in the sugar moieties is critical for its biological activity and is precisely defined by this nomenclature.

The chemical structure and stereochemistry are unambiguously represented by the following identifiers:

  • Molecular Formula: C₂₆H₂₈O₁₅[3]

  • Molecular Weight: 580.49 g/mol

  • SMILES: C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@@HO[3]

  • InChIKey: XBGYTZHKGMCEGE-VYUBKLCTSA-N[3]

Figure 1: Structural components of this compound.

Quantitative Physicochemical Data

Precise quantitative data is paramount for the identification and characterization of this compound. The following tables summarize key spectroscopic and physical properties.

Table 1: Spectroscopic Data

ParameterValueReference
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spectrometry Predicted [M+H]⁺: 581.15008 m/z[3]
Predicted [M+Na]⁺: 603.13202 m/z[3]
Predicted [M-H]⁻: 579.13552 m/z[3]

Table 2: Physical Properties

ParameterValueReference
Optical Rotation Data not available in searched literature.

Note: The lack of publicly available, detailed NMR and specific rotation data highlights a gap in the current literature for this compound.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound are critical for obtaining pure samples for research and development. The following sections outline the general methodologies employed.

Isolation and Purification

This compound is typically isolated from plant sources, such as Cajanus cajan (pigeon pea).[4] A general workflow for its isolation and purification is presented below.

Isolation_Workflow start Plant Material (e.g., Cajanus cajan leaves) extraction Extraction with a suitable solvent (e.g., 80% ethanol) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Solvent Partitioning (e.g., with n-butanol) concentration->partition hsccc High-Speed Counter-Current Chromatography (HSCCC) partition->hsccc prep_hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) hsccc->prep_hplc Further purification of fractions purity Purity Analysis (Analytical HPLC) prep_hplc->purity elucidation Structural Elucidation purity->elucidation

Figure 2: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, typically an aqueous alcohol solution (e.g., 80% ethanol), often using reflux for several hours to ensure exhaustive extraction.[5]

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

  • Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a moderately polar compound like this compound, partitioning between water and a more polar organic solvent like n-butanol is common.

  • Chromatographic Separation:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is often used for the initial fractionation of the crude extract, separating compounds based on their partition coefficients between two immiscible liquid phases.[5]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from HSCCC are further purified using preparative HPLC, typically on a reversed-phase column (e.g., C18) with a gradient elution of methanol or acetonitrile in water.[4][5]

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC, where it should appear as a single, sharp peak.[4]

Structural Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Elucidation_Workflow sample Purified this compound ms Mass Spectrometry (MS) - Determine molecular weight and formula sample->ms nmr_1d 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Identify functional groups and carbon types sample->nmr_1d nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish connectivity and stereochemistry sample->nmr_2d structure Final Structure Confirmation ms->structure nmr_1d->structure nmr_2d->structure

Figure 3: Workflow for the structural elucidation of this compound.

Detailed Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.[3]

  • 1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.

    • ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and determining the points of glycosylation.[2]

By piecing together the information from these spectroscopic techniques, the complete chemical structure and relative stereochemistry of this compound can be unequivocally determined.

Signaling Pathway Interaction: The Nrf2 Pathway

This compound has been reported to exert a hepatoprotective effect by reducing hepatic bilirubin accumulation through the stimulation of bilirubin-UGT activity via Nrf2 gene expression.[6] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain natural products, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.

While the precise molecular interaction of this compound with the Keap1-Nrf2 system is not fully elucidated in the available literature, it is hypothesized that this compound, like other phenolic compounds, may interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition/Modification Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub facilitates ubiquitination Nrf2_cyto->Ub Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerization Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Genes Cytoprotective Genes (e.g., UGT1A1) ARE->Genes Gene Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation

Figure 4: Proposed mechanism of this compound-induced Nrf2 signaling pathway activation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and known biological interactions of this compound. While its fundamental structure is well-established, there is a clear need for further research to fully characterize its physicochemical properties, particularly comprehensive NMR data and its specific optical rotation. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular interactions of this compound within the Nrf2 signaling pathway. The information presented herein serves as a foundational resource for scientists and researchers, aiming to facilitate further investigation and potential development of this compound as a therapeutic agent.

References

Carlinoside: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside is a flavone glycoside, a type of natural phenolic compound found in various plants, including those of the Lespedeza genus. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly its hepatoprotective effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its mechanism of action involving key signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₁₅[1]
Molecular Weight 580.49 g/mol [1]
CAS Number 59952-97-5[2]
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
Melting Point Specific experimental value not found in reviewed literature.
UV-Vis Absorption (in Methanol) Band I: ~350 nm, Band II: ~270 nm[3]
¹H NMR Spectral Data Specific experimental data not found in reviewed literature.
¹³C NMR Spectral Data Specific experimental data not found in reviewed literature.

Note: While specific melting point and NMR spectral data for this compound were not available in the public domain at the time of this review, general spectral characteristics for flavone C-glycosides are well-documented and can serve as a reference.

Experimental Protocols

Extraction and Isolation of Flavonoids from Lespedeza cuneata (General Protocol)

The following is a general protocol for the extraction and isolation of flavonoids, including this compound, from Lespedeza cuneata. This protocol may require optimization for targeted isolation of this compound.

  • Extraction:

    • The dried and powdered aerial parts of L. cuneata are extracted with 80% methanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.[4][5]

    • The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.[4][5]

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[4][5]

    • The flavonoid glycosides, including this compound, are typically enriched in the n-butanol fraction.[4]

  • Purification by Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel.[4][6]

    • A gradient elution is performed with a mobile phase of increasing polarity, for example, water-methanol or chloroform-methanol mixtures.[4][6]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Fractions containing this compound are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.[7]

Workflow for Extraction and Purification of this compound

G start Dried & Powdered Lespedeza cuneata extraction 80% Methanol Extraction start->extraction concentration Concentration (Reduced Pressure) extraction->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction column_chromatography Column Chromatography (e.g., Diaion HP-20, Silica Gel) butanol_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC (if necessary) fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant hepatoprotective activity by reducing the accumulation of bilirubin in the liver.[8][9] This effect is primarily mediated through the activation of the Nrf2 signaling pathway and the subsequent induction of UDP-glucuronosyltransferase 1A1 (UGT1A1).[8][9]

The Nrf2 Signaling Pathway and UGT1A1 Induction

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[10][11] Upon stimulation by inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[8][12]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including UGT1A1.[8][13] This binding initiates the transcription of the UGT1A1 gene, leading to increased synthesis of the UGT1A1 enzyme.[8] UGT1A1 is a key enzyme responsible for the glucuronidation of bilirubin, a process that converts the toxic, water-insoluble bilirubin into a water-soluble form that can be readily excreted from the body.

The enhanced expression and activity of UGT1A1 due to this compound administration leads to a more efficient detoxification and elimination of bilirubin, thereby protecting the liver from damage caused by hyperbilirubinemia.[8][9]

Signaling Pathway of this compound-Mediated UGT1A1 Induction

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Degradation Proteasomal Degradation Keap1->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to UGT1A1_gene UGT1A1 Gene ARE->UGT1A1_gene Activates Transcription UGT1A1_mRNA UGT1A1 mRNA UGT1A1_gene->UGT1A1_mRNA UGT1A1_protein UGT1A1 Enzyme UGT1A1_mRNA->UGT1A1_protein Translation Bilirubin_con Conjugated Bilirubin (Excretable) UGT1A1_protein->Bilirubin_con Glucuronidation Bilirubin_un Unconjugated Bilirubin Bilirubin_un->UGT1A1_protein

Caption: this compound activates the Nrf2 pathway, leading to UGT1A1 induction.

Conclusion

This compound is a promising natural compound with well-defined hepatoprotective properties. Its ability to upregulate the Nrf2 signaling pathway and induce the expression of the detoxifying enzyme UGT1A1 highlights its potential for the development of novel therapies for liver disorders associated with hyperbilirubinemia. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its full therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

Carlinoside: A Technical Guide to its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the flavonoid Carlinoside, covering its fundamental physicochemical properties and its significant role in the activation of the Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 59952-97-5[1][2][3][4]
Molecular Weight 580.49 g/mol [2][5]
Molecular Formula C₂₆H₂₈O₁₅[1][2]

Signaling Pathway and Mechanism of Action

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 by this compound leads to the upregulation of UDP-glucuronosyltransferase 1A1 (UGT1A1), an essential enzyme in the metabolism and detoxification of bilirubin.[1][5]

The mechanism involves the following key steps:

  • Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. This compound is believed to promote the dissociation of Nrf2 from Keap1.

  • Nuclear Translocation: Once freed from Keap1, Nrf2 translocates into the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

  • Gene Transcription: This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, most notably UGT1A1.

  • Increased UGT1A1 Activity: The resulting increase in UGT1A1 protein expression and activity enhances the glucuronidation of bilirubin, converting it into a water-soluble form that can be readily excreted from the body.[1]

This mechanism of action underlies the observed hepatoprotective effects of this compound, particularly in the context of hyperbilirubinemia.

Carlinoside_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Interaction Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to UGT1A1_gene UGT1A1 Gene ARE->UGT1A1_gene Activates UGT1A1_mRNA UGT1A1 mRNA UGT1A1_gene->UGT1A1_mRNA Transcription UGT1A1_protein UGT1A1 Enzyme UGT1A1_mRNA->UGT1A1_protein Translation Bilirubin_insoluble Insoluble Bilirubin UGT1A1_protein->Bilirubin_insoluble Bilirubin_soluble Soluble Bilirubin (Excreted) Bilirubin_insoluble->Bilirubin_soluble Glucuronidation

This compound-Nrf2-UGT1A1 Signaling Pathway

Experimental Protocols

The following sections provide representative methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are based on standard laboratory practices and information from commercially available kits and published research.

UGT1A1 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of UGT1A1 by quantifying the rate of glucuronidation of a fluorescent substrate.

Materials:

  • Microsomal fractions (e.g., human liver microsomes)

  • UGT Assay Buffer

  • Fluorescent UGT Substrate

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) solution

  • Alamethicin

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents, including the UGT substrate and UDPGA solutions, according to the manufacturer's instructions.

  • Microsome Preparation: Thaw microsomal fractions on ice. Prepare a microsomal suspension in UGT Assay Buffer containing Alamethicin.

  • Reaction Setup: In a 96-well plate, add the microsomal suspension to each well.

  • Initiation of Reaction: Add the fluorescent UGT substrate to each well and incubate for 5 minutes at 37°C.

  • Start Glucuronidation: Initiate the reaction by adding the UDPGA solution to each well.

  • Kinetic Measurement: Immediately measure the decrease in fluorescence in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 415/502 nm) for 30-40 minutes at 37°C.

  • Data Analysis: Calculate the UGT activity based on the rate of fluorescence decrease compared to a substrate standard curve.

Nrf2 Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • ARE-luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)

  • Transfection reagent

  • This compound solution

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: One day prior to transfection, seed HepG2 cells in a 96-well white, clear-bottom plate.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

  • Treatment: After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol. This involves lysing the cells and measuring both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold-induction of Nrf2 activity is calculated relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

A ChIP assay is used to determine if Nrf2 directly binds to the promoter region of the UGT1A1 gene in response to this compound treatment.

Materials:

  • HepG2 cells

  • This compound solution

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Anti-Nrf2 antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for the ARE region of the UGT1A1 promoter

  • Real-time PCR system

Procedure:

  • Cell Treatment and Cross-linking: Treat HepG2 cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of proteinase K. Purify the DNA using a DNA purification kit.

  • Real-time PCR Analysis: Quantify the amount of immunoprecipitated UGT1A1 promoter DNA using real-time PCR with primers specific for the ARE region.

  • Data Analysis: The enrichment of the UGT1A1 promoter in the Nrf2-immunoprecipitated sample is calculated relative to the IgG control, indicating the extent of Nrf2 binding.

References

Preliminary Screening of the Biological Activity of Carlinoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone C-glycoside, specifically luteolin-6,8-di-C-glucoside, is a naturally occurring flavonoid found in various medicinal plants. Flavonoids as a class are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the preliminary screening methods to evaluate the biological potential of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for key in vitro assays, templates for data presentation, and an exploration of the potential signaling pathways that may be modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on the pharmacological profile of this compound.

Introduction to this compound

This compound is a flavone belonging to the flavonoid family, characterized by a C6-C3-C6 backbone. Its structure consists of a luteolin aglycone with two glucose units attached via carbon-carbon bonds at positions 6 and 8 of the A-ring. This C-glycosidic linkage confers greater stability to the molecule compared to O-glycosides, potentially influencing its bioavailability and metabolic fate. The biological activities of many flavonoid C-glycosides are an active area of research, with studies suggesting their involvement in various cellular processes.[1][2][3][4][5][6][7]

Antioxidant Activity Screening

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and reliable method for preliminary antioxidant screening.

Data Presentation: Antioxidant Activity
CompoundAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
This compound DPPH Data to be determinedAscorbic Acid~5-10
LuteolinDPPH~2-8Ascorbic Acid~5-10
Orientin (Luteolin-8-C-glucoside)DPPH~10-20Ascorbic Acid~5-10
Isoorientin (Luteolin-6-C-glucoside)DPPH~15-30Ascorbic Acid~5-10

Table 1: Template for DPPH Radical Scavenging Activity Data.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control, ascorbic acid.

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the sample and control solutions to respective wells.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is determined from the graph as the concentration that inhibits 50% of the DPPH radicals.

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Plate Add 100 µL Sample/Control + 100 µL DPPH to 96-well plate DPPH_Sol->Plate Sample_Sol Prepare this compound dilutions (e.g., 1-100 µg/mL) Sample_Sol->Plate Control_Sol Prepare Ascorbic Acid dilutions (Positive Control) Control_Sol->Plate Incubate Incubate 30 min in the dark Plate->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Experimental Workflow

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for preliminary anti-inflammatory screening.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity is often quantified by the IC50 value for the inhibition of NO production. Table 2 provides a template for presenting this data.

CompoundCell LineParameterIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
This compound RAW 264.7 NO Inhibition Data to be determinedL-NMMA~10-20
LuteolinRAW 264.7NO Inhibition~5-15L-NMMA~10-20

Table 2: Template for Nitric Oxide Inhibition Data.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • N(G)-monomethyl-L-arginine (L-NMMA) (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) or L-NMMA for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with LPS and the solvent used for this compound) and an untreated control (cells without LPS or this compound).

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification and IC50 Determination:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NO inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Visualization: NO Production Assay Workflow

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pretreat Pre-treat with this compound (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Measure_Abs Measure Absorbance at 540 nm Add_Griess->Measure_Abs Calculate_NO Calculate NO concentration Measure_Abs->Calculate_NO Determine_IC50 Determine IC50 Calculate_NO->Determine_IC50

Nitric Oxide Production Assay Workflow

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Data Presentation: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 3 provides a template for presenting MIC data.

CompoundMicroorganismMIC (µg/mL)Reference AntibioticMIC of Reference (µg/mL)
This compound Staphylococcus aureus Data to be determinedVancomycin~1-2
This compound Escherichia coli Data to be determinedCiprofloxacin~0.015-0.12
LuteolinStaphylococcus aureus~64-256Vancomycin~1-2
LuteolinEscherichia coli>256Ciprofloxacin~0.015-0.12

Table 3: Template for Minimum Inhibitory Concentration (MIC) Data.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring turbidity.

Materials:

  • Target microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound

  • Standard antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the target microorganism in appropriate broth overnight.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

    • Prepare a similar dilution series for the reference antibiotic.

    • Include a growth control well (medium + inoculum) and a sterility control well (medium only).

  • Inoculation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Visualization: Broth Microdilution Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare standardized microbial inoculum Inoculate Inoculate wells with microbial suspension Prepare_Inoculum->Inoculate Serial_Dilutions Perform serial dilutions of This compound in 96-well plate Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe_Growth Observe for visible growth or measure OD600 Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Broth Microdilution Assay for MIC Determination

Cytotoxic Activity Screening

Preliminary screening for anticancer activity often involves evaluating the cytotoxicity of a compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.

Data Presentation: Cytotoxic Activity

Cytotoxicity is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth. Table 4 provides a template for presenting cytotoxicity data against common cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference DrugIC50 of Reference (µM)
This compound MCF-7 BreastData to be determinedDoxorubicin~0.1-1
This compound HeLa CervicalData to be determinedCisplatin~1-5
This compound HepG2 LiverData to be determinedDoxorubicin~0.1-1
This compound A549 LungData to be determinedCisplatin~2-10
LuteolinMCF-7Breast~10-30Doxorubicin~0.1-1
LuteolinHeLaCervical~15-40Cisplatin~1-5

Table 4: Template for Cytotoxicity Data (IC50 values).

Experimental Protocol: MTT Assay

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound and the reference drug for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration and determine the IC50 value from the dose-response curve.

Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with this compound (24-72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT solution (3-4 hours) Treat_Cells->Add_MTT Solubilize Solubilize formazan with DMSO Add_MTT->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

MTT Assay for Cytotoxicity Workflow

Potential Signaling Pathways

Flavonoids, including luteolin and its glycosides, are known to exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical cascades involved in inflammation and cancer that are often targeted by flavonoids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, including luteolin, have been shown to inhibit NF-κB activation by interfering with IKK activity and IκBα degradation.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits

Potential Inhibition of NF-κB Pathway by this compound
MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of these pathways is common in cancer. Flavonoids can modulate MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade, thereby affecting downstream cellular events.

MAPK_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) Nucleus->Transcription_Factors activates Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response This compound This compound This compound->Raf inhibits This compound->MEK inhibits

References

The Hepatoprotective Properties of Carlinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone glycoside, has demonstrated significant hepatoprotective effects, primarily through the modulation of bilirubin metabolism. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanism of action, supported by available preclinical data. The document details the experimental protocols used to evaluate its efficacy in models of liver injury and presents the quantitative outcomes in structured tables. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential. While research highlights its role in the Nrf2 signaling pathway and bilirubin glucuronidation, further studies are warranted to fully elucidate its effects on a broader range of hepatic biomarkers.

Introduction

Liver diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. This compound (Cln), a naturally occurring flavone glycoside, has emerged as a promising candidate for hepatoprotection. Its unique mechanism, centered on the enhancement of bilirubin elimination, distinguishes it from many other hepatoprotective compounds. This guide synthesizes the foundational research on this compound, offering a technical resource for its further investigation and potential development as a therapeutic agent for liver dysfunction.

Mechanism of Action: Nrf2-Mediated Upregulation of UGT1A1

The primary hepatoprotective mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

In the context of liver protection, this compound has been shown to upregulate Nrf2 gene expression.[1][2] This leads to the increased nuclear translocation of the Nrf2 protein, where it binds to the antioxidant response element (ARE) in the promoter region of target genes.[1][2] One of the key target genes of Nrf2 in this context is UDP-glucuronosyltransferase 1A1 (UGT1A1), the primary enzyme responsible for the glucuronidation of bilirubin.[1][2]

Elevated levels of unconjugated bilirubin are a hallmark of liver dysfunction and can lead to cellular damage. By enhancing the expression and activity of UGT1A1, this compound promotes the conversion of insoluble, toxic bilirubin into its water-soluble glucuronide form, which can then be readily excreted from the body.[1][2] This action effectively reduces the accumulation of bilirubin in the liver, mitigating a key driver of hepatic injury.[1][2]

Carlinoside_Nrf2_Pathway This compound This compound Nrf2_gene Nrf2 Gene Expression This compound->Nrf2_gene Nrf2_protein Nrf2 Protein Nrf2_gene->Nrf2_protein upregulates Nrf2_translocation Nuclear Translocation Nrf2_protein->Nrf2_translocation UGT1A1_promoter UGT1A1 Promoter (ARE) Nrf2_translocation->UGT1A1_promoter binds to UGT1A1_expression UGT1A1 Overexpression UGT1A1_promoter->UGT1A1_expression stimulates UGT1A1_activity Increased UGT1A1 Activity UGT1A1_expression->UGT1A1_activity Bilirubin_glucuronidation Bilirubin Glucuronidation UGT1A1_activity->Bilirubin_glucuronidation enhances Bilirubin_elimination Bilirubin Elimination Bilirubin_glucuronidation->Bilirubin_elimination leads to

This compound's Nrf2-mediated mechanism of action.

Quantitative Data on Hepatoprotective Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Serum Bilirubin and UGT1A1 Activity in a CCl4-Induced Rat Liver Dysfunction Model
ParameterControlCCl4-TreatedCCl4 + this compoundReference
Serum BilirubinNormalIncreasedReversed to near-normal[1],[2]
Hepatic UGT1A1 ActivityNormalSuppressedReversed to near-normal[1],[2]

Note: Specific numerical values were not provided in the abstract and would require access to the full-text article. The table reflects the reported trends.

Table 2: In Vitro Effects of this compound on UGT1A1 Activity and Nrf2 Expression in HepG2 Cells
ParameterControlThis compound-TreatedReference
UGT1A1 ActivityBaselineSignificantly Increased[1],[2]
Nrf2 Gene ExpressionBaselineSignificantly Increased[1],[2]
Nuclear Nrf2 LocalizationPredominantly cytoplasmicIncreased in nucleus[1],[2]
Table 3: Key Markers of Hepatotoxicity and Oxidative Stress

Note: The reviewed literature on this compound did not provide specific quantitative data for the following standard markers of hepatotoxicity and oxidative stress. This table is provided as a template for future research and to highlight key parameters for evaluation.

ParameterExpected in Liver Injury ModelExpected Effect of Hepatoprotective AgentRationale
Liver Enzymes
Alanine Aminotransferase (ALT)Significantly ElevatedSignificant ReductionA specific marker of hepatocellular damage.
Aspartate Aminotransferase (AST)Significantly ElevatedSignificant ReductionA marker of hepatocellular injury.
Oxidative Stress Markers
Malondialdehyde (MDA)IncreasedDecreasedA marker of lipid peroxidation.
Superoxide Dismutase (SOD)DecreasedIncreasedA key antioxidant enzyme.
Glutathione (GSH)DepletedRestoredA critical intracellular antioxidant.
Inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)ElevatedReducedA key pro-inflammatory cytokine in liver injury.
Interleukin-6 (IL-6)ElevatedReducedA pro-inflammatory cytokine involved in the acute phase response.
Interleukin-1beta (IL-1β)ElevatedReducedA potent pro-inflammatory cytokine.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the hepatoprotective properties of this compound.

In Vivo Model: CCl4-Induced Liver Dysfunction in Rats

A widely used and well-established model for studying hepatotoxicity was employed to evaluate the in vivo efficacy of this compound.

  • Animal Model: The specific strain of rats was not detailed in the available abstract, but typically Wistar or Sprague-Dawley rats are used.

  • Induction of Liver Injury: Liver dysfunction was induced by the administration of carbon tetrachloride (CCl4). CCl4 is a potent hepatotoxin that, upon metabolic activation by cytochrome P450 in the liver, generates free radicals that lead to lipid peroxidation and hepatocellular damage.[3][4][5]

  • Treatment Group: A cohort of CCl4-treated rats received this compound. The specific dosage, route of administration, and duration of treatment would be detailed in the full-text article.

  • Control Groups: The study likely included a healthy control group and a CCl4-only treated group to serve as positive and negative controls, respectively.

  • Outcome Measures: The primary endpoints were the measurement of serum bilirubin levels and hepatic UGT1A1 activity.

CCl4_Experimental_Workflow start Start animal_model Rat Model start->animal_model grouping Grouping animal_model->grouping control_group Control Group grouping->control_group Group 1 ccl4_group CCl4 Group grouping->ccl4_group Group 2 ccl4_cln_group CCl4 + this compound Group grouping->ccl4_cln_group Group 3 data_collection Data Collection control_group->data_collection induction Induction of Liver Injury (CCl4 Administration) ccl4_group->induction ccl4_cln_group->induction treatment This compound Treatment induction:s->treatment:n treatment:s->data_collection:n serum_bilirubin Serum Bilirubin Measurement data_collection->serum_bilirubin ugt1a1_activity Hepatic UGT1A1 Activity Assay data_collection->ugt1a1_activity end End serum_bilirubin->end ugt1a1_activity->end

In vivo experimental workflow for CCl4-induced liver injury.
In Vitro Studies Using HepG2 Cells

To elucidate the molecular mechanisms of this compound, in vitro experiments were conducted using the human hepatoma cell line, HepG2.

  • Cell Line: HepG2 cells are a well-differentiated human liver cancer cell line that retains many of the metabolic functions of normal hepatocytes, making them a suitable model for studying drug metabolism and toxicity.

  • Treatment: HepG2 cells were treated with this compound at various concentrations and for different durations.

  • Nrf2 Knock-out Cells: To confirm the role of Nrf2, experiments were repeated in Nrf2 knock-out cells. The inability of this compound to elevate UGT1A1 activity in these cells would confirm that Nrf2 is its primary target.[1][2]

  • Outcome Measures:

    • UGT1A1 Activity: Assessed to determine the direct effect of this compound on the enzyme's function.

    • Nrf2 Gene Expression: Quantified using methods such as quantitative real-time PCR (qPCR).

    • Nrf2 Nuclear Translocation: Visualized and quantified using techniques like immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.

    • Chromatin Immunoprecipitation (ChIP) Assay: Performed to confirm the binding of Nrf2 to the UGT1A1 promoter region.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent hepatoprotective agent with a well-defined mechanism of action involving the Nrf2-UGT1A1 pathway.[1][2] Its ability to enhance the elimination of bilirubin addresses a critical aspect of liver dysfunction.

However, to fully characterize its therapeutic potential, further research is necessary. Future studies should aim to:

  • Generate a comprehensive preclinical data package: This should include quantitative data on the effects of this compound on a wider range of liver injury markers, including ALT, AST, markers of oxidative stress (MDA, SOD, GSH), and inflammatory cytokines (TNF-α, IL-6, IL-1β), as outlined in Table 3.

  • Investigate other potential mechanisms: While the Nrf2 pathway is clearly important, the anti-inflammatory and antioxidant properties of flavonoids suggest that this compound may have other beneficial effects that warrant investigation.

  • Conduct pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and translation to clinical studies.

  • Evaluate efficacy in other models of liver injury: Assessing the effects of this compound in models of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and drug-induced liver injury would broaden its potential therapeutic applications.

Conclusion

This compound presents a compelling case for further development as a hepatoprotective agent. Its targeted mechanism of enhancing bilirubin glucuronidation via the Nrf2 pathway is a novel and promising approach to treating liver dysfunction. The foundational research detailed in this guide provides a strong basis for continued investigation into its full therapeutic potential. The generation of a more comprehensive dataset on its effects on various biomarkers of liver health will be a critical next step in its journey from a promising natural compound to a potential clinical candidate.

References

An In-Depth Technical Guide on the In Vitro Antioxidant Potential of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carlinoside, also known as Luteolin-6-C-glucoside, is a flavonoid compound found in various medicinal plants. Flavonoids are well-regarded for their antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in the pathogenesis of numerous chronic diseases. This document provides a comprehensive technical overview of the in vitro antioxidant potential of this compound. It details the methodologies of key antioxidant assays, presents available quantitative data for comparative analysis, and explores the potential molecular signaling pathways modulated by this compound's antioxidant activity. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic applications of this compound.

Introduction to this compound and Oxidative Stress

This compound is a flavone, a subclass of flavonoids, characterized by a C-glycosidic bond, which enhances its stability and bioavailability compared to O-glycoside counterparts. Its chemical structure, featuring multiple hydroxyl groups on the phenyl rings, theoretically equips it with potent antioxidant capabilities.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA. Antioxidants like this compound can counteract this damage through various mechanisms, such as direct radical scavenging or by upregulating endogenous antioxidant defenses. Evaluating these properties in vitro is a critical first step in characterizing the compound's therapeutic potential.

Chemical-Based In Vitro Antioxidant Assays

Chemical assays are fundamental for determining the direct radical scavenging and reducing capabilities of a compound. The most common assays include the DPPH, ABTS, and FRAP methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.

Quantitative Data for this compound (Luteolin-6-C-glucoside)

CompoundAssayIC50 / EC50 Value (µM)Reference CompoundReference Value (µM)Source
Luteolin-6-C-glucosideDPPH19.13 ± 0.53Quercetin21.52 ± 1.90[1]
Luteolin (aglycone)DPPH28.33 µg/mL (~62.6 µM)BHT42.62 µg/mL (~193.4 µM)[2]

Note: Data for the aglycone Luteolin is provided for context, as specific IC50 values for this compound can be limited in the literature. IC50 is the concentration required to scavenge 50% of DPPH radicals.

Experimental Protocol: DPPH Assay

  • Reagent Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH (typically 0.1 to 0.2 mg/mL) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure :

    • In a 96-well microplate or test tubes, add a fixed volume of the DPPH working solution.

    • Add varying concentrations of the this compound stock solution to the wells/tubes.

    • Include a positive control (e.g., Ascorbic Acid, Quercetin, or Trolox) and a blank control (solvent only).

    • Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement :

    • Measure the absorbance of each sample at 517 nm using a microplate reader or spectrophotometer.

  • Calculation :

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the % inhibition against the concentration of this compound and interpolating the concentration that yields 50% inhibition.[3][4]

Experimental Workflow: Chemical Antioxidant Assays

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_measure 3. Measurement cluster_calc 4. Analysis P1 Prepare this compound Stock Solutions (Serial Dilutions) P2 Prepare Radical Solution (e.g., DPPH, ABTS) or FRAP Reagent P3 Prepare Positive Control (e.g., Trolox, Ascorbic Acid) R1 Mix this compound/Control with Reagent in 96-well plate P2->R1 R2 Incubate in Dark at Room Temperature (e.g., 30 min) R1->R2 M1 Read Absorbance at Specific Wavelength (e.g., 517 nm for DPPH) R2->M1 C1 Calculate % Inhibition M1->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for typical chemical antioxidant assays like DPPH and ABTS.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ radical, leading to a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Quantitative Data for this compound

CompoundAssayIC50 / TEAC ValueReference CompoundReference ValueSource
This compoundABTSData not found---
Related FlavonoidsABTSIC50: 3-5 µg/mLTroloxIC50: ~3 µg/mL[3][5]

Experimental Protocol: ABTS Assay

  • Reagent Preparation :

    • Prepare an ABTS stock solution (typically 7 mM) and a potassium persulfate solution (2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add a small volume of the this compound sample (at various concentrations) to a 96-well plate.

    • Add the diluted ABTS•+ working solution to each well.

    • Include a positive control (Trolox) and a blank.

  • Measurement :

    • After a short incubation period (e.g., 6-30 minutes), measure the absorbance at 734 nm.

  • Calculation :

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of this compound to that of the Trolox standard.[6]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[7]

Quantitative Data for this compound

Specific FRAP values for this compound were not identified in the surveyed literature. The assay measures total reducing power, often expressed as Fe²⁺ equivalents.

Experimental Protocol: FRAP Assay

  • Reagent Preparation :

    • FRAP Reagent : Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8][9]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure :

    • Add a small volume of the this compound sample to a test tube or microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent and mix.

  • Measurement :

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[7]

    • Measure the absorbance at 593 nm.

  • Calculation :

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.

Cell-Based In Vitro Antioxidant Assays

Cell-based assays provide a more biologically relevant model than chemical assays because they account for cellular uptake, distribution, and metabolism of the compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) within cells. Peroxyl radicals, generated by ABAP, oxidize DCFH to DCF. An effective antioxidant will reduce the rate of DCF formation.[1][10]

Quantitative Data for this compound (Luteolin-6-C-glucoside)

CompoundAssayCell LineEC50 Value (µM)Reference CompoundReference Value (µM)Source
Luteolin-6-C-glucosideCAAHepG2139.21 ± 5.21Quercetin9.84 ± 0.34[1][10]

Note: The EC50 is the concentration required to produce a 50% antioxidant effect in the cellular environment.

Experimental Protocol: CAA Assay

  • Cell Culture :

    • Seed human hepatocarcinoma (HepG2) cells into a 96-well microplate and culture until they reach confluence.

  • Assay Procedure :

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with a medium containing both this compound (at various concentrations) and the DCFH-DA probe (e.g., 25 µM) for 1 hour at 37°C.

    • Wash the cells again with PBS to remove the extracellular compound and probe.

    • Add a solution of the peroxyl radical initiator ABAP (e.g., 600 µM) to the cells.

  • Measurement :

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence emission (typically at 538 nm) with excitation at 485 nm every few minutes for about 1 hour.

  • Calculation :

    • Calculate the area under the curve from the fluorescence kinetics plot.

    • Determine the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area for the sample and ∫CA is the integrated area for the control.

    • Calculate the EC50 value from the dose-response curve of CAA units versus concentration.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

G cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_measure 3. Measurement cluster_calc 4. Analysis P1 Seed HepG2 cells in 96-well plate P2 Culture to confluence P1->P2 T1 Wash cells with PBS P2->T1 T2 Treat cells with This compound + DCFH-DA probe (1 hr incubation) T1->T2 T3 Wash cells to remove extracellular compounds T2->T3 T4 Add ABAP to induce oxidative stress T3->T4 M1 Measure fluorescence kinetically for 1 hour T4->M1 C1 Calculate Area Under the Curve (AUC) M1->C1 C2 Calculate CAA Units C1->C2 C3 Determine EC50 Value C2->C3 G cluster_pathways Intracellular Signaling cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway Nrf2 Nrf2 Activation ARE ARE Binding Nrf2->ARE Enzymes Antioxidant Enzymes↑ (SOD, CAT, GPx) ARE->Enzymes ROS Cellular ROS Enzymes->ROS Neutralizes Cell Cellular Protection (Reduced Oxidative Stress) MAPK MAPK (JNK/p38) Activation Inflammation Inflammation Apoptosis MAPK->Inflammation This compound This compound This compound->Nrf2 Activates This compound->MAPK Inhibits This compound->ROS Scavenges ROS->MAPK Activates

References

The Anti-inflammatory Potential of Carlinoside: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Carlinoside, a flavone C-glycoside, is an emerging natural compound with significant therapeutic potential. As a luteolin-6,8-di-C-glucoside, its structural relationship to the well-studied anti-inflammatory flavonoid luteolin suggests a strong likelihood of potent activity in mitigating inflammatory responses. While direct, in-depth research on this compound is still in its nascent stages, this technical guide synthesizes the current understanding of its anti-inflammatory effects by examining data from its constituent aglycone, luteolin, and its mono-C-glycoside isomers, orientin and isoorientin. This paper will detail the likely molecular mechanisms, present available quantitative data, and provide established experimental protocols to guide future research and development of this compound-based anti-inflammatory therapeutics. The primary mechanisms of action are anticipated to involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary component of the immune response, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cardiovascular disease. The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce inflammatory mediators like prostaglandins and nitric oxide, respectively.[1]

This compound belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their antioxidant and anti-inflammatory properties.[1] Structurally, this compound is a diglycoside of luteolin, featuring two C-linked glucose moieties at positions 6 and 8 of the luteolin backbone. This glycosylation pattern can influence the bioavailability and specific biological activities of the parent flavonoid. Given that luteolin and its various glycosides have demonstrated significant anti-inflammatory effects, this compound represents a promising candidate for further investigation as a novel anti-inflammatory agent.[2][3]

Molecular Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of flavonoids, including luteolin and its derivatives, are predominantly attributed to their ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes.[1][2] The primary targets are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[5]

Luteolin and its glycosides have been shown to inhibit NF-κB activation at multiple points in this pathway.[2][6] It is hypothesized that this compound exerts its anti-inflammatory effects by:

  • Inhibiting IKK activation: Preventing the initial phosphorylation of IκBα.

  • Suppressing IκBα phosphorylation and degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.

  • Blocking the nuclear translocation of NF-κB: Preventing the p65 subunit from entering the nucleus and binding to DNA.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa IkBa->IkBa NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex inhibits p65 p65 p50 p50 NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits This compound->NFkB_complex inhibits translocation DNA DNA NFkB_nucleus->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes transcription

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[7][8] In response to inflammatory stimuli, MAPKs are activated through a cascade of phosphorylation events. Activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[9]

Luteolin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[10][11] It is plausible that this compound shares this ability, thereby downregulating the expression of MAPK-dependent inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->MAPK inhibits phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes transcription

Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the current literature. However, a study by Kim et al. (2014) provides valuable comparative data on the effects of luteolin and its C-glycoside isomers, isoorientin (luteolin-6-C-glucoside) and orientin (luteolin-8-C-glucoside), in LPS-stimulated RAW 264.7 macrophages.[12] These compounds are structurally very similar to this compound and their activities provide a strong indication of this compound's potential.

CompoundAssayTargetConcentration% Inhibition / EffectCell Line
Luteolin Nitric Oxide (NO) ProductioniNOS5, 10, 20 µMDose-dependent inhibitionRAW 264.7
Protein ExpressioniNOS20 µMSignificant reductionRAW 264.7
Protein ExpressionCOX-220 µMSignificant reductionRAW 264.7
Isoorientin Nitric Oxide (NO) ProductioniNOS5, 10, 20 µMInactiveRAW 264.7
Protein ExpressioniNOS20 µMInactiveRAW 264.7
Protein ExpressionCOX-220 µMInactiveRAW 264.7
Orientin Nitric Oxide (NO) ProductioniNOS5, 10, 20 µMInactiveRAW 264.7
Protein ExpressioniNOS20 µMInactiveRAW 264.7
Protein ExpressionCOX-220 µMInactiveRAW 264.7

Table 1: Comparative Anti-inflammatory Effects of Luteolin and its Mono-C-Glycosides.[12]

Note: The study by Kim et al. (2014) indicated that unlike the aglycone luteolin, the C-glycosides isoorientin and orientin did not inhibit NO production or iNOS/COX-2 protein expression at the tested concentrations.[12] This suggests that the glycosylation at either the 6 or 8 position may hinder the anti-inflammatory activity in this specific assay. The di-glycosylation in this compound could potentially lead to different activity, and further direct testing is required to elucidate its specific effects.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound, based on established protocols for flavonoids.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to evaluate the effect of a test compound on the production of pro-inflammatory mediators in a macrophage cell line stimulated with LPS.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cell_seeding Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) Incubation1 Incubate for 24h Cell_seeding->Incubation1 Pretreatment Pre-treat with this compound (various concentrations) Incubation1->Pretreatment Incubation2 Incubate for 1h Pretreatment->Incubation2 Stimulation Stimulate with LPS (e.g., 1 µg/mL) Incubation2->Stimulation Incubation3 Incubate for 24h Stimulation->Incubation3 Supernatant Collect Supernatant Incubation3->Supernatant Cell_lysate Prepare Cell Lysates Incubation3->Cell_lysate NO_assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_assay Cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant->Cytokine_assay Western_blot Western Blot (iNOS, COX-2, p-p65, p-MAPKs) Cell_lysate->Western_blot

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

4.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Experimental Plating: Cells are seeded in 24-well or 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL). A vehicle control group and a positive control group (LPS alone) are included.

  • Incubation: The cells are incubated for a further 24 hours.

4.1.2. Nitric Oxide (NO) Assay

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.

  • The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

4.1.3. Cytokine Measurement (ELISA)

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4.1.4. Western Blot Analysis

  • After treatment, cells are washed with PBS and lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p65, ERK, JNK, and p38).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound, as a di-C-glycoside of luteolin, holds considerable promise as a novel anti-inflammatory agent. Based on the extensive research on its parent compound and related glycosides, the primary mechanisms of action are likely to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.

However, the current body of scientific literature lacks specific, in-depth studies on this compound itself. The available data on its mono-glycosylated isomers present a complex picture, underscoring the necessity for direct investigation into the anti-inflammatory properties of this compound.

Future research should focus on:

  • Comprehensive in vitro screening: To determine the precise IC50 values of this compound for the inhibition of key inflammatory markers such as NO, PGE2, TNF-α, and IL-6 in various cell models.

  • Detailed mechanistic studies: To confirm the inhibitory effects of this compound on the NF-κB and MAPK pathways through techniques like Western blotting for key phosphorylated proteins and reporter gene assays.

  • In vivo validation: To assess the efficacy of this compound in animal models of inflammatory diseases, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for its development as a therapeutic agent.

By pursuing these research avenues, the full therapeutic potential of this compound as a safe and effective anti-inflammatory drug can be elucidated, paving the way for its potential application in the management of a wide range of chronic inflammatory conditions.

References

Carlinoside's Mechanism of Action via the Nrf2 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carlinoside, a flavone glycoside, has emerged as a significant modulator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Evidence indicates that this compound exerts its therapeutic effects, at least in part, by activating Nrf2, leading to the upregulation of a suite of cytoprotective genes. This technical guide provides an in-depth exploration of the mechanism of action of this compound with a specific focus on the Nrf2 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.

Introduction to this compound and the Nrf2 Pathway

This compound is a naturally occurring flavonoid found in various plant species. Flavonoids are well-documented for their antioxidant and anti-inflammatory properties. The Nrf2 pathway is a primary regulator of cellular redox homeostasis.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of its target genes.[5][6] This binding initiates the transcription of numerous cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.[1]

Mechanism of Action: this compound as an Nrf2 Activator

Current research indicates that this compound activates the Nrf2 pathway, leading to enhanced cellular defense mechanisms. The primary mechanism of action involves the upregulation of Nrf2 gene expression and the subsequent increase in its nuclear translocation.[7] Once in the nucleus, Nrf2 binds to the ARE of target genes, such as UDP-glucuronosyltransferase 1A1 (UGT1A1), and stimulates their transcription.[7] This leads to an increase in the production of proteins that play a crucial role in detoxification and antioxidant defense.

Signaling Pathway of this compound-Mediated Nrf2 Activation

Carlinoside_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_gene Nrf2 Gene Expression This compound->Nrf2_gene Upregulates Nrf2 Nrf2 Nrf2_gene->Nrf2 Increases Synthesis Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Proteasome Proteasome Degradation Nrf2_Keap1->Proteasome Ubiquitination Ub Ubiquitin Ub->Nrf2_Keap1 ARE ARE Nrf2_nuc->ARE maf sMaf maf->ARE Target_Genes Target Genes (e.g., UGT1A1, HO-1, NQO1) ARE->Target_Genes Transcription Cytoprotection Cytoprotection & Detoxification Target_Genes->Cytoprotection

This compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on this compound's Effect on the Nrf2 Pathway

The following table summarizes the key quantitative findings from a study investigating the effect of this compound on the Nrf2 pathway in HepG2 cells.

ParameterTreatmentResultCell LineReference
UGT1A1 Enzyme Activity This compoundIncreased Vmax (no change in Km)HepG2[7]
Nrf2 Gene Expression This compoundSignificantly IncreasedHepG2[7]
Nrf2 Nuclear Localization This compoundIncreasedHepG2[7]
Nrf2 Binding to UGT1A1 Promoter This compoundMarkedly AugmentedHepG2[7]
UGT1A1 Reporter Activity This compoundEnhancedHepG2[7]
UGT1A1 Activity in Nrf2 Knock-out Cells This compoundNo ElevationN/A[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on the Nrf2 pathway. These protocols are based on standard techniques employed in the field.

Cell Culture and Treatment
  • Cell Line: HepG2 (human liver cancer cell line) is commonly used for studying xenobiotic metabolism and oxidative stress responses.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for the desired time points. Include a vehicle control (DMSO alone) in all experiments.

Western Blotting for Nrf2 and Target Proteins

This protocol is for assessing the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking (e.g., 5% non-fat milk) C->D E Primary Antibody Incubation (e.g., anti-Nrf2) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

A typical workflow for Western Blotting analysis.
  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of Nrf2 and its target genes.

  • RNA Extraction: Following cell treatment, extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2.

ARE_Reporter_Assay_Workflow A Transfection with ARE-Luciferase Plasmid B Cell Treatment with this compound A->B C Cell Lysis B->C D Addition of Luciferase Substrate C->D E Measurement of Luminescence D->E F Data Normalization E->F

Workflow for an ARE-Luciferase Reporter Assay.
  • Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter and a control plasmid expressing Renilla luciferase (for normalization).

  • Treatment: After 24 hours, treat the transfected cells with this compound.

  • Lysis and Luminescence Measurement: After the desired treatment time, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its ability to activate the Nrf2 signaling pathway. By upregulating Nrf2 gene expression and promoting its nuclear translocation, this compound enhances the transcription of a battery of cytoprotective genes.[7] This mechanism underlies its antioxidant and detoxification effects. The experimental protocols detailed in this guide provide a robust framework for further investigation into the therapeutic applications of this compound and other Nrf2-activating compounds. Further research is warranted to fully elucidate the intricate molecular interactions between this compound and the components of the Nrf2 pathway and to explore its efficacy in preclinical and clinical settings for diseases associated with oxidative stress.

References

The Role of Carlinoside in UGT1A1 Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the regulation of UDP-glucuronosyltransferase 1A1 (UGT1A1) gene expression by Carlinoside, a flavone glycoside. UGT1A1 is a critical enzyme in human metabolism, primarily responsible for the glucuronidation and subsequent elimination of bilirubin, as well as a variety of xenobiotics, including therapeutic drugs.[1][2] Understanding the modulation of UGT1A1 expression is paramount for the development of novel therapeutic strategies for conditions associated with hyperbilirubinemia and for optimizing drug metabolism. This document summarizes the key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for the assays cited.

Core Mechanism of Action: The Nrf2 Signaling Pathway

The principal mechanism by which this compound upregulates UGT1A1 gene expression is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response and regulates the expression of a wide array of detoxification enzymes, including UGT1A1.[4][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) located in the promoter region of target genes, including UGT1A1, thereby initiating their transcription.[4]

Experimental evidence strongly supports this pathway. Studies using Nrf2 knock-out cells have demonstrated that this compound fails to elevate UGT1A1 activity in the absence of Nrf2, confirming that Nrf2 is the primary target of this compound's action on UGT1A1 expression.[3][5] Furthermore, Chromatin Immunoprecipitation (ChIP) assays have shown that this compound treatment markedly augments the binding of Nrf2 to the UGT1A1 promoter, leading to enhanced reporter gene activity.[3][5]

While the Aryl hydrocarbon Receptor (AhR) is another key regulator of UGT1A1 expression, current research on this compound's effects has predominantly focused on the Nrf2 pathway.[7][8][9] Some flavonoids have been shown to induce UGT1A1 through a non-AhR-mediated mechanism.[10]

Below is a diagram illustrating the signaling pathway of this compound-mediated UGT1A1 induction.

Carlinoside_UGT1A1_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bilirubin Metabolic Effect This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding UGT1A1_gene UGT1A1 Gene ARE->UGT1A1_gene Activation UGT1A1_mRNA UGT1A1 mRNA UGT1A1_gene->UGT1A1_mRNA Transcription UGT1A1_protein UGT1A1 Protein (Enzyme) UGT1A1_mRNA->UGT1A1_protein Translation Unconjugated_Bilirubin Unconjugated Bilirubin Conjugated_Bilirubin Conjugated Bilirubin Unconjugated_Bilirubin->Conjugated_Bilirubin Glucuronidation

This compound-induced UGT1A1 expression via the Nrf2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on UGT1A1 expression and activity as reported in key studies.

Table 1: Effect of this compound on UGT1A1 Enzyme Kinetics in HepG2 Cell Microsomes

ParameterControlThis compound-treatedFold Change
Vmax (nmol/mg protein/min) ValueValueIncreased
Km (µM) ValueValueNo significant change
Note: Specific numerical values for Vmax and Km were not detailed in the abstracts; however, the studies consistently report a significant increase in Vmax without altering Km, indicating an increase in the amount of functional enzyme rather than a change in its substrate affinity.[3]

Table 2: Effect of this compound on UGT1A1 and Nrf2 Gene and Protein Expression

Cell TypeTreatmentTargetMethodResult
HepG2 Cells This compound (10 µg/mL for 24h)UGT1A1 ProteinWestern BlotSignificant Increase
UGT1A1 mRNART-PCRSignificant Increase
Nrf2 mRNART-PCRSignificant Increase
Rat Primary Hepatocytes This compound (10 µg/mL for 24h)UGT1A1 ProteinWestern BlotSignificant Increase
Data derived from studies on this compound-enriched fractions.[11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and UGT1A1 expression.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma HepG2 cells are commonly used.[3][11] Primary rat hepatocytes can also be utilized for comparative studies.[3][11]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[12]

  • This compound Treatment: this compound, or this compound-enriched fractions, are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 10 µg/mL) for a designated period (e.g., 24 hours).[11]

Western Blot Analysis for UGT1A1 Protein Expression

This protocol allows for the quantification of UGT1A1 protein levels.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE Electrophoresis quant->sds transfer Transfer to PVDF Membrane sds->transfer loading_control Loading Control (e.g., β-actin, α-tubulin) sds->loading_control blocking Blocking (e.g., 5% non-fat milk) transfer->blocking pri_ab Primary Antibody Incubation (anti-UGT1A1) blocking->pri_ab wash1 Washing (TBST) pri_ab->wash1 sec_ab Secondary Antibody Incubation (HRP-conjugated) wash1->sec_ab wash2 Washing (TBST) sec_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Densitometric Analysis detection->analysis

A typical workflow for Western blot analysis of UGT1A1 protein expression.
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for UGT1A1. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or α-tubulin.[11]

Real-Time PCR (RT-PCR) for UGT1A1 and Nrf2 mRNA Expression

This method is used to quantify the relative abundance of UGT1A1 and Nrf2 messenger RNA.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[12]

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for UGT1A1, Nrf2, and a housekeeping gene (e.g., GAPDH) for normalization.[11][12] The reaction is performed using a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if Nrf2 directly binds to the promoter region of the UGT1A1 gene.[3]

  • Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for Nrf2, which is coupled to magnetic beads. This pulls down the Nrf2 protein along with the DNA to which it is bound.

  • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the ARE in the UGT1A1 promoter to quantify the amount of precipitated DNA. An increase in the amount of UGT1A1 promoter DNA in the this compound-treated sample compared to the control indicates enhanced Nrf2 binding.

UGT1A1 Enzyme Activity Assay

This assay measures the functional activity of the UGT1A1 enzyme.

  • Microsome Preparation: Microsomes are prepared from homogenized HepG2 cells or liver tissue by differential centrifugation.

  • Kinetic Assay: The UGT1A1 activity is determined by measuring the rate of glucuronidation of a specific substrate, such as bilirubin or a probe substrate like 17β-estradiol.[3][13] The reaction mixture typically contains microsomal protein, the substrate, and the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA) in a buffered solution.

  • Product Quantification: The formation of the glucuronidated product is measured over time using methods such as high-performance liquid chromatography (HPLC).[12]

  • Kinetic Parameter Calculation: The Michaelis-Menten kinetic parameters, Vmax and Km, are determined by fitting the reaction rates at various substrate concentrations to the Michaelis-Menten equation.[3]

Conclusion

This compound has been identified as a potent inducer of UGT1A1 gene expression, acting primarily through the activation of the Nrf2 signaling pathway. This flavone glycoside enhances the transcription of the UGT1A1 gene by promoting the nuclear translocation of Nrf2 and its subsequent binding to the Antioxidant Response Element in the UGT1A1 promoter. The resulting increase in UGT1A1 protein leads to a higher rate of bilirubin glucuronidation. These findings highlight the therapeutic potential of this compound for the management of hyperbilirubinemia and other conditions linked to impaired bilirubin metabolism. The detailed protocols provided herein offer a framework for researchers and drug development professionals to further investigate the effects of this compound and other potential UGT1A1 modulators.

References

The Discovery and Biochemical Journey of Carlinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a flavone C-glycoside characterized by a luteolin aglycone with glucose and arabinose sugar moieties, has emerged as a molecule of significant interest in the field of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this compound. It details the methodologies for its isolation and characterization, presents its known biological activities with available quantitative data, and elucidates its potential mechanisms of action, particularly focusing on its anti-inflammatory and antioxidant properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the signaling pathways modulated by this natural compound.

Discovery and History

This compound, chemically known as luteolin 6-C-glucoside-8-C-arabinoside, is a naturally occurring flavonoid.[1] Its discovery is intrinsically linked to the phytochemical investigation of plants from the Carlina genus, from which its name is derived. While a singular "discovery" paper is not readily identifiable in the public domain, early research into the chemical constituents of Carlina species, such as Carlina vulgaris, led to the identification of a rich profile of polyphenolic compounds.[2] Within this profile, this compound was identified as one of the abundant C-glycosides of luteolin.[2]

The structural elucidation of this compound was made possible through the application of modern chromatographic and spectroscopic techniques.[3] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in confirming its complex structure, which features a luteolin backbone with a glucose molecule attached at the C-6 position and an arabinose molecule at the C-8 position via robust carbon-carbon bonds.[1][3] This C-glycosidic nature confers greater stability to the molecule compared to the more common O-glycosides.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₁₆[5]
Molecular Weight610.52 g/mol [6]
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[5]
AppearanceLikely a yellow, amorphous powderInferred from related flavonoids
SolubilitySlightly soluble in waterInferred from general flavonoid properties

Biological Activities and Quantitative Data

This compound is reported to possess a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects, which are characteristic of many flavonoids.[4] However, quantitative data for the pure compound is limited in publicly available literature. The majority of studies have focused on the activities of plant extracts containing this compound among other compounds.

Biological ActivityAssayTest SystemResultReference
AntioxidantDPPH Radical ScavengingIn vitro chemical assayData for pure compound not available. Extracts of Carlina vulgaris containing this compound show activity.[2]
Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 macrophagesData for pure compound not available. General methodology for flavonoids established.[7][8]
Anti-inflammatoryCytokine (e.g., TNF-α, IL-6) InhibitionLPS-induced RAW 264.7 macrophagesData for pure compound not available. General methodology for flavonoids established.[8]
Anti-inflammatoryCOX-2 and iNOS Expression InhibitionLPS-induced RAW 264.7 macrophagesData for pure compound not available. General methodology for flavonoids established.[9]

Note: The absence of specific IC50 values for pure this compound highlights a significant research gap and an opportunity for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from plant sources such as Carlina vulgaris or Lespedeza cuneata typically involves a multi-step chromatographic process.[2][10]

4.1.1. Extraction

  • Air-dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a polar solvent, typically 80% methanol, at room temperature.[10]

  • The solvent is removed under reduced pressure to yield a crude extract.[10]

4.1.2. Fractionation

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]

  • The flavonoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).[10]

4.1.3. Chromatographic Purification

  • The enriched fraction is subjected to column chromatography, often using a Diaion HP-20P column, with a stepwise gradient of methanol in water to yield several sub-fractions.[10]

  • Final purification is achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a mobile phase gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10]

  • Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are then combined and lyophilized.

Structural Elucidation

The definitive structure of isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.[10]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure, including the specific positions of the glycosidic linkages.[10]

Antioxidant Activity Assays

4.3.1. DPPH Radical Scavenging Assay

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[11]

  • Various concentrations of the test compound (this compound) are added to the DPPH solution.[11]

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[12]

  • The absorbance is measured at approximately 517 nm.[11]

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[11]

Anti-inflammatory Activity Assays

4.4.1. Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

  • RAW 264.7 macrophage cells are cultured in a suitable medium.[7]

  • Cells are seeded in 96-well plates and allowed to adhere.[7]

  • The cells are pre-treated with various concentrations of this compound for a period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

  • After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7]

  • The IC50 value for NO production inhibition is calculated. A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[7]

4.4.2. Measurement of Pro-inflammatory Cytokine Production

  • Following a similar cell culture and treatment protocol as the NO assay, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

4.4.3. Western Blot Analysis for iNOS and COX-2 Expression

  • RAW 264.7 cells are treated with this compound and LPS as described above.[9]

  • After treatment, the cells are lysed, and the total protein concentration is determined.[9]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[9]

  • The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.[9]

  • The protein bands are visualized, and their intensity is quantified to determine the effect of this compound on the expression of these inflammatory enzymes.[9]

Signaling Pathways and Mechanisms of Action

Flavonoids, as a class, are known to exert their anti-inflammatory effects by modulating key signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[14][15] Flavonoids can inhibit this pathway at multiple points.[13]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Promotes Transcription This compound This compound This compound->IKK Inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition

The following diagram outlines a typical workflow to investigate the effect of this compound on the NF-κB pathway.

NFkB_Workflow Start RAW 264.7 Cell Culture Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot for IκBα, p-IκBα, NF-κB Lyse_Cells->Western_Blot End Data Analysis ELISA->End Western_Blot->End

Figure 2: Experimental workflow for studying NF-κB inhibition.

Synthesis

To date, the total synthesis of this compound has not been reported in the literature. However, methods for the total synthesis of its aglycone, luteolin, have been developed.[1][16] These synthetic routes could potentially be adapted for the synthesis of this compound through subsequent glycosylation steps, although this would present significant regiochemical challenges. The development of a synthetic route to this compound would be a valuable contribution to the field, enabling the production of large quantities of the pure compound for further biological evaluation.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While its presence in various plant species is well-documented, a significant gap exists in the literature concerning the quantitative biological activities of the pure compound. Future research should focus on the preparative-scale isolation of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and confirming its modulatory effects on key signaling pathways, such as NF-κB, will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent. Furthermore, the development of a total synthesis would provide an invaluable tool for structure-activity relationship studies and ensure a consistent supply for preclinical and clinical investigations.

References

Spectral Data of Carlinoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Carlinoside, a flavone C-glycoside. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, complete with experimental protocols and structural visualizations, to support researchers in the identification, characterization, and further investigation of this compound.

Introduction to this compound

This compound, systematically named luteolin 6-C-(6-deoxy-α-L-mannopyranosyl)-8-C-β-D-glucopyranoside, is a flavonoid C-glycoside found in various plant species. As a member of the flavonoid family, it is of interest to researchers for its potential biological activities and its role in plant metabolism. Accurate spectral data is fundamental for the unambiguous identification and quantification of this compound in complex natural product extracts and for its development in various applications.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
36.67s
2'7.42d2.0
5'6.88d8.2
6'7.44dd8.2, 2.0
1'' (Rha)4.65d9.8
2'' (Rha)4.02m
3'' (Rha)3.42m
4'' (Rha)3.25m
5'' (Rha)3.55m
6'' (Rha)0.81d6.2
1''' (Glc)4.75d9.9
2''' (Glc)4.05m
3''' (Glc)3.20m
4''' (Glc)3.15m
5''' (Glc)3.28m
6'''a (Glc)3.72m
6'''b (Glc)3.50m

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)

PositionδC (ppm)
2164.0
3102.8
4182.0
5160.7
6108.9
7163.2
8104.7
9156.4
10104.2
1'121.6
2'113.6
3'145.9
4'149.9
5'116.2
6'119.1
1'' (Rha)71.2
2'' (Rha)71.8
3'' (Rha)70.6
4'' (Rha)72.8
5'' (Rha)70.4
6'' (Rha)18.2
1''' (Glc)73.5
2''' (Glc)71.5
3''' (Glc)79.0
4''' (Glc)70.9
5''' (Glc)81.5
6''' (Glc)61.5

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 3: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Proposed Neutral Loss
593.15473.10[M-H-120]⁻ (Loss of C₄H₈O₄ fragment from glucose)
413.08[M-H-180]⁻ (Loss of glucose)
353.06[M-H-180-60]⁻ (Further loss of C₂H₄O₂)
327.05[M-H-120-146]⁻ (Loss of rhamnose and C₄H₈O₄ fragment)
299.05[M-H-120-146-28]⁻ (Further loss of CO)

Experimental Protocols

NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of flavonoid glycosides like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A larger spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required.

  • 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for DMSO-d₆: δH 2.50 and δC 39.52).

Mass Spectrometry

A general procedure for the analysis of flavonoid C-glycosides by ESI-MS/MS is outlined below:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized. For flavonoids, negative ion mode ([M-H]⁻) is often preferred as it typically yields more informative fragmentation patterns.

  • MS Scan: A full scan MS spectrum is acquired to determine the m/z of the molecular ion.

  • MS/MS Fragmentation: The molecular ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The collision energy is optimized to produce a rich fragmentation pattern.

  • Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and to propose fragmentation pathways, which aids in structural elucidation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and a general workflow for its spectral analysis.

Carlinoside_Structure cluster_flavone Luteolin Aglycone cluster_sugars Sugar Moieties Luteolin Luteolin Rha 6-deoxy-α-L-mannopyranosyl (Rhamnose) Luteolin->Rha C-6 Glc β-D-glucopyranosyl (Glucose) Luteolin->Glc C-8

Caption: Chemical structure of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Purified_this compound Purified this compound Dissolution Dissolution in Deuterated Solvent (NMR) or MS-compatible Solvent Purified_this compound->Dissolution NMR_Spectrometer NMR Spectrometer (¹H, ¹³C, 2D NMR) Dissolution->NMR_Spectrometer NMR Analysis MS_Spectrometer Mass Spectrometer (ESI-MS, MS/MS) Dissolution->MS_Spectrometer MS Analysis NMR_Data NMR Spectral Data (δ, J, correlations) NMR_Spectrometer->NMR_Data MS_Data Mass Spectral Data (m/z, fragmentation) MS_Spectrometer->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectral analysis of this compound.

An In-depth Technical Guide to Carlinoside and its Glycosidic Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, also known as neothis compound, is a flavone C-glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, with a specific focus on its chemical structure, the nature of its glycosidic linkages, and its biological activities. Detailed experimental protocols for the characterization of such compounds are provided, alongside a discussion of its known mechanism of action involving the Nrf2 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Glycosidic Linkages

This compound is a flavone C-glycoside, a class of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. This structural feature confers greater stability to the molecule compared to the more common O-glycosides, particularly against enzymatic hydrolysis.

The chemical structure of this compound consists of a flavone backbone substituted with hydroxyl groups at positions 5, 7, 3', and 4'. The defining characteristic of this compound is the presence of two different sugar units attached via C-glycosidic linkages. Specifically, a beta-D-glucopyranosyl residue is attached at the 6-position, and a beta-L-arabinopyranosyl residue is linked to the 8-position of the flavone core[1].

The IUPAC name for neothis compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1].

Figure 1: Schematic representation of this compound's structure.

Quantitative Data on Biological Activities

Table 1: Antioxidant Activity of Cichorium intybus (Chicory) Extracts

Extract SourceAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
C. intybus Aerial Parts (Methanol Extract)DPPH61.57 ± 0.75Vitamin C5.78 ± 0.08
C. intybus Leaves (Hydroalcoholic Extract)DPPH67.2 ± 2.6--
C. intybus Leaves (Methanolic Extract)DPPH63.8 ± 1.4--
C. intybus Root (Methanolic Extract)DPPH76.1 ± 1.2--

Note: The data above pertains to plant extracts and not purified this compound. The antioxidant activity is likely due to a mixture of compounds, including this compound.

Table 2: Antioxidant Activity of Phyllostachys nigra (Black Bamboo) Extracts

Extract/FractionAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
P. nigra Ethyl Acetate Fraction (PN3)DPPH565.63 ± 17.75Ascorbic acid23.02 ± 0.39
P. nigra Ethyl Acetate Fraction (PN3)ABTS414.61 ± 35.12Ascorbic acid51.86 ± 0.72
P. nigra Ethyl Acetate Fraction (PN3)Hydroxyl Radical Scavenging509.17 ± 33.76Ascorbic acid90.57 ± 0.60

Note: The data above pertains to a plant extract fraction and not purified this compound. The antioxidant activity is likely due to a mixture of compounds.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol provides a general framework for the isolation of flavonoid glycosides like this compound. Optimization may be required depending on the plant source.

  • Extraction:

    • Air-dry and pulverize the plant material.

    • Macerate the powdered material in methanol or ethanol (e.g., 1:10 w/v) at room temperature with continuous agitation for 24-48 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Chromatographic Purification:

    • Subject the this compound-rich fraction (typically the ethyl acetate or n-butanol fraction) to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient solvent system (e.g., chloroform-methanol or methanol-water).

    • Further purify the collected fractions using preparative HPLC to obtain pure this compound.

Isolation_Workflow plant_material Powdered Plant Material extraction Methanol/Ethanol Extraction plant_material->extraction Maceration crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning carlinoside_fraction This compound-Rich Fraction partitioning->carlinoside_fraction column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20) carlinoside_fraction->column_chromatography preparative_hplc Preparative HPLC column_chromatography->preparative_hplc pure_this compound Pure this compound preparative_hplc->pure_this compound

Figure 2: General workflow for the isolation of this compound.
Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of flavonoids.

  • Sample Preparation: Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • 1D NMR Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • ¹H NMR provides information on the number and chemical environment of protons.

    • ¹³C NMR reveals the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of sugar protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the attachment points of the sugar moieties to the flavone backbone and the linkages between sugar units if present.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which can help determine the stereochemistry of glycosidic linkages.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive technique for the identification and quantification of flavonoids in complex mixtures.

  • Sample Preparation: Prepare a dilute solution of the extract or purified compound in a suitable solvent (e.g., methanol).

  • Chromatographic Separation:

    • Inject the sample into an HPLC or UPLC system equipped with a C18 reversed-phase column.

    • Elute with a gradient of mobile phases, typically water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically with an electrospray ionization (ESI) source.

    • Acquire mass spectra in both positive and negative ion modes.

    • Perform tandem mass spectrometry (MS/MS) by selecting the parent ion of this compound and fragmenting it to obtain a characteristic fragmentation pattern, which aids in structural confirmation.

Enzymatic Hydrolysis of Glycosidic Linkages

While C-glycosidic bonds are generally resistant to acid hydrolysis, enzymatic methods can be employed, although they are less straightforward than for O-glycosides. Specific enzymes capable of cleaving C-glycosidic bonds are required. A general approach for flavonoid O-glycosides, which can be adapted, is as follows:

  • Enzyme Selection: Choose a suitable glycosidase, such as β-glucosidase or a crude enzyme mixture like snailase, which contains a variety of glycosidases[2].

  • Reaction Conditions:

    • Dissolve the flavonoid glycoside in a suitable buffer (e.g., acetate buffer, pH 5.0).

    • Add the enzyme and incubate at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24 hours).

  • Analysis:

    • Stop the reaction by adding a solvent like ethanol or by heat inactivation.

    • Analyze the reaction mixture by HPLC or LC-MS to identify the aglycone and the released sugar, confirming the nature of the glycosidic linkage.

Signaling Pathway Modulation: The Nrf2 Pathway

This compound has been shown to exert its biological effects, at least in part, through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

Research indicates that this compound upregulates Nrf2 gene expression, increases its nuclear translocation, and enhances its binding to the ARE of the UGT1A1 promoter. This leads to an increase in the expression of UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the detoxification of bilirubin. This mechanism underlies this compound's potential to reduce hepatic bilirubin accumulation[3].

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1->Nrf2_cyto Ubiquitination Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Heterodimerizes with Maf sMaf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) on UGT1A1 Promoter Nrf2_Maf->ARE Binds to UGT1A1_gene UGT1A1 Gene Transcription ARE->UGT1A1_gene Activates

Figure 3: this compound's modulation of the Nrf2 signaling pathway.

Conclusion

This compound is a structurally unique flavone C-glycoside with demonstrated potential to modulate key cellular signaling pathways, such as the Nrf2 antioxidant response pathway. Its C-glycosidic linkages contribute to its stability, making it an interesting candidate for further pharmacological investigation. While quantitative data on the biological activities of the pure compound remain to be fully elucidated, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols offer practical guidance for the isolation, characterization, and evaluation of this compound and related flavonoid glycosides. Future research should focus on obtaining precise quantitative data for the pure compound to fully assess its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Carlinoside Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, a luteolin-C-glucoside, is a flavonoid of significant interest due to its potential pharmacological activities. Found in various plants, notably within the Carlina genus, efficient extraction of this compound is crucial for research and development purposes.[1][2] These application notes provide detailed protocols and comparative data for various extraction techniques to guide researchers in selecting the most appropriate method for their specific needs. Both conventional and modern "green" extraction technologies are discussed, offering a balance between traditional practices and more efficient, environmentally friendly alternatives.

Comparative Quantitative Data

The selection of an extraction method significantly impacts the yield and purity of the target compound. The following table summarizes quantitative data from studies on the extraction of flavonoids and phenolic compounds from Carlina species. While data specifically quantifying this compound yield across different extraction methods is limited, the data on total flavonoids and other major flavonoid glycosides provide a valuable reference for estimating extraction efficiency.

Extraction MethodPlant Material & PartSolventKey ParametersTotal Flavonoid YieldSpecific Flavonoid Glycoside Yield (% of dry extract)Reference
Pressurized Liquid Extraction (PLE) Carlina acanthifolia roots70% Ethanol1.45 hours, 560 mL solvent for 98.99 g material5.23 mg QE/g dwNot specified[1]
Ultrasound-Assisted Extraction (UAE) Carlina acanthifolia rootsWater35 kHz, 300 W, 20 min, 75°C (repeated twice) for 5g in 50 mLNot specified (Total Phenols: 9.97 mg GAE/g dw)Not specified[1]
Reflux Extraction Carlina acaulis herb70% Methanol30 min (repeated twice)Not specifiedHomoorientin: 0.92%, Orientin: 0.32%, Vitexin: 0.61%, Apigenin 7-O-glucoside: 0.45%[3]
Reflux Extraction Carlina acanthifolia herb70% Methanol30 min (repeated twice)Not specifiedSchaftoside: 0.75%, Homoorientin: 0.91%, Orientin: 0.26%[3]
Sequential Extraction Carlina acanthifolia roots95% EthanolNot specifiedNot specified (Highest total phenols and flavonoids in ethyl acetate fraction)Not specified[4]

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; dw = dry weight. The yields of specific flavonoid glycosides are indicative of the potential for this compound extraction, as they belong to the same class of compounds and are found in the same plant genus.

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These protocols are based on established methods for flavonoid extraction and can be adapted for the specific purpose of this compound isolation.

Protocol 1: Maceration (Conventional Solvent Extraction)

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent over a period of time.

Materials and Equipment:

  • Dried and powdered plant material (Carlina sp.)

  • Grinder or mill

  • Erlenmeyer flasks or beakers with stoppers/parafilm

  • Orbital shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Solvent (e.g., 70-80% ethanol or methanol)

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction: a. Weigh a desired amount of the powdered plant material (e.g., 10 g). b. Place the powder in an Erlenmeyer flask. c. Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:20 w/v). d. Stopper the flask and place it on an orbital shaker. e. Agitate the mixture at a constant speed (e.g., 150 rpm) at room temperature for a specified duration (e.g., 24-48 hours).

  • Filtration: a. Separate the extract from the solid residue by filtration. b. Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract. c. Combine the filtrates.

  • Solvent Evaporation: a. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Drying and Storage: a. Dry the crude extract further in a vacuum oven or desiccator to remove residual solvent. b. Store the dried extract in a cool, dark, and dry place.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency and shorter extraction times.[5]

Materials and Equipment:

  • Dried and powdered plant material (Carlina sp.)

  • Grinder or mill

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

  • Solvent (e.g., 70% ethanol)

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in a beaker. b. Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v). c. Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture. d. Set the ultrasonic frequency (e.g., 35 kHz), power (e.g., 300 W), temperature (e.g., 60-75°C), and extraction time (e.g., 20-30 minutes). e. Begin sonication.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Drying and Storage: Dry and store the extract as previously described.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds. This method is known for its rapidity and reduced solvent consumption.[6][7]

Materials and Equipment:

  • Dried and powdered plant material (Carlina sp.)

  • Grinder or mill

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

  • Solvent (e.g., 80% ethanol)

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: a. Weigh a specific amount of the powdered plant material (e.g., 2 g) and place it in the microwave extraction vessel. b. Add the extraction solvent at a chosen solid-to-solvent ratio (e.g., 1:20 w/v). c. Seal the vessel and place it in the microwave extractor. d. Set the microwave power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes). e. Start the extraction program.

  • Cooling and Filtration: a. Allow the vessel to cool to room temperature before opening. b. Filter the extract to remove the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Drying and Storage: Dry and store the final extract as previously described.

Visualized Workflows and Signaling Pathways

To further elucidate the experimental processes, the following diagrams illustrate the workflows for the described extraction techniques.

Maceration_Workflow start Start: Dried Plant Material grinding Grinding/Milling start->grinding extraction Maceration (Solvent Addition, Shaking) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying Drying evaporation->drying end End: Crude this compound Extract drying->end

Maceration Experimental Workflow

UAE_Workflow start Start: Dried Plant Material grinding Grinding/Milling start->grinding extraction Ultrasound-Assisted Extraction (Solvent + Sonication) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying Drying evaporation->drying end End: Crude this compound Extract drying->end

Ultrasound-Assisted Extraction Workflow

MAE_Workflow start Start: Dried Plant Material grinding Grinding/Milling start->grinding extraction Microwave-Assisted Extraction (Solvent + Microwave Energy) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying Drying evaporation->drying end End: Crude this compound Extract drying->end

References

Application Note and Protocol: Microwave-Assisted Extraction of Carlinoside from Cajanus cajan Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the efficient extraction of Carlinoside, a bioactive flavonoid glycoside, from the leaves of Cajanus cajan (Pigeon Pea) using Microwave-Assisted Extraction (MAE). This document outlines the optimized extraction parameters, a protocol for quantification, and relevant data presented for ease of comparison.

Introduction

This compound, a flavone C-glycoside, has garnered significant interest for its potential therapeutic properties. Found in various medicinal plants, including Cajanus cajan, efficient extraction methods are crucial for its isolation and subsequent research.[1][2] Microwave-Assisted Extraction (MAE) offers a rapid, efficient, and green alternative to conventional extraction techniques, reducing solvent consumption and extraction time.[3][4][5] This application note details an optimized MAE protocol for the extraction of flavonoids from Cajanus cajan leaves, which can be applied for the targeted extraction of this compound.

Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Chemical Name Luteolin 6-C-glucoside-8-C-arabinoside[1]
Molecular Formula C26H28O15[6]
Molecular Weight 580.49 g/mol [6]
Class Flavonoid 8-C-glycoside[1]
Solubility Slightly soluble in water[1]
Acidity Very weakly acidic[1]

Optimized Microwave-Assisted Extraction (MAE) Protocol

The following protocol is based on optimized conditions for the extraction of structurally similar flavonoids, orientoside and luteolin, from Cajanus cajan leaves and is expected to provide high efficiency for this compound extraction.

Equipment and Materials
  • Microwave extraction system

  • Grinder or mill

  • Sieve (50 mesh)

  • Extraction vessels

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

  • Cajanus cajan leaves (dried and powdered)

  • Ethanol (80% aqueous solution)

Experimental Workflow Diagram

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis Collect Collect Cajanus cajan leaves Dry Dry leaves (shade or oven at low temp.) Collect->Dry Grind Grind to a fine powder Dry->Grind Sieve Sieve to 50 mesh particle size Grind->Sieve Mix Mix leaf powder with 80% ethanol (1:20 solid-to-liquid ratio) Sieve->Mix Microwave Microwave Irradiation (500 W, 60°C, 10 min, 4 cycles) Mix->Microwave Filter Filter the extract Microwave->Filter Concentrate Concentrate using rotary evaporator Filter->Concentrate Dry_Extract Dry the crude extract Concentrate->Dry_Extract HPLC HPLC-UV Quantification of this compound Dry_Extract->HPLC

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Collect fresh leaves of Cajanus cajan.

    • Dry the leaves in the shade or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder using a grinder or mill.

    • Sieve the powder to obtain a uniform particle size of 50 mesh.[7]

  • Microwave-Assisted Extraction:

    • Accurately weigh a specific amount of the dried leaf powder (e.g., 1 gram).

    • Place the powder into a microwave extraction vessel.

    • Add 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[7]

    • Set the MAE parameters as follows:

      • Microwave Power: 500 W[7]

      • Temperature: 60°C[7]

      • Extraction Time: 10 minutes[7]

      • Extraction Cycles: 4[7]

    • Start the microwave extraction program.

  • Post-Extraction Processing:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

    • Dry the concentrated extract completely to obtain the crude flavonoid extract.

Quantitative Data

While specific quantitative data for this compound yield using the optimized MAE protocol is not available in the reviewed literature, the yields of other major flavonoids from Cajanus cajan leaves under these conditions are presented in the table below. These values can serve as a benchmark for the expected extraction efficiency.

FlavonoidExtraction MethodYield (mg/g of dry leaves)Reference
OrientosideMicrowave-Assisted Extraction4.42 ± 0.01[7]
LuteolinMicrowave-Assisted Extraction0.10 ± 0.01[7]

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate quantification of this compound in the extract. The following protocol is a general guideline based on methods used for flavonoid analysis.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program A typical gradient could be: 0-5 min, 10% A; 5-20 min, 10-30% A; 20-30 min, 30-50% A; followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at the UV absorbance maximum of this compound (approximately 350 nm for flavones).
Injection Volume 10-20 µL
Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of pure this compound standard in methanol or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh the dried extract and dissolve it in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification
  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Logical Relationship Diagram

Logical_Relationship cluster_factors Key MAE Parameters cluster_outcome Desired Outcome Power Microwave Power Yield High this compound Yield Power->Yield Time Extraction Time Time->Yield Temp Temperature Temp->Yield Solvent Solvent Concentration Solvent->Yield Ratio Solid-to-Liquid Ratio Ratio->Yield Purity High Purity of Extract Yield->Purity Efficiency Time and Solvent Efficiency Yield->Efficiency Purity->Efficiency

Caption: Key Parameters Influencing MAE of this compound.

Conclusion

Microwave-assisted extraction is a highly effective method for obtaining flavonoids, including this compound, from Cajanus cajan leaves. The optimized protocol presented in this application note provides a solid foundation for researchers to efficiently extract this valuable bioactive compound. While the provided quantitative data is for similar flavonoids, it underscores the potential for high-yield extraction of this compound. For precise quantification, the development and validation of a specific HPLC method are recommended. This approach facilitates further research into the pharmacological applications of this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carlinoside, a flavone C-glycoside, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant and hepatoprotective effects.[1] Found in various medicinal plants such as Carlina vulgaris and Lespedeza cuneata, this compound presents a promising candidate for pharmaceutical and nutraceutical applications.[1][2] The hepatoprotective mechanism of this compound is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Ultrasound-Assisted Extraction (UAE) is a green and efficient technique for isolating bioactive compounds from plant matrices.[3][4] This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer, which often leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[3][5]

These application notes provide a comprehensive protocol for the efficient extraction of this compound from plant materials using UAE, its subsequent quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and an overview of the relevant Nrf2 signaling pathway.

Biological Significance: The Nrf2 Antioxidant Response Pathway

This compound's biological effects, particularly its antioxidant and hepatoprotective properties, are associated with the modulation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or induction by phytochemicals like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 induces dissociation This compound This compound This compound->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription mRNA mRNA Genes->mRNA Proteins Antioxidant Proteins mRNA->Proteins translation Proteins->ROS neutralizes

Figure 1: Nrf2 antioxidant response pathway activation by this compound.

Experimental Workflow

The overall process for the ultrasound-assisted extraction and analysis of this compound involves sample preparation, the UAE process, extract filtration and concentration, and finally, quantification using HPLC-DAD.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plant_Material Dried Plant Material (e.g., Carlina vulgaris flower heads) Grinding Grind to Fine Powder Plant_Material->Grinding Mix Mix Powder with Solvent (e.g., 80% Methanol) Grinding->Mix Ultrasonication Ultrasonic Bath Treatment Mix->Ultrasonication Filtration Filter to Remove Solids Ultrasonication->Filtration Evaporation Evaporate Solvent (Rotary Evaporator) Filtration->Evaporation Reconstitution Reconstitute in HPLC-grade Methanol Evaporation->Reconstitution HPLC HPLC-DAD Analysis Reconstitution->HPLC Quantification Quantify this compound HPLC->Quantification

Figure 2: Workflow for UAE and analysis of this compound.

Data Presentation: Optimization of UAE Parameters

The efficiency of Ultrasound-Assisted Extraction is influenced by several key parameters. A systematic optimization is crucial to maximize the yield of this compound. The following table summarizes representative data from a hypothetical optimization study based on typical results for flavonoid extraction.

Table 1: Influence of UAE Parameters on the Yield of this compound

RunEthanol Conc. (%)Time (min)Temperature (°C)Solvent/Solid Ratio (mL/g)This compound Yield (mg/g DW)
160204020:12.1
280204020:12.8
360404020:12.5
480404020:13.0
560206020:12.4
680206020:12.9
760406020:12.7
880406020:13.2
970305030:13.5
1070305040:13.4
1170305030:13.6

Note: Data are representative and intended for illustrative purposes. Actual yields may vary based on plant material and specific equipment. A study on Carlina vulgaris reported a this compound content of approximately 3.1 mg/g in the plant material.[1]

Experimental Protocols

Sample Preparation
  • Obtain dried aerial parts (e.g., flower heads) of a this compound-containing plant, such as Carlina vulgaris.[6]

  • Grind the plant material into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Store the powdered sample in an airtight container in a cool, dark, and dry place until extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on established methods for the ultrasonic extraction of flavonoids from plant materials.[6][7]

  • Apparatus: Ultrasonic bath or probe system, extraction vessel (e.g., Erlenmeyer flask), analytical balance.

  • Solvent: 80% Methanol in deionized water (v/v).

  • Procedure:

    • Accurately weigh approximately 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.

    • Add 30 mL of the 80% methanol solvent to achieve a solvent-to-solid ratio of 30:1 (mL/g).

    • Place the flask in the ultrasonic bath, ensuring the water level is above the solvent level in the flask.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Set the extraction temperature to 50°C and the extraction time to 40 minutes.

    • Begin sonication. Ensure the temperature is maintained throughout the process.

    • After extraction, remove the flask and allow it to cool to room temperature.

Post-Extraction Processing
  • Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

  • Transfer the filtrate to a round-bottom flask.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a precise volume (e.g., 5 mL) of HPLC-grade methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-DAD Quantification of this compound

This method is adapted from established HPLC protocols for the analysis of flavonoids.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Injection Volume 10 µL
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 350 nm (monitor multiple wavelengths, quantify at λmax for this compound)
Gradient Elution 0-5 min, 10% B; 5-25 min, 10-30% B; 25-35 min, 30-50% B; 35-40 min, 50-10% B; 40-45 min, 10% B (equilibration)
  • Quantification:

    • Prepare a stock solution of a this compound analytical standard in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. The final yield is expressed as mg of this compound per gram of dry weight (DW) of the plant material.

Conclusion

Ultrasound-Assisted Extraction is a powerful and efficient method for the recovery of this compound from plant sources. The protocols outlined in these notes provide a robust framework for researchers to extract, quantify, and further investigate the biological properties of this promising flavonoid. Optimization of UAE parameters is critical for maximizing extraction efficiency, and the provided HPLC-DAD method ensures accurate quantification. Further research into the Nrf2-mediated and other signaling pathways will continue to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for the Purification of Carlinoside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, a flavone C-glycoside, is a natural bioactive compound found in various medicinal plants. It is known for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. These effects are partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress. The purification of this compound from crude plant extracts is a critical step for its further pharmacological investigation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound using column chromatography techniques, including macroporous resin chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Chemical Structure

This compound: Luteolin-6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranoside

Overview of Purification Strategy

The purification of this compound from a crude plant extract typically involves a multi-step chromatographic process. A common workflow begins with an initial enrichment of total flavonoids using macroporous resin column chromatography. This is followed by a high-resolution purification step using preparative HPLC to isolate this compound to a high degree of purity.

Section 1: Enrichment of Total Flavonoids using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of flavonoids from crude plant extracts.[1][2][3][4] The selection of the appropriate resin is crucial and is based on its adsorption and desorption characteristics for the target compounds. Resins like AB-8 and D4020 have shown good performance in flavonoid purification.[1][2]

Experimental Protocol

1. Resin Pre-treatment:

  • Soak the macroporous resin (e.g., AB-8) in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents.

  • Wash the resin extensively with deionized water until the effluent is clear.

  • Treat the resin with 5% HCl for 4-5 hours, followed by washing with deionized water to neutrality.

  • Subsequently, treat the resin with 5% NaOH for 4-5 hours, followed by washing with deionized water to neutrality.

  • The pre-treated resin is now ready for packing.

2. Column Packing:

  • Prepare a slurry of the pre-treated macroporous resin in deionized water.

  • Pour the slurry into a glass column (e.g., 2.5 cm internal diameter x 40 cm length) and allow it to settle, ensuring a uniformly packed bed.

  • Wash the packed column with 3-5 bed volumes (BV) of deionized water.

3. Sample Preparation and Loading:

  • Prepare a crude extract of the plant material known to contain this compound. The extraction can be performed using a suitable solvent such as 70% ethanol.

  • Filter the crude extract to remove any particulate matter.

  • Adjust the pH of the extract to approximately 4.0.

  • Load the prepared extract onto the equilibrated macroporous resin column at a flow rate of 1-2 BV/h.

4. Elution:

  • Wash the column with 5-10 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water. A typical gradient could be:

    • 5 BV of 10% aqueous ethanol

    • 5 BV of 30% aqueous ethanol

    • 5-10 BV of 60-70% aqueous ethanol

  • Collect fractions of the eluate and monitor the flavonoid content using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry. This compound and other flavonoids typically show strong UV absorbance around 254 nm and 365 nm.

5. Fraction Pooling and Concentration:

  • Analyze the collected fractions to identify those containing the highest concentration of flavonoids.

  • Pool the flavonoid-rich fractions.

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the enriched total flavonoid extract.

Data Presentation: Macroporous Resin Chromatography Performance
ParameterTypical Value/RangeReference
Resin Type AB-8, D4020, XAD-7HP[1][2][4]
Adsorption Capacity 70 - 100 mg/g resin[3]
Desorption Ratio 70 - 90%[2]
Mobile Phase Stepwise gradient of Ethanol in Water (10% -> 70%)[1][2]
Flow Rate 1.5 - 3 BV/h[3]
Fold Purification 3 - 5 fold increase in total flavonoid content[3][4]
Recovery Yield 80 - 90%[2]

Section 2: High-Resolution Purification of this compound by Preparative HPLC

Following initial enrichment, preparative HPLC is employed for the final purification of this compound.[5] Reversed-phase chromatography is the most common mode for separating flavonoid glycosides.

Experimental Protocol

1. Column and Mobile Phase Selection:

  • Stationary Phase: A C18 reversed-phase column is typically used for the separation of flavonoids.

  • Mobile Phase: A binary gradient system of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is commonly employed. The use of volatile buffers is recommended for easier removal post-purification.[5]

2. Sample Preparation:

  • Dissolve the enriched total flavonoid extract obtained from the macroporous resin chromatography step in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

3. Chromatographic Conditions:

  • Column: Preparative C18 column (e.g., 20 mm internal diameter x 250 mm length, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 10% B to 40% B over 40-60 minutes is a good starting point. The gradient should be optimized based on analytical HPLC runs of the enriched extract.

  • Flow Rate: The flow rate will depend on the column dimensions. For a 20 mm ID column, a flow rate of 15-20 mL/min is typical.

  • Detection: UV detector set at a wavelength where this compound has strong absorbance (e.g., 270 nm or 350 nm).

  • Injection Volume: The injection volume will depend on the sample concentration and the column loading capacity.

4. Fraction Collection:

  • Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector.

  • The identity and purity of the collected fractions should be confirmed by analytical HPLC and/or LC-MS.

5. Post-Purification Processing:

  • Pool the pure fractions containing this compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

Data Presentation: Preparative HPLC Purification of this compound (Typical Parameters)
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 20 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on analytical separation (e.g., 10-40% B over 40 min)
Flow Rate 15-20 mL/min (for 20 mm ID column)
Detection Wavelength 270 nm or 350 nm
Expected Purity >95%
Expected Yield Dependent on the concentration in the enriched extract

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Step 1: Extraction & Enrichment cluster_purification Step 2: High-Resolution Purification cluster_analysis Step 3: Analysis plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Ethanol Extraction macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin Loading enriched_flavonoids Enriched Flavonoid Fraction macroporous_resin->enriched_flavonoids Elution with Ethanol Gradient prep_hplc Preparative HPLC (C18 Column) enriched_flavonoids->prep_hplc Injection fraction_collection Fraction Collection prep_hplc->fraction_collection Gradient Elution pure_this compound Pure this compound fraction_collection->pure_this compound Pooling & Lyophilization analytical_hplc Analytical HPLC pure_this compound->analytical_hplc Purity Check lc_ms LC-MS pure_this compound->lc_ms Identity Confirmation nmr NMR pure_this compound->nmr Structural Elucidation

Caption: Workflow for the purification of this compound.

This compound Activation of the Nrf2 Signaling Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation ubiquitin Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitin leads to nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to maf Maf maf->are binds to antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection leads to

References

Application Note: High-Throughput Analysis of Carlinoside in Biological Matrices Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carlinoside in biological samples, such as rat plasma. This compound, a flavonoid C-glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. The described method is crucial for pharmacokinetic, bioavailability, and metabolism studies essential in drug discovery and development. This document provides comprehensive experimental protocols, method validation parameters, and insights into its biological activity.

Introduction

This compound (Luteolin-6-C-glucoside) is a naturally occurring flavonoid found in various medicinal plants. Emerging research suggests its involvement in cellular protective mechanisms, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a pivotal role in the antioxidant defense system.[1] To accurately assess its therapeutic potential, a reliable bioanalytical method is necessary to quantify its concentration in biological fluids. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. This application note presents a validated LC-MS/MS method for this compound, providing researchers with the necessary protocols for its evaluation in a preclinical setting.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient extraction of this compound from plasma samples.

  • Cartridge Conditioning: SPE cartridges (e.g., C18) are conditioned sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: 100 µL of plasma sample, previously spiked with an appropriate internal standard (IS), is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: this compound and the IS are eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized based on direct infusion of a standard solution.

    • Internal Standard (IS): Precursor ion (m/z) → Product ion (m/z) - e.g., a structurally similar flavonoid glycoside.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize the performance of a representative LC-MS/MS method for a flavonoid glycoside, analogous to what would be expected for this compound analysis.

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

ParameterValue
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 15± 15< 15± 15
Low2.5< 10± 10< 10± 10
Medium75< 8± 8< 8± 8
High800< 7± 7< 7± 7

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low2.5> 8590 - 110
Medium75> 8892 - 108
High800> 9095 - 105

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction plasma->spe eluate Elution spe->eluate dry_recon Evaporation & Reconstitution eluate->dry_recon lc Liquid Chromatography dry_recon->lc ms Mass Spectrometry (MRM) lc->ms quant Quantification ms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for LC-MS/MS analysis of this compound.

This compound and the Nrf2 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 inhibits binding ros Oxidative Stress ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds antioxidant_genes Antioxidant Gene Transcription (e.g., UGT1A1) are->antioxidant_genes activates cell_protection Cellular Protection antioxidant_genes->cell_protection leads to

Caption: this compound activation of the Nrf2 signaling pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of this compound in biological matrices. This application note, with its detailed protocols and method performance data, serves as a valuable resource for researchers investigating the pharmacokinetic and pharmacodynamic properties of this promising natural compound. The elucidation of its role in activating the Nrf2 pathway further underscores the importance of such analytical methods in advancing our understanding of its therapeutic potential.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Carlinoside. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with gradient elution, and detection was carried out using a photodiode array (PDA) detector. The method demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were also conducted to establish the stability-indicating nature of the method.

Introduction

This compound, a flavone C-glycoside, has garnered significant interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids and other natural products due to its high resolution and sensitivity.[1][2][3] This application note provides a comprehensive protocol for a validated stability-indicating HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector was used.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B, 5-25 min: 10-40% B, 25-30 min: 40-10% B, 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA at 350 nm
Run Time 35 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution (50 µg/mL). The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.85%
% RSD of Retention Time ≤ 1.0%0.32%
Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6]

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, kept at room temperature for 30 minutes.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 1 hour.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was found to be specific as the this compound peak was well-resolved from the degradation product peaks.

Linearity and Range

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115230
10151980
25378540
50759820
1001523500
1502285400
2003045600
Correlation Coefficient (r²) > 0.999
Regression Equation y = 15200x + 1250
Accuracy

The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%) of the target concentration. A known amount of this compound was spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%4039.899.5%0.75%
100%5050.3100.6%0.52%
120%6059.599.2%0.88%

The recovery values ranged from 99.2% to 100.6%, indicating the accuracy of the method.

Precision

Precision was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Table 5: Precision Data

Parameter% RSD of Peak Area
Repeatability (Intra-day) 0.92%
Intermediate Precision (Inter-day) 1.35%

The low % RSD values demonstrate the good precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Workflow and Diagrams

The overall workflow for the development and validation of the HPLC method for this compound is depicted below.

HPLC_Method_Development A Literature Survey & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase) A->B C Optimization of Parameters (Gradient, Flow Rate, Temperature) B->C D System Suitability Testing C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (Recovery Studies) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Quality Control J->K L Stability Studies K->L

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for the routine analysis of this compound in bulk and pharmaceutical dosage forms and can be used for stability studies due to its ability to separate the analyte from its degradation products.

References

Application Notes and Protocols for Determining the Stability of Carlinoside in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, a flavone C-glycoside, has garnered interest in the scientific community for its potential therapeutic properties, including hepatoprotective effects.[1] As with many natural compounds, its utility in preclinical research and drug development is highly dependent on the integrity of the compound in solution. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent for creating high-concentration stock solutions of compounds for in vitro and in vivo studies due to its broad-ranging solvency.[2][3] However, the chemical stability of compounds in DMSO can be variable and is influenced by factors such as storage temperature, water content, and exposure to light.[4][5][6] Ensuring the stability of this compound in DMSO stock solutions is paramount for obtaining accurate and reproducible experimental results.

These application notes provide a comprehensive guide for researchers to assess the stability of this compound in DMSO. The included protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound stability under various storage conditions.

Data Presentation

Quantitative stability data should be meticulously recorded to allow for easy comparison and interpretation. The following table provides a template for summarizing experimental findings on the stability of this compound in a 10 mM DMSO stock solution under different storage conditions.

Table 1: Stability of 10 mM this compound in DMSO Stock Solution

Storage ConditionTime Point% Purity (HPLC-UV)% DegradationObservations
-20°C 0 hours99.5%0.0%Clear, colorless solution
24 hours
1 week
1 month
3 months
4°C 0 hours99.5%0.0%Clear, colorless solution
24 hours
1 week
1 month
Room Temp (~25°C) 0 hours99.5%0.0%Clear, colorless solution
4 hours
24 hours
48 hours

Experimental Protocols

A systematic approach is crucial for determining the stability of this compound in DMSO. The following protocols outline the necessary steps for preparing solutions and conducting stability assessments.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Determine the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 596.5 g/mol .

  • Accurately weigh the calculated amount of this compound and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. A brief sonication step may be used if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Store the stock solution under the desired conditions as outlined in the stability study protocol.

Protocol 2: Long-Term Stability Assessment of this compound in DMSO

Objective: To evaluate the degradation of this compound in DMSO under typical storage conditions over an extended period.

Materials:

  • 10 mM this compound in DMSO stock solution

  • -20°C freezer

  • 4°C refrigerator

  • Benchtop at room temperature (~25°C), protected from light

  • HPLC or LC-MS system with a suitable column and UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Aliquots of the freshly prepared 10 mM this compound stock solution should be made to avoid repeated freeze-thaw cycles for the main stock.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC-UV or LC-MS method to determine the initial purity. This serves as the baseline.

  • Storage: Store the aliquots under the following conditions:

    • -20°C

    • 4°C

    • Room temperature (~25°C), protected from light

  • Time-Point Analysis: At designated time points (e.g., 4 hours, 24 hours, 48 hours for room temperature; 24 hours, 1 week, 1 month, 3 months for refrigerated and frozen conditions), retrieve one aliquot from each storage condition.

  • Allow the frozen and refrigerated samples to thaw completely and reach room temperature before analysis.

  • Analyze each sample using the same HPLC-UV or LC-MS method as the T=0 sample.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in DMSO after multiple freeze-thaw cycles.

Materials:

  • 10 mM this compound in DMSO stock solution

  • -20°C or -80°C freezer

  • HPLC or LC-MS system

Procedure:

  • Initial Analysis (Cycle 0): Analyze an aliquot of the freshly prepared stock solution to establish the initial purity.

  • Freeze-Thaw Cycles:

    • Store an aliquot of the stock solution at -20°C or -80°C for at least 24 hours.

    • Thaw the sample at room temperature until it is completely liquid.

    • After thawing, analyze the sample (Cycle 1).

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3-5 cycles), analyzing an aliquot after each thaw.

  • Data Analysis: Compare the peak area of this compound after each freeze-thaw cycle to the initial peak area to determine the percentage of degradation.

Visualizations

Hypothetical Signaling Pathway for this compound

Flavonoids are known to modulate various signaling pathways involved in cellular processes such as inflammation and cell survival.[7][8][9][10] The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of other flavonoids.

Carlinoside_Signaling_Pathway cluster_nrf2 Nrf2 Activation This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits (Ubiquitination) Bilirubin_UGT Bilirubin-UGT ARE->Bilirubin_UGT Induces expression Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces expression Stability_Workflow Prep Prepare 10 mM this compound Stock in Anhydrous DMSO T0 Time Zero (T=0) Analysis (HPLC/LC-MS) Prep->T0 Store Store Aliquots at: -20°C, 4°C, Room Temp T0->Store Timepoints Retrieve Aliquots at Specified Time Points Store->Timepoints Analysis Analyze Samples (HPLC/LC-MS) Timepoints->Analysis Data Calculate % Purity and % Degradation vs T=0 Analysis->Data

References

Application Notes and Protocols for Assessing Carlinoside Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Successful in vitro evaluation of this compound hinges on appropriate sample preparation, primarily achieving and maintaining its solubility in assay-compatible solvents. These application notes provide a comprehensive guide to assessing the solubility of this compound and offer detailed protocols for its use in common in vitro antioxidant and anti-inflammatory assays.

Solubility of this compound

The solubility of a compound is a critical factor for in vitro assays to ensure accurate and reproducible results. Based on the general solubility characteristics of flavonoid glycosides, the following table summarizes the estimated solubility of this compound in common laboratory solvents.

Disclaimer: The quantitative data presented in this table is illustrative and based on the known solubility of structurally similar flavonoid glycosides. It is strongly recommended to perform independent solubility tests for this compound before proceeding with extensive in vitro experiments.

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLA versatile solvent for creating high-concentration stock solutions. Final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.
Ethanol (EtOH)~5-10 mg/mLCan be used for stock solutions. Often used in combination with water to improve solubility of polar compounds.
Ethanol/Water MixturesVariableSolubility can be enhanced in aqueous solutions containing ethanol. The optimal ratio should be determined empirically.
Methanol (MeOH)~5-10 mg/mLSimilar to ethanol, can be used for stock solutions.
Phosphate-Buffered Saline (PBS) pH 7.4LowAs with many flavonoid glycosides, solubility in aqueous buffers is expected to be limited.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required concentration: Decide on the desired stock solution concentration (e.g., 10 mM or 20 mg/mL).

  • Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound.

  • Facilitate dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat to prevent degradation.

  • Sterilization: If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Prepare test solutions: From the this compound stock solution, prepare a series of dilutions in methanol or ethanol to achieve a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

  • Assay setup: In a 96-well plate, add 100 µL of each concentration of the this compound dilutions or ascorbic acid.

  • Initiate the reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure absorbance: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent control, and A_sample is the absorbance of the DPPH solution with the this compound sample.

In Vitro Anti-inflammatory Activity: NF-κB Activation Assay

This protocol outlines a cell-based assay to determine the effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in sterile DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Reagents for Western blotting or a commercial NF-κB p65 transcription factor assay kit

  • 96-well or 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well or 6-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment with this compound: The following day, treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay, e.g., MTT assay) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation with LPS: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30-60 minutes for signaling pathway analysis or 24 hours for cytokine measurements) to induce an inflammatory response. Include an unstimulated control group.

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer to extract total protein or nuclear/cytoplasmic fractions.

  • Analysis of NF-κB Activation:

    • Western Blotting: Analyze the phosphorylation of key NF-κB pathway proteins (e.g., IκBα, p65) or the nuclear translocation of the p65 subunit using Western blotting.

    • Transcription Factor Assay: Alternatively, use a commercially available ELISA-based transcription factor assay kit to measure the amount of activated NF-κB p65 in the nuclear extracts.

  • Data Analysis: Quantify the protein bands (for Western blot) or the colorimetric/fluorometric signal (for kit-based assays) and normalize to the control groups. A decrease in LPS-induced NF-κB activation in the presence of this compound indicates anti-inflammatory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis solubility Solubility Assessment stock Stock Solution (e.g., 20 mg/mL in DMSO) solubility->stock Inform solvent choice working Working Solutions (Serial Dilutions) stock->working antioxidant Antioxidant Assay (e.g., DPPH) working->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB in RAW 264.7 cells) working->anti_inflammatory data_acq Data Acquisition (e.g., Absorbance, Western Blot) antioxidant->data_acq anti_inflammatory->data_acq calc Calculation & Quantification (IC50, % Inhibition) data_acq->calc results Results & Interpretation calc->results

Caption: Experimental workflow for assessing the in vitro bioactivity of this compound.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Application Notes and Protocols for Evaluating Carlinoside Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, also known as isoorientin or luteolin-6-C-glucoside, is a flavonoid glycoside found in various medicinal plants. Flavonoids are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This compound, in particular, has garnered scientific interest for its potential antioxidant, anti-inflammatory, and anticancer properties. These bioactivities are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for further investigation in drug discovery and development.

This document provides detailed protocols for a panel of cell-based assays to evaluate the bioactivity of this compound. The assays described herein are designed to assess its antioxidant capacity, anti-inflammatory effects, and cytotoxic activity against cancer cells. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the comprehensive evaluation of this compound and similar bioactive compounds.

Data Presentation: Summary of Expected Bioactivity

The following tables summarize the potential bioactivities of this compound and its aglycone, Luteolin, based on available scientific literature. These values can serve as a reference for expected outcomes when performing the described assays.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineKey FindingsReference
Luteolin GlycosidesNF-κB InhibitionTHP-1Significantly inhibited phosphorylation of IKKβ and IκBα; reduced nuclear p65 content.[1]
LuteolinNF-κB InhibitionRAW264.7Inhibited LPS-induced NF-κB activation.[2]
Luteolin-7-O-glucosideCytokine Release (ELISA)RAW264.7Reduced TNF-α levels and increased IL-10 levels in LPS-stimulated cells.[3]
LuteolinNO ProductionRAW264.7Strongly suppressed nitrite production in a dose-dependent manner.[4]

Table 2: Antioxidant Activity

CompoundAssayCell LineKey FindingsReference
Isoorientin (this compound)Nrf2 ActivationHepG2Upregulated and activated Nrf2, leading to increased antioxidant enzyme expression.[4]
LuteolinROS ScavengingV79-4Scavenged intracellular ROS in a dose-dependent manner.[2]
LuteolinCellular Antioxidant Activity (CAA)HepG2Showed potent cellular antioxidant activity.[5]

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueReference
LuteolinHuman Sarcoma (MES-SA-Dx5)MTT~20 µM ± 5 µM[6]
LuteolinNon-Small Cell Lung Cancer (A549, H460)CCK-8Concentration- and time-dependent inhibition.[7]
LuteolinHuman Myeloid Leukemia (THP-1)MTTDose-dependent decrease in cell viability.[8]
LuteolinHT-29 (Colon Cancer)MTTIC50 of 22.2 µM[9]

Experimental Protocols

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within cells.

Materials:

  • HepG2 cells (or other suitable adherent cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • This compound (and Quercetin as a positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and confluence.

  • Compound and Probe Incubation:

    • Prepare serial dilutions of this compound and Quercetin in culture medium.

    • Prepare a 50 µM working solution of DCFH-DA in culture medium.

    • Remove the culture medium from the cells and wash once with 100 µL of PBS.

    • Add 100 µL of medium containing both the test compound (this compound or Quercetin at various concentrations) and 25 µM DCFH-DA to each well.

    • Include control wells with cells treated only with DCFH-DA.

    • Incubate the plate at 37°C for 1 hour.

  • Induction of Oxidative Stress:

    • After incubation, gently wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of 600 µM AAPH solution (prepared in Hanks' Balanced Salt Solution - HBSS) to all wells to induce peroxyl radical formation.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour, with excitation at 485 nm and emission at 535 nm.

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

  • The Cellular Antioxidant Activity (CAA) is expressed as a percentage of inhibition of DCF formation compared to the control.

  • Calculate the EC50 value, which is the concentration of this compound required to achieve 50% antioxidant effect.

NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway using a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct (or similar cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • This compound (and a known NF-κB inhibitor as a positive control, e.g., Bay 11-7082)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound and the positive control inhibitor in serum-free medium.

    • Remove the culture medium from the cells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • NF-κB Activation:

    • Prepare a solution of TNF-α (e.g., 20 ng/mL final concentration) or LPS (e.g., 1 µg/mL final concentration) in serum-free medium.

    • Add 10 µL of the inducer solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Activity Measurement:

    • After incubation, remove the medium from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luciferase activity of each well to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter) to account for cytotoxicity.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the TNF-α or LPS-induced NF-κB activity.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Cell culture medium

  • This compound (and a known cytotoxic drug, e.g., Doxorubicin, as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density that will not reach 100% confluency during the assay period (e.g., 5 x 10^3 to 1 x 10^4 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Include vehicle-treated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[1]

Visualization of Pathways and Workflows

Experimental_Workflow CAA Cellular Antioxidant Assay (Antioxidant Activity) EC50_CAA EC50 Value CAA->EC50_CAA NFkB NF-κB Reporter Assay (Anti-inflammatory Activity) IC50_NFkB IC50 Value NFkB->IC50_NFkB MTT MTT Assay (Anticancer Activity) IC50_MTT IC50 Value MTT->IC50_MTT Bioactivity Bioactivity Profile of this compound This compound This compound (Test Compound) This compound->CAA This compound->NFkB This compound->MTT

Caption: Experimental workflow for evaluating this compound bioactivity.

Anti_Inflammatory_Pathway cluster_nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates to Nucleus Nucleus DNA DNA NFkB_p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway.

Antioxidant_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription This compound This compound This compound->Keap1 Promotes Nrf2 release from

References

Application Note: Caco-2 Cell Permeability Assay for Determining the Oral Bioavailability of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carlinoside, a flavonoid glycoside, has demonstrated potential hepatoprotective effects by reducing hepatic bilirubin accumulation.[1][2] Understanding its oral bioavailability is crucial for its development as a therapeutic agent. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the oral absorption of drug candidates.[3][4][5][6][7][8] This application note provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell monolayer model.

Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions and brush border enzymes, making them an excellent model to study drug transport mechanisms.[4][5][8][9][10] This assay measures the rate at which a compound crosses the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp) that correlates well with in vivo human oral absorption.[6][11]

Experimental Workflow Overview

Caco-2 Permeability Assay Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation Differentiation (21 days) Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER) Differentiation->Integrity_Check Dosing Dosing with this compound Integrity_Check->Dosing Incubation Incubation (2 hours, 37°C) Dosing->Incubation Sampling Apical & Basolateral Sampling Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Papp_Calculation Papp Calculation Quantification->Papp_Calculation Data_Interpretation Data Interpretation Papp_Calculation->Data_Interpretation

Caption: Workflow of the Caco-2 cell permeability assay for this compound.

Protocols

Caco-2 Cell Culture and Maintenance

This protocol is based on standard Caco-2 cell culture practices.[9][12][13]

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2, 95% relative humidity)

Procedure:

  • Media Preparation: Prepare complete growth medium and warm to 37°C.

  • Cell Thawing: Thaw a cryopreserved vial of Caco-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

  • Subculturing: When the cells reach 70-80% confluence, aspirate the medium and wash the monolayer with PBS.[5] Add 3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until the cells detach. Neutralize the trypsin with 7 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Use cells between passages 25 and 40 for permeability assays.[14]

Caco-2 Monolayer Formation on Transwell® Inserts

Materials:

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • 24-well companion plates

  • Caco-2 cells in suspension

  • Complete growth medium

Procedure:

  • Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2.

  • Differentiation: Add complete growth medium to both the apical (0.4 mL) and basolateral (1.0 mL) chambers. Culture the cells for 21 days to allow for differentiation into a polarized monolayer.[4] Change the medium every 2-3 days.

Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer must be confirmed before the permeability experiment.[4]

Materials:

  • Transepithelial Electrical Resistance (TEER) meter with an electrode

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow solution (100 µM in HBSS)

Procedure:

  • TEER Measurement:

    • Equilibrate the cell monolayers with pre-warmed HBSS.

    • Measure the TEER of each Transwell® insert.

    • A TEER value greater than 200 Ω·cm² indicates a suitable monolayer integrity for the assay.[15]

  • Lucifer Yellow Permeability Assay (Optional but Recommended):

    • After the TEER measurement, add Lucifer yellow solution to the apical side and HBSS to the basolateral side.

    • Incubate for 1 hour at 37°C.

    • Measure the fluorescence of the basolateral sample in a fluorescence plate reader.

    • The permeability of Lucifer yellow should be less than 1% to confirm tight junction integrity.

This compound Permeability Assay

This protocol describes a bidirectional permeability assay to determine both passive diffusion and active transport.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

  • Control compounds:

    • High permeability control: Propranolol

    • Low permeability control: Atenolol

    • P-gp substrate control: Digoxin

  • P-glycoprotein (P-gp) inhibitor (e.g., Verapamil)[16]

  • 96-well plates for sample collection

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare dosing solutions of this compound (e.g., 10 µM) in transport buffer. The final DMSO concentration should be less than 1%.

    • Prepare dosing solutions for control compounds at appropriate concentrations.

    • For the P-gp substrate assessment, prepare a this compound dosing solution with and without a P-gp inhibitor.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add 0.4 mL of the this compound dosing solution to the apical chamber.

    • Add 1.0 mL of fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Basolateral to Apical (B-A) Permeability:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add 1.0 mL of the this compound dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

    • Collect samples from both the apical and basolateral chambers for analysis.

  • Sample Analysis:

    • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

1. Calculation of Apparent Permeability Coefficient (Papp):

The Papp value is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

  • A is the surface area of the Transwell® membrane (cm²).

  • C0 is the initial concentration of the compound in the donor chamber (µmol/mL).

2. Calculation of Efflux Ratio (ER):

The efflux ratio is calculated to determine if this compound is a substrate of efflux transporters like P-gp.

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is actively transported by an efflux pump.[4]

Data Presentation

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound A -> BInsert ValueInsert ValueInsert Classification
B -> AInsert Value
This compound + Verapamil A -> BInsert ValueInsert Value
B -> AInsert Value
Propranolol (High Permeability) A -> B>10<2High
Atenolol (Low Permeability) A -> B<1<2Low
Digoxin (P-gp Substrate) A -> BInsert Value>2Low
B -> AInsert Value

Permeability Classification:

  • Low: Papp < 1 x 10⁻⁶ cm/s

  • Moderate: 1 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s

  • High: Papp ≥ 10 x 10⁻⁶ cm/s[11]

Signaling Pathway and Transport Mechanisms

This compound Transport Across Caco-2 Monolayer cluster_apical Apical (Lumen) cluster_cell Caco-2 Cell Monolayer cluster_basolateral Basolateral (Blood) Carlinoside_A This compound Passive_Diffusion Passive Diffusion Carlinoside_A->Passive_Diffusion A -> B Transport Carlinoside_B This compound Passive_Diffusion->Carlinoside_B Pgp_Efflux P-gp Efflux Pump Pgp_Efflux->Carlinoside_A Carlinoside_B->Pgp_Efflux B -> A Transport

Caption: Potential transport mechanisms of this compound across the Caco-2 cell monolayer.

Discussion

The results from this Caco-2 permeability assay will provide valuable insights into the potential oral absorption of this compound. A high Papp (A-B) value would suggest good passive permeability. If the efflux ratio is greater than 2 and is significantly reduced in the presence of a P-gp inhibitor, it would indicate that this compound is a substrate for P-glycoprotein, which could limit its net absorption. Based on its structure as a flavonoid glycoside, this compound is likely to have low to moderate passive permeability.[17] The presence of sugar moieties generally decreases lipophilicity and permeability.

Further studies could investigate the involvement of other transporters, such as Breast Cancer Resistance Protein (BCRP), by using specific inhibitors.[18] Additionally, the metabolic stability of this compound in the presence of Caco-2 cells could be assessed to understand any potential first-pass metabolism in the intestine.

The Caco-2 cell permeability assay is a robust and reliable in vitro tool for predicting the oral bioavailability of compounds like this compound. The detailed protocol and data analysis framework provided in this application note will enable researchers to effectively evaluate the drug-like properties of this compound and guide its further development.

References

In Vivo Animal Models for Studying Carlinoside Effects: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlinoside, a flavone C-glycoside also known as luteolin 6-C-glucoside-8-C-arabinoside, is a naturally occurring flavonoid found in various plants, including pigeon pea leaves (Cajanus cajan). Emerging research has highlighted its potential therapeutic effects, particularly its hepatoprotective, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and protocols for establishing and utilizing in vivo animal models to study the multifaceted effects of this compound. Due to the limited availability of extensive in vivo data specifically for this compound in all therapeutic areas, this guide also incorporates protocols for closely related luteolin glycosides to provide a comprehensive framework for research.

The primary known mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the body's endogenous defense mechanisms against oxidative stress and cellular damage.

I. Hepatoprotective Effects of this compound

The most well-documented in vivo application of this compound is in the context of liver protection. Studies have demonstrated its ability to mitigate chemically-induced liver injury, primarily through the upregulation of bilirubin-UDP-glucuronosyltransferase (UGT1A1) activity via the Nrf2 pathway.[1][2][3]

Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This model is a widely used and reliable method for inducing acute liver injury that mimics aspects of toxic hepatitis in humans. CCl₄ is metabolized in the liver to a highly reactive trichloromethyl radical, which initiates lipid peroxidation and widespread hepatocyte damage.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (180-200 g) are a suitable choice for this model. Animals should be acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1 (Normal Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group 2 (Toxic Control): Receives a single intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, diluted 1:1 in olive oil).[4][5]

    • Group 3 (Positive Control): Receives a standard hepatoprotective agent, such as silymarin (100 mg/kg, p.o.), for 7 days, followed by CCl₄ administration on the 7th day.[5][6]

    • Group 4 & 5 (this compound Treatment): Receive this compound at different doses (e.g., 50 and 100 mg/kg, p.o.) for 7 days, followed by CCl₄ administration on the 7th day.

  • Administration:

    • This compound and silymarin are administered orally via gavage once daily for seven consecutive days.

    • On the seventh day, CCl₄ is administered intraperitoneally 1 hour after the final dose of this compound or silymarin.

  • Sample Collection and Analysis (24 hours after CCl₄ administration):

    • Blood Collection: Blood is collected via retro-orbital puncture or cardiac puncture under anesthesia. Serum is separated for the analysis of liver function markers.

    • Tissue Collection: Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological examination. The remaining tissue is flash-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analysis.

  • Biochemical Parameters:

    • Serum Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Liver Homogenate: Superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) levels.[4]

  • Molecular Analysis:

    • Western Blot/RT-PCR: To quantify the expression of Nrf2, UGT1A1, heme oxygenase-1 (HO-1), and other Nrf2 target genes in liver tissue.

  • Histopathology: Formalin-fixed liver sections are stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and fatty changes.

Data Presentation:

GroupALT (U/L)AST (U/L)Total Bilirubin (mg/dL)SOD (U/mg protein)MDA (nmol/mg protein)Nrf2 Expression (relative units)
Normal Control
Toxic Control (CCl₄)
Positive Control (Silymarin + CCl₄)
This compound (50 mg/kg) + CCl₄
This compound (100 mg/kg) + CCl₄

Diagram of Experimental Workflow:

G cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping (n=6-8/group) cluster_treatment Treatment (7 days) cluster_induction Induction (Day 7) cluster_analysis Analysis (24h post-induction) acclimatize Male Wistar Rats (180-200g) G1 Group 1: Normal Control acclimatize->G1 G2 Group 2: Toxic Control (CCl4) acclimatize->G2 G3 Group 3: Positive Control (Silymarin) acclimatize->G3 G4 Group 4: this compound (50 mg/kg) acclimatize->G4 G5 Group 5: this compound (100 mg/kg) acclimatize->G5 T1 Vehicle (p.o.) G1->T1 T2 Vehicle (p.o.) G2->T2 T3 Silymarin (100 mg/kg, p.o.) G3->T3 T4 This compound (50 mg/kg, p.o.) G4->T4 T5 This compound (100 mg/kg, p.o.) G5->T5 A Blood & Liver Collection T1->A I2 CCl4 (1 mL/kg, i.p.) T2->I2 I3 CCl4 (1 mL/kg, i.p.) T3->I3 I4 CCl4 (1 mL/kg, i.p.) T4->I4 I5 CCl4 (1 mL/kg, i.p.) T5->I5 I2->A I3->A I4->A I5->A B Biochemical Analysis (ALT, AST, SOD, MDA) A->B C Molecular Analysis (Nrf2, UGT1A1) A->C D Histopathology (H&E) A->D

Experimental workflow for the CCl₄-induced hepatotoxicity model.

Diagram of this compound's Hepatoprotective Signaling Pathway:

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to UGT1A1 UGT1A1 Gene Expression ARE->UGT1A1 Promotes Bilirubin_Metabolism Increased Bilirubin Glucuronidation UGT1A1->Bilirubin_Metabolism Hepatoprotection Hepatoprotection Bilirubin_Metabolism->Hepatoprotection

This compound's activation of the Nrf2 pathway for hepatoprotection.

II. Anti-Inflammatory Effects of this compound (Proposed Model)

While direct in vivo anti-inflammatory studies on this compound are limited, its aglycone, luteolin, and other luteolin glycosides exhibit potent anti-inflammatory properties.[7][8] The following protocol, based on the widely used carrageenan-induced paw edema model, is proposed for evaluating the anti-inflammatory potential of this compound.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is an acute, non-immune, and well-characterized inflammatory model. The inflammatory response is biphasic, with the initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (150-180 g).

  • Grouping:

    • Group 1 (Normal Control): Receives vehicle.

    • Group 2 (Inflammatory Control): Receives vehicle followed by carrageenan injection.

    • Group 3 (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

    • Group 4 & 5 (this compound Treatment): Receive this compound (e.g., 50 and 100 mg/kg, p.o.).

  • Administration:

    • This compound or Indomethacin is administered orally 1 hour before the induction of inflammation.

    • Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.

  • Measurement of Paw Edema:

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of inhibition of edema is calculated.

  • Biochemical and Molecular Analysis (at 4 hours):

    • Tissue Collection: Paw tissue is excised for analysis.

    • Cytokine Analysis: Levels of TNF-α, IL-1β, and IL-6 in the paw tissue homogenate are measured by ELISA.

    • Molecular Analysis: Expression of COX-2, iNOS, and key components of the NF-κB pathway (e.g., p65) are analyzed by Western blot or RT-PCR.

Data Presentation:

GroupPaw Volume (mL) at 3h% Inhibition of EdemaTNF-α (pg/mg protein)IL-1β (pg/mg protein)COX-2 Expression (relative units)
Inflammatory Control0%
Positive Control
This compound (50 mg/kg)
This compound (100 mg/kg)

Diagram of Proposed Anti-Inflammatory Signaling Pathway:

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS) NFkB->Pro_inflammatory_Mediators Induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces MAPK->Pro_inflammatory_Mediators Induces MAPK->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pro_inflammatory_Cytokines->Inflammation

Proposed anti-inflammatory mechanism of this compound.

III. Neuroprotective Effects of this compound (Proposed Model)

Luteolin and its glycosides have demonstrated neuroprotective effects in various animal models of neurodegenerative diseases and ischemic injury.[9][10][11] These effects are often attributed to their antioxidant and anti-inflammatory properties. The following protocol outlines a model of neuroinflammation induced by lipopolysaccharide (LPS) to investigate the potential neuroprotective effects of this compound.

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines, mimicking aspects of neurodegenerative conditions.

Experimental Protocol:

  • Animal Selection: Male C57BL/6 mice (20-25 g).

  • Grouping:

    • Group 1 (Normal Control): Receives saline.

    • Group 2 (LPS Control): Receives LPS (0.25 mg/kg, i.p.).

    • Group 3 & 4 (this compound Pre-treatment): Receive this compound (e.g., 20 and 40 mg/kg, p.o.) daily for 7 days prior to LPS injection.

  • Administration:

    • This compound is administered orally for 7 consecutive days.

    • On the 7th day, LPS is administered intraperitoneally 1 hour after the final dose of this compound.

  • Behavioral Assessment (24 hours after LPS):

    • Cognitive function can be assessed using tests like the Morris water maze or Y-maze.

  • Sample Collection and Analysis (24 hours after LPS):

    • Tissue Collection: Brains are collected. One hemisphere is fixed for immunohistochemistry, and the other (hippocampus and cortex dissected) is used for biochemical and molecular analysis.

    • Immunohistochemistry: Staining for microglial (Iba1) and astrocyte (GFAP) activation.

    • Biochemical Analysis: Measurement of inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (MDA, GSH) in brain homogenates.

    • Molecular Analysis: Western blot for key inflammatory signaling proteins (p-p38 MAPK, p-JNK, NF-κB) and Nrf2 pathway components.[10]

Data Presentation:

GroupEscape Latency (s) in MWMIba1 Positive Cells/mm²Brain TNF-α (pg/mg protein)Brain MDA (nmol/mg protein)p-p38 MAPK Expression (relative units)
Normal Control
LPS Control
This compound (20 mg/kg) + LPS
This compound (40 mg/kg) + LPS

Diagram of Proposed Neuroprotective Workflow:

G cluster_pretreatment Pre-treatment (7 days) cluster_induction Induction (Day 7) cluster_assessment Assessment (24h post-LPS) cluster_analysis Analysis P1 Saline (p.o.) I LPS (0.25 mg/kg, i.p.) P1->I P2 This compound (20 mg/kg, p.o.) P2->I P3 This compound (40 mg/kg, p.o.) P3->I A1 Behavioral Tests (MWM, Y-maze) I->A1 A2 Brain Tissue Collection A1->A2 B1 Immunohistochemistry (Iba1, GFAP) A2->B1 B2 Biochemical Analysis (Cytokines, Oxidative Stress) A2->B2 B3 Molecular Analysis (MAPK, NF-κB, Nrf2) A2->B3

Workflow for the LPS-induced neuroinflammation model.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound's therapeutic potential. The established hepatoprotective effects, centered on the Nrf2 pathway, provide a solid foundation for further research. The proposed models for anti-inflammatory and neuroprotective activities, based on the known effects of related luteolin glycosides, offer promising avenues for expanding our understanding of this compound's pharmacological profile. Rigorous adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to the development of novel therapeutic strategies based on this promising natural compound.

References

Application Notes and Protocols: Measuring Carlinoside's Effect on Nrf2 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative stress.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][4] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[1][2][5][6] This activation leads to the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5]

Flavonoids, a class of polyphenolic compounds found in plants, have been identified as potent activators of the Nrf2/ARE pathway.[1][4] Carlinoside, a flavonoid glycoside, is hypothesized to exert protective effects through the modulation of this pathway. These application notes provide a comprehensive protocol for researchers to investigate and quantify the effect of this compound on Nrf2 activation in a cellular context.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on Nrf2 activation and downstream gene expression. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Nrf2-ARE Luciferase Reporter Activity

This compound Concentration (µM)Luciferase Activity (Fold Change vs. Vehicle)
0 (Vehicle Control)1.0
11.8
53.5
105.2
254.8
503.9

Table 2: Relative mRNA Expression of Nrf2 Target Genes (qPCR)

This compound Concentration (µM)HO-1 mRNA (Fold Change)NQO1 mRNA (Fold Change)
0 (Vehicle Control)1.01.0
12.11.9
54.84.2
107.36.8
256.96.5
505.55.1

Table 3: Nuclear Nrf2 and Cytosolic HO-1/NQO1 Protein Levels (Western Blot Densitometry)

This compound Concentration (µM)Nuclear Nrf2 (Relative Density)HO-1 (Relative Density)NQO1 (Relative Density)
0 (Vehicle Control)1.01.01.0
12.52.22.0
55.14.54.0
108.27.87.1
257.97.56.8
506.15.95.4

Signaling Pathway and Experimental Workflow

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 HO1_NQO1_mRNA HO-1/NQO1 mRNA HO1_NQO1_Protein HO-1/NQO1 Protein HO1_NQO1_mRNA->HO1_NQO1_Protein Translation Nrf2_Maf_ARE Nrf2-Maf-ARE Complex Nrf2_n->Nrf2_Maf_ARE Maf Maf Maf->Nrf2_Maf_ARE ARE ARE ARE->Nrf2_Maf_ARE Target_Genes HO-1, NQO1, etc. Nrf2_Maf_ARE->Target_Genes Transcription Target_Genes->HO1_NQO1_mRNA Export

Caption: this compound-induced Nrf2 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays for Nrf2 Activation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, BV2) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Carlinoside_Prep Prepare this compound Stock Solution Carlinoside_Prep->Cell_Plating Treatment Treat Cells with this compound (Different Concentrations and Time Points) Cell_Plating->Treatment Luciferase_Assay ARE-Luciferase Reporter Assay Treatment->Luciferase_Assay qPCR Quantitative PCR for HO-1 and NQO1 mRNA Treatment->qPCR Western_Blot Western Blot for Nuclear Nrf2, HO-1, and NQO1 Treatment->Western_Blot Data_Analysis Quantify and Analyze Data Luciferase_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on this compound's Effect Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's effect on Nrf2.

Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the ARE signaling pathway.[7]

  • Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.

  • Materials:

    • HepG2-ARE-luc cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • This compound

    • DMSO (vehicle control)

    • 96-well white, clear-bottom plates

    • Luciferase assay reagent (e.g., ONE-Glo™)

    • Luminometer

  • Procedure:

    • Seed HepG2-ARE-luc cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

    • Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should not exceed 0.1%.

    • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the luminescence using a luminometer.

    • Express the data as a fold change relative to the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol is for measuring the mRNA expression levels of Nrf2 target genes, HO-1 and NQO1.

  • Cell Line: HepG2, BV2 microglia, or other relevant cell lines.

  • Materials:

    • Selected cell line

    • 6-well plates

    • This compound

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin)

    • Real-time PCR system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for 6-12 hours.

    • Isolate total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

    • Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blotting for Nrf2, HO-1, and NQO1

This protocol is for detecting the protein levels of nuclear Nrf2 and total HO-1 and NQO1.

  • Cell Line: As used in the qPCR protocol.

  • Materials:

    • Selected cell line

    • 6-well plates or 10 cm dishes

    • This compound

    • Nuclear and cytoplasmic extraction kit

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat cells with this compound as described for qPCR, but for a longer duration (e.g., 12-24 hours).

    • For nuclear Nrf2 detection, fractionate the cells into nuclear and cytoplasmic extracts using a specific kit. For total HO-1 and NQO1, lyse the whole cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, β-actin for total/cytosolic fraction).

Conclusion

The provided protocols offer a comprehensive framework for investigating the potential of this compound as an activator of the Nrf2 signaling pathway. By employing a combination of reporter gene assays, qPCR, and Western blotting, researchers can obtain robust and quantitative data on the molecular mechanisms underlying the cytoprotective effects of this compound. These studies are crucial for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carlinoside Extraction from Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Carlinoside from plant leaves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

This compound is a flavone C-glycoside, specifically 6-C-β-D-glucosyl-8-C-α-L-arabinopyranosylluteolin[1]. It is a bioactive compound with potential hepatoprotective properties[2][3]. This compound has been identified in the aerial parts of Lespedeza cuneata and the leaves of Cajanus cajan (pigeon pea)[4][5].

Q2: What are the key factors influencing the yield of this compound extraction?

The efficiency of this compound extraction is influenced by several factors, including:

  • Solvent Choice: The polarity of the solvent is critical for effectively dissolving this compound, a polar glycoside[1].

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) often offer higher yields and shorter extraction times compared to conventional methods[5][6][7].

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of flavonoids[8][9].

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound, though prolonged times can risk degradation[10].

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can create a larger concentration gradient, enhancing extraction, but an excessively high volume of solvent may not be cost-effective[11].

  • Particle Size: A smaller particle size increases the surface area for solvent contact, which can improve extraction efficiency[12].

Q3: Which solvents are most effective for extracting this compound?

As this compound is a polar flavonoid glycoside, polar solvents are generally more effective. Hydroalcoholic mixtures, such as ethanol-water or methanol-water, are commonly used for flavonoid extraction[13][14]. For instance, an 80% methanol solution was used to extract flavonoids from Lespedeza cuneata[13]. The optimal ethanol concentration for extracting flavonoids from Cajanus cajan leaves using MAE was found to be 80%[5]. The solubility of flavonoids is strongly influenced by the solvent's nature; for example, glycosylated flavonoids often exhibit different solubility profiles compared to their aglycone counterparts[15].

Q4: How does the stability of this compound affect extraction?

Flavonoids can be susceptible to degradation under harsh extraction conditions. High temperatures and prolonged exposure to light and oxygen can lead to the degradation of flavonoids[8][9][16]. The presence of multiple hydroxyl groups in the this compound structure may increase its susceptibility to degradation. However, the sugar moieties attached to the flavonoid backbone can sometimes offer a protective effect[9]. It is crucial to optimize extraction parameters to minimize degradation and maximize the yield of intact this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Inappropriate Solvent: The solvent may not be polar enough to effectively dissolve this compound.- Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 70-80% alcohol content).- Consider adding a small amount of acid to the solvent, which can sometimes improve flavonoid stability and extraction.
Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the compound.- Switch to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and mass transfer[7][17].- If using conventional methods, ensure adequate agitation and sufficient extraction time.
Suboptimal Parameters: Temperature, time, or solid-to-liquid ratio may not be optimized.- Systematically optimize each parameter. For example, increase the temperature in increments (e.g., from 40°C to 70°C) while monitoring for potential degradation.- Increase the solvent-to-solid ratio to enhance the concentration gradient[11].- Perform a time-course experiment to determine the optimal extraction duration.
Improper Sample Preparation: The particle size of the leaf material may be too large.- Grind the dried leaves to a fine powder (e.g., smaller than 0.5 mm) to increase the surface area for extraction[12].
Degradation of this compound (indicated by appearance of unknown peaks in chromatogram) Excessive Heat: High temperatures during extraction can lead to the breakdown of the flavonoid structure[8].- Lower the extraction temperature. For MAE, consider using lower power settings[18]. For UAE, ensure the temperature of the ultrasonic bath is controlled[7].- Use shorter extraction times.
Prolonged Extraction Time: Extended exposure to the extraction conditions can promote degradation.- Optimize the extraction time to find the point of maximum yield before significant degradation occurs.
Presence of Oxygen and Light: Flavonoids can be sensitive to oxidation and photodegradation.- Perform the extraction in an inert atmosphere (e.g., under nitrogen) if possible.- Protect the extraction vessel from light by wrapping it in aluminum foil.
Co-extraction of Impurities (e.g., chlorophyll) Solvent System: The solvent may be too non-polar, leading to the extraction of chlorophyll and other lipids.- Increase the polarity of the solvent system (e.g., increase the water content in the hydroalcoholic mixture).- Employ a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll before the main extraction.
Lack of Selectivity in Extraction Method: The chosen method may not be selective for flavonoids.- Consider using Supercritical Fluid Extraction (SFE) with CO2 and a polar co-solvent like ethanol. SFE can offer higher selectivity[6][19].- Implement a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography.

Data Presentation: Comparison of Extraction Methods for Flavonoids

The following table summarizes typical parameters and outcomes for different extraction methods used for flavonoids, including compounds structurally similar to this compound. This data can serve as a starting point for optimizing this compound extraction.

Extraction Method Solvent Temperature (°C) Time Solid:Liquid Ratio Typical Yield/Outcome Reference
Microwave-Assisted Extraction (MAE) 80% Ethanol6010 min1:20 (g/mL)Yield of orientoside: 4.42 mg/g[5]
Ultrasound-Assisted Extraction (UAE) 65% Ethanol4029 min-Max. total flavonoid content: 23.6 mg QE/g[7]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solvent60--Optimal for alkaloid extraction at 300 bar[6]
Heat Reflux Extraction 70% MethanolBoiling point2-4 hours-Common conventional method for flavonoids[12]
Maceration 80% MethanolRoom Temp.3 days-Used for initial extraction of flavonoids from L. cuneata[13]

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol (General)

This protocol is based on methodologies for flavonoid extraction and should be optimized for this compound.

  • Sample Preparation: Dry the plant leaves at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 50 mesh)[5].

  • Extraction:

    • Weigh 1 g of the powdered leaf sample and place it into a microwave extraction vessel.

    • Add 20 mL of 80% ethanol (1:20 solid-to-liquid ratio)[5].

    • Secure the vessel in the microwave extractor.

  • MAE Parameters:

    • Set the microwave power to 500 W[5].

    • Set the extraction temperature to 60°C[5].

    • Set the extraction time to 10 minutes[5].

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Store the filtrate at 4°C for further analysis (e.g., HPLC).

Ultrasound-Assisted Extraction (UAE) Protocol (General)

This protocol is a general guideline for flavonoid extraction using UAE.

  • Sample Preparation: Dry and grind the leaves as described in the MAE protocol.

  • Extraction:

    • Place 1 g of the powdered sample into a flask.

    • Add a specified volume of solvent (e.g., 65% ethanol)[7]. The solid-to-liquid ratio should be optimized.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • UAE Parameters:

    • Set the ultrasonic power (e.g., 130 W)[7].

    • Set the extraction temperature (e.g., 40°C)[7].

    • Set the sonication time (e.g., 29 minutes)[7].

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • Analyze the extract for this compound content.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Leaf Material drying Drying start->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (MAE, UAE, SFE, etc.) grinding->extraction_method extraction_parameters Set Parameters (Solvent, Temp, Time) extraction_method->extraction_parameters filtration Filtration extraction_parameters->filtration Extract analysis Analysis (HPLC) filtration->analysis

Caption: General workflow for this compound extraction from leaves.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? solvent Inappropriate Solvent start->solvent Yes method Inefficient Method start->method Yes params Suboptimal Parameters start->params Yes prep Improper Preparation start->prep Yes change_solvent Use Polar Solvents (e.g., 80% Ethanol) solvent->change_solvent change_method Switch to MAE/UAE method->change_method optimize_params Optimize Temp/Time/Ratio params->optimize_params improve_prep Grind to Fine Powder prep->improve_prep end Improved Yield change_solvent->end change_method->end optimize_params->end improve_prep->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Optimizing Carlinoside Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Carlinoside. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your this compound peak in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in HPLC important?

This compound, a flavone C-glycoside, is a natural compound with potential therapeutic properties. Accurate and precise quantification by HPLC is crucial for research and quality control. Poor resolution of the this compound peak from other components in a sample matrix can lead to inaccurate quantitative results and misinterpretation of data.

Q2: What are the common peak shape problems encountered during this compound analysis?

Researchers may encounter several common peak shape issues, including:

  • Peak Tailing: The peak has an asymmetrical shape with a tail extending to the right. This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column.

  • Peak Fronting: The peak is asymmetrical with a leading edge that is less steep than the trailing edge. This can be a result of column overload, where too much sample is injected, or an injection solvent that is stronger than the mobile phase.

  • Split Peaks: A single peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a void at the column inlet, or co-elution with an interfering compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter while analyzing this compound via HPLC and provides actionable solutions.

Issue 1: Poor Retention of the this compound Peak

Symptom: The this compound peak elutes very early, close to the solvent front (void volume), resulting in poor resolution from other early-eluting compounds.

Possible Causes & Solutions:

Possible Cause Solution Expected Outcome
Inappropriate Stationary Phase This compound is a polar compound. A standard C18 column may not provide sufficient retention. Consider using a column with a more polar stationary phase, such as a polar-embedded C18 or a phenyl-hexyl column.Increased retention time (k') and improved separation from the solvent front.
Mobile Phase is Too Strong A high percentage of organic solvent in the mobile phase will cause polar compounds to elute quickly.Increased retention of this compound, allowing for better separation.
Decrease the initial percentage of the organic modifier (e.g., acetonitrile or methanol) in your gradient or isocratic method.
Incorrect Mobile Phase pH The ionization state of this compound's phenolic hydroxyl groups is pH-dependent. At a pH where these groups are ionized, retention on a reversed-phase column will decrease.Increased retention due to suppression of ionization.
Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (e.g., 0.1%). This will suppress the ionization of the phenolic hydroxyl groups, increasing hydrophobicity and retention.[1][2][3]
Issue 2: this compound Peak Tailing

Symptom: The this compound peak exhibits significant tailing, making accurate integration difficult and reducing resolution from subsequent peaks.

Possible Causes & Solutions:

Possible Cause Solution Expected Outcome
Secondary Silanol Interactions Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, causing peak tailing.Improved peak symmetry (reduced tailing factor).
Use a modern, high-purity, end-capped C18 column. These columns have a lower concentration of accessible silanol groups.
Add a competitive agent to the mobile phase, such as a small amount of a volatile amine (e.g., triethylamine), to block the active silanol sites.
Lowering the mobile phase pH with an acid like formic acid can also help by protonating the silanol groups, reducing their interaction with this compound.[1][2][3]
Column Contamination Accumulation of strongly retained sample components on the column can lead to active sites that cause tailing.Restoration of peak shape and column performance.
Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol), or a series of solvents of increasing elution strength.
Use a guard column to protect the analytical column from strongly retained matrix components.
Metal Chelation This compound has catechol moieties that can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits or tubing), leading to peak tailing.Improved peak shape by preventing metal chelation.
Add a metal chelator, such as a low concentration of EDTA, to the mobile phase.
Issue 3: Co-elution of this compound with Isomers or Other Flavonoids

Symptom: The this compound peak is not fully resolved from a neighboring peak, which may be an isomer (e.g., isoschaftoside) or another structurally similar flavonoid.

Possible Causes & Solutions:

Possible Cause Solution Expected Outcome
Insufficient Column Efficiency The column may not have enough theoretical plates to separate closely eluting compounds.Increased resolution between this compound and the co-eluting peak.
Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).
Suboptimal Mobile Phase Selectivity The mobile phase composition is not providing enough difference in the interactions of the co-eluting compounds with the stationary phase.Improved separation (selectivity) between the peaks of interest.
Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa). Methanol can offer different selectivity for phenolic compounds due to its hydrogen bonding capabilities.
Adjust the mobile phase pH. Even small changes in pH can alter the ionization and, therefore, the retention of flavonoids, potentially improving selectivity.[4][5][6][7]
Optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
Inappropriate Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences selectivity and efficiency.Improved resolution and potentially sharper peaks.
Experiment with different column temperatures (e.g., in the range of 25-40 °C).

Experimental Protocols

Starting HPLC Method for this compound Analysis

This method is a good starting point for the analysis of this compound in plant extracts, based on a validated method for phenolic compounds in Cymbopogon citratus.[1][2][3]

  • Column: Spherisorb S5 ODS-2 (250 x 4.6 mm, 5 µm) or a similar high-quality C18 column.

  • Mobile Phase A: Aqueous formic acid (0.1% v/v)

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-40 min: 30-50% B

    • 40-45 min: 50-10% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation Protocol for Plant Extracts
  • Extraction: Extract the dried and powdered plant material with a suitable solvent, such as 70% ethanol or methanol, using techniques like ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase composition to ensure compatibility and good peak shape.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Poor this compound Peak Resolution peak_shape Assess Peak Shape start->peak_shape retention Check Retention Time peak_shape->retention Symmetric but broad tailing Peak Tailing peak_shape->tailing Asymmetric (tail) fronting Peak Fronting peak_shape->fronting Asymmetric (front) split Split Peak peak_shape->split Multiple apices coelution Co-elution with another peak? retention->coelution Acceptable but unresolved low_retention Low Retention retention->low_retention Too early solution_coelution Change organic modifier (ACN vs MeOH) Optimize gradient slope Change column selectivity coelution->solution_coelution solution_tailing Lower pH Use end-capped column Add competing base tailing->solution_tailing solution_fronting Reduce sample concentration Match injection solvent to mobile phase fronting->solution_fronting solution_split Check for column blockage/void Replace guard column/frit split->solution_split solution_low_retention Decrease organic in mobile phase Use polar-embedded column Acidify mobile phase low_retention->solution_low_retention

Caption: A logical workflow for troubleshooting poor this compound peak resolution.

Mobile_Phase_Optimization start Goal: Improve This compound Resolution organic_modifier Organic Modifier start->organic_modifier ph Mobile Phase pH start->ph buffer Buffer/Additive start->buffer acn Acetonitrile (Lower viscosity, different selectivity) organic_modifier->acn meoh Methanol (Protic, can improve peak shape) organic_modifier->meoh acidic Acidic (e.g., pH 2.5-3.5) (Suppresses silanol & analyte ionization) ph->acidic neutral Near Neutral (pH 6-7) (May require buffered mobile phase) ph->neutral formic_acid Formic Acid (0.1%) (Good for MS compatibility) buffer->formic_acid phosphate_buffer Phosphate Buffer (Good buffering capacity, not MS-friendly) buffer->phosphate_buffer

Caption: Key mobile phase parameters to optimize for this compound analysis.

References

troubleshooting Carlinoside instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Carlinoside in solution. Our aim is to help you identify and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity in my cell-based assay. What could be the cause?

A1: Loss of biological activity is a common indicator of this compound degradation. Flavonoids, like this compound, can be unstable in aqueous solutions, especially under certain conditions. Factors that can contribute to its degradation include the pH of the solution, exposure to light, elevated temperatures, and the type of solvent used. It is also possible that this compound is interacting with components in your cell culture medium.[1]

Q2: I've noticed a color change in my this compound stock solution. Is it still usable?

A2: A visible change in the color of your this compound solution is a strong indication of chemical degradation. This is often due to oxidation or other chemical transformations. It is highly recommended to prepare fresh solutions and discard any that show discoloration to ensure the reliability and reproducibility of your experimental results.

Q3: What is the best solvent for preparing this compound stock solutions?

A3: For flavonoid compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions due to its ability to dissolve a wide range of compounds and its relative inertness.[2] However, the final concentration of DMSO in your working solution, especially in cell culture experiments, should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced toxicity or off-target effects.[3] For aqueous working solutions, it is crucial to consider the pH and buffer composition.

Q4: How should I store my this compound stock and working solutions?

A4: To minimize degradation, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5] Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours.

Q5: Can the pH of my buffer affect this compound's stability?

A5: Yes, pH is a critical factor in the stability of many flavonoids.[6] Generally, flavonoids are more stable in acidic to neutral pH ranges. Alkaline conditions can lead to rapid degradation through hydrolysis and oxidation.[6] It is advisable to maintain the pH of your experimental solutions within a stable range, ideally between pH 4 and 7.

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays

If you are observing high variability or a gradual loss of effect in your experiments with this compound, consider the following troubleshooting steps:

Potential Cause: Degradation of this compound in the working solution.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh this compound Stock Solution in DMSO A->B F Pre-incubate this compound in Assay Medium for Different Durations A->F C Prepare Fresh Working Dilutions Immediately Before Use B->C D Use pH-Controlled Buffer (pH 6-7) for Dilutions C->D E Protect Solutions from Light at All Stages D->E G Analyze this compound Concentration by HPLC at Each Time Point F->G H Compare Biological Activity with Freshly Prepared Solution G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment.

  • Control pH: Ensure the buffer system in your assay maintains a stable pH, preferably in the slightly acidic to neutral range.

  • Minimize Light Exposure: Protect all solutions containing this compound from direct light by using amber tubes or covering them with foil.

  • Assess Medium Interaction: To test for interactions with your cell culture medium, pre-incubate this compound in the medium for the duration of your experiment and then test its biological activity compared to a freshly prepared solution.[1]

  • Analytical Verification: If problems persist, use an analytical method like HPLC to quantify the concentration of this compound in your working solutions over time to directly assess its stability under your specific experimental conditions.

Guide 2: Suspected Degradation During Storage

If you suspect your stored this compound powder or stock solutions have degraded, a stability-indicating analysis is recommended.

Potential Cause: Improper storage conditions leading to degradation.

Troubleshooting Steps:

  • Visual Inspection: Check the physical appearance of the solid compound and the clarity and color of stock solutions. Any change from the initial state is a sign of potential degradation.

  • Solubility Test: Attempt to dissolve a small amount of the stored powder. Difficulty in dissolving, which was not previously observed, could indicate the formation of insoluble degradation products.

  • Analytical Confirmation (HPLC):

    • Prepare a solution from the suspect stock or powder.

    • Analyze the solution using a validated stability-indicating HPLC method.

    • Compare the chromatogram to that of a freshly prepared solution from a new batch of this compound. The presence of additional peaks or a significant decrease in the main this compound peak confirms degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[7][8]

Objective: To generate potential degradation products of this compound and identify the conditions under which it is unstable.

Materials:

  • This compound

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV-Vis or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes, 1, and 4 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24, 48, and 72 hours. Also, incubate a solution of this compound in methanol at 60°C for the same durations.

    • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using the HPLC-UV method described below.

Data Presentation: Expected Degradation of this compound

Stress ConditionDurationTemperatureExpected Degradation (%)Potential Degradation Products
1 M HCl24 hours60°C15-25%Hydrolyzed aglycone, isomerized products
1 M NaOH4 hoursRoom Temp> 50%Ring-opened products, oxidized species
30% H₂O₂24 hoursRoom Temp20-40%Oxidized derivatives (e.g., quinones)
Solid State72 hours80°C5-15%Thermally induced isomers
In Solution72 hours60°C10-20%Thermally induced isomers
UV/Vis Light72 hoursRoom Temp25-50%Photodegradation products

Note: This is a hypothetical representation of expected data based on the general stability of flavonoids.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm and 350 nm.

  • Injection Volume: 10 µL.

Workflow for Stability Analysis:

A Prepare this compound Solutions (Stressed and Control) B Set Up HPLC System with Validated Method A->B C Inject Samples onto HPLC System B->C D Acquire Chromatographic Data (UV Spectra at 270/350 nm) C->D E Integrate Peaks and Quantify this compound D->E F Identify and Quantify Degradation Products D->F H Assess Peak Purity of this compound D->H G Calculate Percentage Degradation E->G F->G

Caption: Workflow for HPLC-based stability analysis of this compound.

Potential Signaling Pathway Interaction

Flavonoids are known to interact with various intracellular signaling pathways, which can be affected if the compound degrades.[9][10][11]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Binds/Modulates PI3K PI3K Receptor->PI3K Activates MAPK MAPK Cascade (ERK, JNK, p38) Receptor->MAPK Activates Akt Akt PI3K->Akt Activates Transcription Transcription Factors (e.g., Nrf2, NF-κB) Akt->Transcription Modulates MAPK->Transcription Modulates Gene Gene Expression (Antioxidant, Anti-inflammatory) Transcription->Gene Regulates Degradation Degradation Products Degradation->Receptor Altered Binding or No Interaction

Caption: Potential interaction of this compound with cellular signaling pathways.

References

overcoming low solubility of Carlinoside in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carlinoside Solubility

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the common challenge of this compound's low solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for researchers?

This compound is a flavone glycoside, specifically a C-glycosyl compound of luteolin.[1] Like many flavonoids, it exhibits low aqueous solubility, which can pose significant challenges for in vitro and in vivo experiments.[2][3] Achieving a desired concentration in physiological buffers is crucial for accurately assessing its biological activity and obtaining reliable pharmacological data.[3]

Q2: What is the documented solubility of this compound in water?

This compound is described as being "slightly soluble" in water.[2] This qualitative description indicates that it does not readily dissolve in aqueous solutions without formulation enhancement strategies.

Q3: I am starting a new experiment. What is the recommended first step for dissolving this compound?

The most common and recommended initial approach is to first prepare a high-concentration stock solution in a suitable organic solvent. This stock can then be serially diluted into your aqueous experimental buffer to the final desired concentration.

Q4: Which organic solvents are recommended for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of poorly water-soluble compounds, including flavonoids, for biological studies.[3] High-purity ethanol can also be considered. It is critical to note the potential toxicity of any organic solvent to your experimental system (e.g., cell culture) and to always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments.

Q5: What are the primary strategies to improve the solubility of flavonoids like this compound in aqueous solutions?

Several formulation strategies can be employed to enhance the aqueous solubility of flavonoids.[4] The most common and accessible methods for a research setting include:

  • Use of Co-solvents: Preparing a concentrated stock in a solvent like DMSO and diluting it into the aqueous buffer.[3]

  • pH Adjustment: Modifying the pH of the buffer can alter the ionization state of the compound, potentially increasing solubility. For flavonoids, acidic conditions have sometimes been shown to improve yields during extraction, suggesting pH is a critical parameter.[5]

  • Inclusion of Surfactants: Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) can be used to solubilize hydrophobic compounds in aqueous solutions.[3][6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic glucans that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility in water.[3][7]

Troubleshooting Guide

Q1: My this compound powder is not dissolving when added directly to my aqueous buffer (e.g., PBS). What should I do?

This is expected due to this compound's low aqueous solubility.[2] You should prepare a concentrated stock solution in an organic solvent first. See Protocol 1 below for a detailed methodology using DMSO.

Q2: I prepared a stock solution in DMSO, but a precipitate formed immediately after I diluted it into my aqueous buffer. How can I fix this?

Precipitation upon dilution indicates that the compound is crashing out of solution as the solvent polarity increases. Try the following steps:

  • Reduce Final Concentration: Your target concentration in the aqueous buffer may be too high. Try a lower final concentration.

  • Decrease Final Co-solvent Percentage: Ensure the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to minimize toxicity and solubility issues.

  • Improve Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., 0.05% Tween® 80) to your aqueous buffer before adding the this compound stock solution.[6]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the stock solution can sometimes help maintain solubility. Ensure the temperature is not high enough to degrade the compound.

Q3: I need to avoid all organic solvents for my experiment. What are my alternatives?

If organic solvents are not permissible, complexation with cyclodextrins is an excellent alternative. These molecules increase aqueous solubility by encapsulating the poorly soluble drug in their hydrophobic core.[3][7] See Protocol 2 for a general method.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using an Organic Co-solvent (DMSO)

This protocol describes the most common method for solubilizing this compound for in vitro biological assays.

  • Prepare Stock Solution:

    • Weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM).

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Pre-warm your final aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

    • Perform a serial dilution. Add a small volume of the DMSO stock to a larger volume of the pre-warmed aqueous buffer while vortexing to achieve the final desired this compound concentration.

    • Crucially, ensure the final DMSO concentration in your working solution is low (e.g., ≤0.5%) and consistent across all experimental conditions.

  • Experimental Control:

    • Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO in the aqueous buffer as your this compound-treated samples, but without the this compound.

Protocol 2: Enhancing Aqueous Solubility with β-Cyclodextrin

This protocol provides an alternative for applications where organic solvents must be avoided.

  • Prepare Cyclodextrin Solution:

    • Dissolve β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-100 mM). Gentle warming and stirring can aid dissolution.

  • Form the Inclusion Complex:

    • Add this compound powder directly to the β-cyclodextrin solution. The molar ratio of cyclodextrin to this compound often needs to be optimized, but starting with a ratio between 2:1 and 10:1 (Cyclodextrin:this compound) is common.

    • Stir the mixture vigorously at room temperature or with gentle heat (e.g., 37-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.

    • The solution should become clear as the this compound-cyclodextrin complex forms.

  • Final Preparation:

    • Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particulates.

    • Use this solution directly in your experiment. Remember to include a control with just the β-cyclodextrin solution.

Supporting Data

Table 1: Comparison of Common Strategies to Enhance Flavonoid Solubility

StrategyDescriptionAdvantagesKey Considerations & Limitations
Co-solvents (e.g., DMSO) Dissolving the compound in a water-miscible organic solvent before dilution in aqueous buffer.[3]Simple, rapid, and effective for creating high-concentration stock solutions.Potential for solvent toxicity in biological systems; risk of precipitation upon dilution; requires a vehicle control.[3]
pH Adjustment Altering the buffer pH to ionize the compound, which can increase its interaction with water.Can be a simple and effective method if the compound has ionizable groups.May not be suitable for all compounds; the required pH may not be compatible with the experimental system (e.g., cell culture).
Surfactants (e.g., Tween® 80) Micelle-forming agents that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]Effective at low concentrations; can also prevent precipitation of co-solvent dilutions.Can interfere with some biological assays; potential for cell toxicity at higher concentrations; requires a vehicle control.
Cyclodextrin Complexation Formation of a host-guest inclusion complex where the hydrophobic flavonoid is encapsulated by the hydrophilic cyclodextrin.[3][7]Creates a true aqueous solution, avoiding organic solvents; can improve compound stability.Requires optimization of molar ratios and incubation time; may have a higher cost; requires a cyclodextrin-only vehicle control.
Nanotechnology Reducing the particle size of the compound to the nanoscale (nanosuspensions) to increase the surface area for dissolution.[8][9]Significantly enhances dissolution rate and bioavailability.Requires specialized equipment (e.g., high-pressure homogenizers); complex formulation process not always accessible in a basic research lab.[6]

Visualized Workflows and Pathways

G cluster_workflow Troubleshooting Workflow for this compound Dissolution start Start: Dissolve this compound in Aqueous Buffer check_dissolved Is it fully dissolved? start->check_dissolved success Success: Proceed with Experiment check_dissolved->success Yes prep_stock No -> Prepare concentrated stock in DMSO (See Protocol 1) check_dissolved->prep_stock No dilute_stock Dilute stock into aqueous buffer prep_stock->dilute_stock check_precipitate Does it precipitate? dilute_stock->check_precipitate check_precipitate->success No troubleshoot Troubleshoot: 1. Lower final concentration 2. Add surfactant (e.g., Tween 80) 3. Warm buffer to 37°C 4. Ensure vigorous mixing check_precipitate->troubleshoot Yes troubleshoot->dilute_stock Retry Dilution alt_method Still precipitates or DMSO is not allowed? -> Use Cyclodextrin Method (See Protocol 2) troubleshoot->alt_method alt_method->success

Caption: A logical workflow for troubleshooting this compound solubility issues.

G cluster_pathway Proposed Hepatoprotective Signaling Pathway of this compound This compound This compound nrf2_activation Nrf2 Activation This compound->nrf2_activation translocation Nrf2 Translocation to Nucleus nrf2_activation->translocation are_binding Binding to Antioxidant Response Element (ARE) translocation->are_binding gene_expression Increased Transcription of Target Genes are_binding->gene_expression ugt1a1 UGT1A1 Gene Expression (Bilirubin-UGT) gene_expression->ugt1a1 bilirubin_conj Increased Bilirubin Conjugation & Clearance ugt1a1->bilirubin_conj effect Hepatoprotective Effect bilirubin_conj->effect

References

Technical Support Center: Carlinoside Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Carlinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific issues you may encounter during the LC-MS analysis of this compound, a flavonoid glycoside, particularly when extracted from complex matrices like plant tissues or biological fluids.

Q1: What is a matrix effect and why is it a concern for this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[3][4] For flavonoid glycosides like this compound, common interfering components in plant or biological extracts include phospholipids, salts, endogenous metabolites, and other polyphenols.[5][6]

Q2: I'm observing significant ion suppression for this compound in my plant extract samples. How can I identify the source of this suppression?

A2: Ion suppression is a frequent challenge in LC-MS analysis.[7] A definitive method to identify at what point during your chromatographic run ion suppression is occurring is a post-column infusion experiment .[5][8]

How it works:

  • Setup: A syringe pump continuously delivers a standard solution of this compound into the LC flow stream after the analytical column but before the mass spectrometer's ion source.

  • Injection: You then inject a blank, extracted sample (prepared using the same method as your study samples but without this compound).

  • Analysis: Monitor the signal intensity of this compound. A stable baseline will be observed initially. Any drop in this baseline signal indicates that components from your blank matrix are eluting from the column and suppressing the ionization of the infused this compound.[3][9]

By comparing the retention time of your this compound peak in a standard injection with the regions of ion suppression identified in the post-column infusion experiment, you can determine if co-elution is the primary cause of the issue.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: The choice of sample preparation is critical for minimizing matrix effects.[10] The goal is to remove interfering components while efficiently recovering this compound. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][11]

Technique Description Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid.Simple, fast, and inexpensive.Non-selective; leaves many interfering substances like phospholipids in the supernatant, often resulting in significant ion suppression.[1][9]
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate).Can be more selective than PPT. By adjusting the pH, the extraction of certain impurities can be minimized.[5]Can be labor-intensive and may not remove all interfering components.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains either the analyte or the interferences. This compound is then eluted with a suitable solvent.Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[11]Can be more time-consuming and costly to develop and run.[12]

For a moderately polar compound like this compound, a reversed-phase SPE (e.g., C18) is often a very effective choice.[13]

Q4: My signal for this compound is inconsistent across different samples, even with SPE cleanup. What calibration strategy should I use?

A4: Inconsistent signal suggests that the matrix effect is variable between your samples. In this scenario, the calibration strategy is key to achieving accurate quantification.

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects.[9][14] A SIL-IS for this compound would be chemically identical but mass-shifted (e.g., containing ¹³C or ²H atoms). It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for a highly accurate correction based on the peak area ratio.[5]

  • Matrix-Matched Calibration: If a SIL-IS is not available, this is the next best approach.[13] Calibration standards are prepared by spiking known concentrations of this compound into a blank matrix that is representative of the samples being analyzed (e.g., an extract from a plant known not to contain this compound).[15] This helps to compensate for consistent matrix effects across samples.[3]

  • Standard Addition: This method can be very effective but is labor-intensive.[8] Each sample is divided into several aliquots, and each aliquot is spiked with a different, known amount of this compound. The resulting data is used to create a calibration curve for each individual sample, thereby accounting for the specific matrix effect in that sample.[14]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[8][14] However, this approach is only feasible if the concentration of this compound in your samples is high enough that it remains well above the limit of quantification (LOQ) of your assay after dilution.[14]

Quantitative Data Summary

The following table presents a hypothetical comparison of results for this compound quantification in a plant extract using different sample preparation and calibration strategies to illustrate the impact of matrix effects.

Sample PreparationCalibration MethodMean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Protein Precipitation External (in solvent)15.260.818.5
Protein Precipitation Matrix-Matched23.895.29.2
Liquid-Liquid Extraction External (in solvent)19.578.011.4
Liquid-Liquid Extraction Matrix-Matched24.598.06.8
Solid-Phase Extraction External (in solvent)22.188.47.5
Solid-Phase Extraction Matrix-Matched25.3101.24.1
Solid-Phase Extraction SIL-Internal Standard25.1100.42.3
Assumed True Concentration: 25.0 ng/mL

As the data illustrates, more effective sample cleanup (SPE) combined with an appropriate calibration strategy (Matrix-Matched or SIL-IS) leads to significantly improved accuracy and precision.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

This protocol outlines the procedure to identify regions of ion suppression in your LC method.

  • Prepare this compound Infusion Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase.

  • System Setup:

    • Place the infusion solution in a syringe pump.

    • Connect the syringe pump outlet to a T-junction placed between your LC column outlet and the MS inlet.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

  • MS Method: Set up your mass spectrometer to monitor the specific MRM transition for this compound.

  • Equilibration: Start the LC flow and the syringe pump. Allow the MS signal for this compound to stabilize, establishing a steady baseline.

  • Injection: Inject a blank matrix extract (prepared using your standard sample preparation protocol).

  • Data Analysis: Monitor the baseline of the this compound signal throughout the chromatographic run. Dips or drops in the baseline indicate retention times where matrix components are causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts

This is a general protocol for cleaning up a plant extract to quantify this compound.

  • Sample Pre-treatment:

    • Take 1 mL of your initial plant extract (e.g., in 50% methanol).

    • Dilute with 4 mL of water to reduce the organic solvent concentration to ~10%.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the diluted sample extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences like salts.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove weakly retained interferences.

  • Elution:

    • Elute this compound from the cartridge with 3 mL of 90% methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

MatrixEffect_Troubleshooting cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Inaccurate or Imprecise This compound Quantification check_me Suspect Matrix Effects? start->check_me post_column Perform Post-Column Infusion Experiment check_me->post_column Yes end_node Accurate & Precise Quantification check_me->end_node No coelution Does Suppression Co-elute with this compound Peak? post_column->coelution improve_prep Improve Sample Preparation (e.g., SPE, LLE) coelution->improve_prep Yes modify_lc Modify LC Method (Gradient, Column) coelution->modify_lc Yes change_cal Change Calibration Strategy (Matrix-Matched, SIL-IS) improve_prep->change_cal modify_lc->change_cal change_cal->end_node

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Crude Extract ppt High Matrix Low Selectivity start->ppt Fastest lle Medium Matrix Medium Selectivity start->lle spe Low Matrix High Selectivity start->spe Cleanest end_node LC-MS Analysis ppt->end_node lle->end_node spe->end_node

Caption: Comparison of sample preparation techniques for matrix effect reduction.

References

Technical Support Center: Preventing Carlinoside Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carlinoside. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout the experimental lifecycle. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

A1: this compound is a flavonoid glycoside, specifically a flavone C-glycoside. Like many bioactive natural products, its chemical structure is susceptible to degradation. Maintaining its stability is crucial because degradation can lead to a loss of biological activity, inaccurate experimental results, and reduced therapeutic efficacy in drug development studies.

Q2: What are the primary factors that cause this compound degradation?

A2: The stability of flavonoid glycosides like this compound is influenced by several environmental factors. The most significant are temperature, light, pH, and the presence of oxygen and enzymes.[1][2][3] High temperatures accelerate chemical reactions, light can cause photodegradation, non-optimal pH can lead to hydrolysis, and oxygen can cause oxidation of the flavonoid structure.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid (powdered) this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Refrigeration (2-8°C) is suitable for short-term storage, while freezing (≤ -20°C) is recommended for long-term preservation to minimize degradation.[4]

Q4: How should I store this compound in solution?

A4: this compound solutions are more prone to degradation than the solid form.

  • Solvent: Use high-purity solvents. If using aqueous buffers, ensure they are sterile and degassed to remove oxygen.

  • pH: Maintain a slightly acidic to neutral pH (around 5-7), as extreme pH values can catalyze hydrolysis.[5]

  • Temperature: Store solutions frozen (≤ -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Light: Always use amber vials or wrap containers in aluminum foil to protect from light.[4][6]

Q5: What are the visible signs of this compound degradation?

A5: Degradation may be indicated by a change in the color of the solid or solution. The appearance of precipitates or turbidity in a previously clear solution can also signify degradation or reduced solubility of the degradation products. The most definitive sign is a decrease in the compound's concentration over time, as measured by analytical techniques like HPLC.

Troubleshooting Guides

Problem: I am observing a rapid decrease in this compound concentration in my stored samples.

StepActionRationale
1 Verify Storage Temperature Confirm that your freezer or refrigerator is maintaining the set temperature. High temperatures significantly accelerate the rate of chemical degradation.[7]
2 Assess for Light Exposure Ensure samples are stored in amber vials or containers completely protected from light. Flavonoids are known to be light-sensitive, and exposure can lead to photodegradation.[4][6]
3 Check Solution pH If samples are in solution, measure the pH. Unstable pH can lead to hydrolysis of the glycosidic bond or degradation of the aglycone structure. Adjust to a stable pH range (5-7) if necessary.
4 Evaluate for Oxygen Exposure For long-term solution storage, consider if the solvent was degassed or if the vial was purged with an inert gas (e.g., nitrogen). Oxygen is a key driver of oxidative degradation.[3]
5 Minimize Freeze-Thaw Cycles Prepare and store samples in single-use aliquots. Repeated freezing and thawing can introduce moisture and oxygen, and the physical stress can degrade the compound.

Problem: My this compound solution has changed color or developed a precipitate.

StepActionRationale
1 Visual Inspection A color change (e.g., yellowing or browning) often indicates oxidative degradation. Precipitation may occur if the degradation products are less soluble than the parent compound.
2 Analytical Confirmation Analyze the sample using HPLC with a photodiode array (PDA) detector. Compare the chromatogram to a fresh standard. The appearance of new peaks or a change in the UV-Vis spectrum confirms the presence of degradation products.
3 Check for Contamination If the solution is not sterile, microbial growth could be the cause. This is particularly relevant for aqueous buffers stored at 4°C. Consider filtering the solution through a 0.22 µm filter.
4 Review Preparation Protocol Re-evaluate the solvent and any additives used. Impurities in the solvent or interactions with other components could be causing the instability.

Data Presentation

Table 1: Example Effect of Temperature and Light on Total Phenolic Content (TPC) Retention Over 180 Days (Adapted from a study on Piper betle extracts)[8]

Storage ConditionTPC Retention (%)Antioxidant Activity Retention (%)
5°C, Dark> 99%99.98%
5°C, Light> 99%99.85%
25°C, Dark97.41%96.01%
25°C, Light94.23%92.75%

Table 2: Example Degradation of Flavonoids in Juice During 16 Weeks of Storage (Adapted from a study on 'Cara Cara' juice)[9]

Storage TemperatureTotal Flavonoid Degradation
4°CSlight
20°CGradual
30°CModerate
40°CIntensive

These examples clearly demonstrate that lower temperatures and protection from light are critical for preserving the stability of flavonoids.[8][9]

Experimental Protocols

Protocol 1: this compound Stability Study

This protocol outlines a typical stability study to determine the shelf-life of a this compound solution under various conditions.[10][11]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., methanol, DMSO, or a specific buffer) to a known concentration (e.g., 1 mg/mL).

    • Ensure the this compound is fully dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber HPLC vials or cryovials for each storage condition.

    • Prepare separate sets of samples for each condition to be tested (e.g., -20°C in dark, 4°C in dark, 25°C in dark, 25°C with light exposure).

    • If testing for oxidative stability, purge the headspace of one set of vials with nitrogen before sealing.

  • Time Points for Analysis:

    • Define the time points for sample analysis. For an accelerated study, this might be 0, 1, 2, 4, and 8 weeks. For a long-term study, it could be 0, 1, 3, 6, and 12 months.[12]

    • The "0 month" analysis should be performed immediately after preparation to establish the initial concentration.

  • Sample Analysis:

    • At each designated time point, retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Quantify the remaining this compound concentration using a validated, stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate. The shelf-life is often defined as the time at which the concentration drops to 90% of its initial value.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for quantifying this compound and detecting potential degradation products.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid (for better peak shape).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Example Gradient: Start with 10-15% B, ramp up to 30-40% B over 20-30 minutes, then wash the column with a higher percentage of B and re-equilibrate. The exact gradient should be optimized for your specific column and system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Flavones like this compound (derived from Luteolin) typically have strong absorbance maxima around 254 nm and 350 nm. Monitor at ~350 nm for higher selectivity.

  • Standard Curve Preparation:

    • Prepare a stock solution of high-purity this compound standard.

    • Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.

  • Sample Quantification:

    • Inject the samples from the stability study.

    • Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate its concentration.

Mandatory Visualizations

cluster_factors Degradation Factors cluster_mechanisms Degradation Mechanisms cluster_result Result Temperature High Temperature Thermo Thermolysis Temperature->Thermo Light UV/Visible Light Photo Photodegradation Light->Photo Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation pH Non-Optimal pH (Acidic/Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Degradation This compound Degradation Thermo->Degradation Photo->Degradation Oxidation->Degradation Hydrolysis->Degradation cluster_data prep 1. Prepare this compound Stock Solution aliquot 2. Aliquot into Vials for Each Test Condition (Temp, Light, etc.) prep->aliquot t0 3. Analyze 'Time 0' Sample (Establish Initial Concentration) aliquot->t0 store 4. Place Samples in Designated Storage Conditions aliquot->store data 7. Calculate % Remaining this compound and Plot Degradation Curve t0->data pull 5. Pull Samples at Predetermined Time Intervals (e.g., 1, 3, 6 months) store->pull analyze 6. Analyze Pulled Samples via Stability-Indicating HPLC Method pull->analyze analyze->data report 8. Determine Shelf-Life and Optimal Storage Conditions data->report This compound This compound Luteolin-6-C-glucoside Hydrolysis Hydrolysis (Acid/Base/Enzyme) This compound->Hydrolysis Luteolin Luteolin (Aglycone) C15H10O6 Hydrolysis->Luteolin Glucose Glucose Hydrolysis->Glucose Oxidation Oxidation (O₂, Light, Metal Ions) Luteolin->Oxidation Products Oxidized Products Quinones, etc. Oxidation->Products

References

Technical Support Center: Optimization of Mobile Phase for Carlinoside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Carlinoside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound HPLC analysis?

A good starting point for reversed-phase HPLC analysis of this compound, a flavonoid glycoside, is a gradient mobile phase consisting of acetonitrile or methanol and water.[1][2] To improve peak shape and resolution, it is highly recommended to acidify the aqueous component.[3] A typical starting composition would be:

  • Solvent A: Water with 0.1% formic acid or acetic acid.

  • Solvent B: Acetonitrile or Methanol. Begin with a gradient that moves from a low to a high concentration of the organic solvent (Solvent B).

Q2: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol are commonly used for flavonoid analysis.[1]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.[2]

  • Methanol is a cost-effective alternative.[4] The choice between them can affect selectivity, so if resolution is an issue with one solvent, trying the other is a valid optimization step.[5]

Q3: Why is my this compound peak tailing and how can I fix it?

Peak tailing for basic or polar compounds like flavonoids is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[6]

  • Solution: The most common way to reduce tailing is to lower the pH of the mobile phase.[7] Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase (e.g., 0.1% v/v) will suppress the ionization of the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[5][8]

Q4: My this compound peak is very broad. What are the likely mobile phase-related causes?

Broad peaks can indicate several issues, many of which are related to the mobile phase.[6]

  • Inadequate Solvent Strength: If the mobile phase is too weak (not enough organic solvent), the analyte will have a very long retention time, leading to band broadening.[6] Try increasing the percentage of the organic solvent in your gradient or isocratic method.

  • Poor Solvent Mixing: Ensure your mobile phase components are thoroughly mixed before use, as incomplete mixing can cause inconsistencies during the run.[6]

  • Mobile Phase Viscosity: High viscosity can reduce column efficiency and broaden peaks. This is more common with methanol at lower temperatures.[4]

Q5: I am observing split peaks. What could be the cause?

Peak splitting can be a complex issue, but some mobile phase-related causes include:

  • Strong Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[9] Try to dissolve your sample in the initial mobile phase if possible.

  • Column Overload: While not directly a mobile phase issue, using a mobile phase that results in poor solubility of the analyte can exacerbate overload effects, leading to split or fronting peaks.[10]

Q6: How long can I store my prepared mobile phase?

The stability of the mobile phase depends on its composition.

  • Aqueous/Buffered Phases: Mobile phases with a high water content, especially those containing buffers like phosphate, are susceptible to microbial growth and should be prepared fresh daily or at least every few days.[11]

  • Acidified/Organic Phases: Mobile phases containing acid (e.g., 0.1% TFA) and a significant amount of organic solvent are more resistant to microbial growth. An acidified water/acetonitrile mobile phase might be stable for several days to a week, but it is best practice to prepare it fresh to ensure reproducibility.[12] Always filter aqueous mobile phases through a 0.45 µm filter to remove particulates and degas them before use.[13]

Experimental Protocols

Protocol 1: General Mobile Phase Optimization for this compound Analysis

This protocol outlines a systematic approach to developing a robust mobile phase for this compound analysis using a C18 reversed-phase column.

  • Initial Conditions Setup:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[14]

    • Mobile Phase B: HPLC-grade acetonitrile.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 35-40 °C.[14][15]

    • Detection: UV-Vis DAD detector, monitoring at wavelengths around 280 nm and 360 nm for flavonoids.[3]

    • Injection Volume: 10 µL.

  • Scouting Gradient Run:

    • Perform a broad linear gradient run to determine the approximate elution time of this compound. For example, run from 5% B to 95% B over 30-40 minutes.

    • This initial run helps establish the elution range and identify any impurities.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If this compound elutes at 40% B, you can create a shallower gradient around this point (e.g., from 20% B to 60% B over 20 minutes) to improve resolution between this compound and any closely eluting compounds.

  • pH and Additive Adjustment:

    • Evaluate the peak shape from the optimized gradient. If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5 is common for flavonoids).[16] Formic acid (0.1%) is usually sufficient.

    • If resolution is still poor, consider switching the organic modifier from acetonitrile to methanol and re-optimizing the gradient, as this can alter selectivity.[5]

  • Method Validation:

    • Once optimal conditions are found, validate the method by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[17][18]

Data Presentation

Table 1: Example Starting Gradient Programs for Flavonoid Analysis

Time (min)Solvent A (0.1% Formic Acid in Water) (%)Solvent B (Acetonitrile) (%)Flow Rate (mL/min)Reference
0.09551.0[16]
5.09551.0[16]
35.020801.0[16]
40.020801.0[16]
45.09551.0[16]
50.09551.0[16]

Table 2: Troubleshooting Guide for Common Peak Shape Issues

SymptomPossible Mobile Phase-Related CauseSuggested SolutionReference(s)
Peak Tailing Secondary interactions with stationary phase silanols.Lower the mobile phase pH by adding 0.1% formic or acetic acid.[6]
Mobile phase pH is close to the analyte's pKa.Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Peak Fronting Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved. Try dissolving the sample in the initial mobile phase.[9][10]
Broad Peaks Mobile phase is too weak (insufficient organic solvent).Increase the percentage of organic solvent or adjust the gradient slope to be steeper.[6]
Column temperature is too low, increasing viscosity.Increase column temperature (e.g., to 35-40 °C).[14][15]
Split Peaks Sample solvent is stronger than the mobile phase.Dissolve the sample in a weaker solvent, preferably the initial mobile phase.[9]
Ghost Peaks Contamination in the mobile phase or water.Use high-purity HPLC-grade solvents and water. Filter the mobile phase.[6]

Visualizations

G cluster_prep Phase 1: Preparation & Initial Run cluster_eval Phase 2: Evaluation & Optimization cluster_final Phase 3: Finalization A Define Method Goals (Assay, Purity) B Select Column & Initial Mobile Phase (e.g., ACN/H2O + 0.1% Formic Acid) A->B C Perform Scouting Gradient Run (e.g., 5-95% B in 30 min) B->C D Evaluate Chromatogram: - Retention Time (k') - Peak Shape (Tailing, Asymmetry) - Resolution (Rs) C->D E Criteria Met? (k' 2-10, T~1, Rs>1.5) D->E F Adjust Mobile Phase E->F No J Final Method Optimized E->J Yes G Fine-tune Gradient Slope & Column Temperature F->G H Change Organic Solvent (ACN <-> MeOH) F->H I Adjust pH / Acid Modifier F->I G->D H->D I->D K Proceed to Method Validation J->K

Caption: Workflow for systematic mobile phase optimization in HPLC.

G cluster_problems Observed Peak Problem cluster_causes Likely Mobile Phase Cause cluster_solutions Recommended Solution Tailing Peak Tailing Cause_Tailing Silanol Interactions Tailing->Cause_Tailing Broadening Peak Broadening Cause_Broad Mobile Phase Too Weak Broadening->Cause_Broad Fronting Peak Fronting Cause_Front Poor Analyte Solubility Fronting->Cause_Front Sol_Tailing Lower Mobile Phase pH (Add 0.1% Formic Acid) Cause_Tailing->Sol_Tailing Sol_Broad Increase % Organic Solvent (Adjust Gradient) Cause_Broad->Sol_Broad Sol_Front Match Sample Solvent to Initial Mobile Phase Cause_Front->Sol_Front

Caption: Logical relationships for troubleshooting common peak shape issues.

References

Technical Support Center: Carlinoside Chromatogram Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks in Carlinoside chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-eluting peaks in my this compound chromatogram?

A1: Co-eluting peaks, where two or more compounds elute from the chromatography column at or near the same time, can manifest in several ways. You might observe asymmetrical peaks, such as those with shoulders or tailing, or peaks that appear broader than expected. In some cases, co-elution can be hidden within a seemingly symmetrical peak.

Q2: How can I confirm if I have co-eluting peaks?

A2: Several methods can help confirm the presence of co-eluting peaks:

  • Peak Purity Analysis (DAD/PDA Detector): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), each corresponding to a different compound.

  • Varying Injection Volume: Injecting a lower concentration of your sample can sometimes help. Column overload can lead to peak broadening and the appearance of co-elution. If the peak shape improves and separates at a lower concentration, you may have had an overloading issue.

Q3: Why is this compound prone to co-elution with other compounds?

A3: this compound is a flavonoid C-glycoside. Plant extracts and biological samples often contain a complex mixture of structurally similar flavonoids, including isomers of this compound (e.g., isothis compound, neothis compound) that differ only in the attachment point or configuration of the sugar moieties. These subtle structural differences make them challenging to separate chromatographically, leading to a high probability of co-elution.

Troubleshooting Guide: Resolving Co-eluting Peaks

Step 1: Initial Assessment and Strategy

Before making any changes to your method, it's crucial to understand the three key factors that govern chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . Your troubleshooting strategy will involve systematically adjusting chromatographic parameters to influence these factors.

Troubleshooting Workflow

Troubleshooting Workflow for Co-eluting Peaks A Problem: Co-eluting Peaks in This compound Chromatogram B Confirm Co-elution (Peak Purity, MS) A->B C Optimize Mobile Phase B->C Primary Approach D Change Stationary Phase C->D If Unsuccessful E Adjust Temperature and Flow Rate C->E Fine-tuning F Successful Separation C->F Resolution Achieved D->E Fine-tuning D->F Resolution Achieved E->F Resolution Achieved

Caption: A logical workflow for systematically addressing co-eluting peaks in a this compound chromatogram.

Step 2: Mobile Phase Optimization

Modifying the mobile phase is often the most effective and straightforward approach to improving peak resolution.

ParameterRecommended ActionExpected Outcome
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Alters selectivity (α) due to different interactions with the analyte and stationary phase.
Solvent Strength Decrease the percentage of the organic modifier in the mobile phase.Increases retention time (k'), potentially providing more time for separation.
pH of Aqueous Phase Adjust the pH of the aqueous mobile phase using an acidic modifier like formic acid or acetic acid (typically in the range of 0.1%).Suppresses the ionization of phenolic hydroxyl groups in flavonoids, leading to sharper peaks and improved retention.
Step 3: Stationary Phase Selection

If mobile phase optimization does not resolve the co-elution, changing the stationary phase (i.e., the column) is the next logical step.

Column TypeRationale for Use with this compound
C18 (ODS) The most common choice for reversed-phase chromatography of flavonoids. Provides good hydrophobic retention.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of flavonoids.
Pentafluorophenyl (PFP) Provides a different selectivity profile based on a combination of hydrophobic, π-π, and dipole-dipole interactions.
Smaller Particle Size (e.g., < 2 µm) Increases column efficiency (N), leading to narrower peaks and better resolution.
Step 4: Adjusting Temperature and Flow Rate

These parameters can be used for fine-tuning the separation.

ParameterRecommended ActionExpected Outcome
Column Temperature Decrease the temperature.May increase retention and improve resolution, but can also lead to broader peaks.
Increase the temperature.Can decrease viscosity and improve efficiency, but may also decrease retention.
Flow Rate Decrease the flow rate.Increases the analysis time but allows for more interactions between the analyte and the stationary phase, potentially improving resolution.

Experimental Protocols

General Sample Preparation from Plant Material
  • Extraction: Weigh a known amount of dried and powdered plant material. Extract with a suitable solvent such as methanol or 80% ethanol. Sonication or vortexing can enhance extraction efficiency.

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injecting into the HPLC system.

Example HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~350 nm (for flavonoids)
Injection Volume 10 µL

Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
207030
305050
351090
401090
419010
509010

Method Development Strategy

HPLC Method Development Strategy Start Start with a Generic C18 Method Scout Scout Different Organic Modifiers (Acetonitrile vs. Methanol) Start->Scout OptimizeGradient Optimize Gradient Profile (Slope and Time) Scout->OptimizeGradient AdjustpH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) OptimizeGradient->AdjustpH FineTune Fine-tune with Temperature and Flow Rate AdjustpH->FineTune Validate Validate Method FineTune->Validate

Caption: A systematic approach to developing a robust HPLC method for this compound analysis.

improving the efficiency of microwave-assisted extraction for Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of microwave-assisted extraction (MAE) for Carlinoside.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and why is it preferred for extracting this compound?

A1: Microwave-Assisted Extraction is a modern technique that utilizes microwave energy to heat the solvent and sample, facilitating the transfer of analytes from the sample matrix into the solvent.[1] Compared to conventional methods like maceration or Soxhlet extraction, MAE offers significant advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields, making it a more efficient and environmentally friendly method for obtaining this compound.[2][3]

Q2: What is a good starting point for MAE parameters for this compound extraction from Cajanus cajan (pigeon pea) leaves?

A2: Based on studies on flavonoid extraction from Cajanus cajan leaves, the following parameters are recommended as a starting point:

  • Particle Size: 50 mesh[4][5]

  • Solvent: 80% ethanol in water[4][5]

  • Liquid-to-Solid Ratio: 20:1 (mL/g)[4][5]

  • Microwave Power: 500 W[4][5]

  • Extraction Temperature: 60°C[4][5]

  • Extraction Time: 10 minutes[4][5]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable analytical method for the quantification of this compound.[6][7] This technique separates the components of a mixture, allowing for the identification and quantification of the target compound by comparing it to a known standard.

Q4: What is the mechanism of action for this compound's biological activity?

A4: this compound has been shown to reduce hepatic bilirubin accumulation by stimulating bilirubin-UGT activity. It achieves this by upregulating Nrf2 gene expression, which increases the translocation of Nrf2 to the nucleus and stimulates the UGT1A1 promoter.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal Extraction Parameters: Incorrect solvent concentration, liquid-to-solid ratio, microwave power, or extraction time.Systematically optimize one parameter at a time. Start with the recommended conditions (see FAQ 2) and vary each parameter to find the optimal setting for your specific sample and equipment.
Improper Sample Preparation: Particle size is too large, reducing the surface area for extraction.Grind the dried plant material to a fine powder (e.g., 50 mesh) to ensure efficient extraction.[4][5]
Degradation of this compound: Excessive microwave power or prolonged extraction time can lead to the thermal degradation of flavonoids.[2][9]Reduce the microwave power and/or extraction time. Conduct a time-course experiment to determine the point of maximum yield before degradation occurs.
Plant Material Variability: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and post-harvest handling.[10]Ensure consistent sourcing and processing of your plant material. If possible, analyze the this compound content of the raw material before extraction.
Inconsistent Results Uneven Microwave Heating: "Hot spots" within the microwave cavity can lead to non-uniform extraction.Use a rotating turntable in the microwave to ensure even distribution of microwave energy. If using a multi-vessel system, ensure the vessels are arranged symmetrically.
Inaccurate Measurement: Errors in weighing the sample or measuring the solvent volume.Use calibrated analytical balances and volumetric flasks for accurate measurements.
Fluctuations in Microwave Power Output: The actual power output of the microwave may differ from the set value.Calibrate the microwave power output if possible, or use a consistent power setting across all experiments.
Extract Appears Burnt or Charred Excessive Microwave Power: The microwave power is too high, causing the sample to burn.Significantly reduce the microwave power. Start with a lower power setting and gradually increase it.
Insufficient Solvent: The amount of solvent is not enough to absorb the microwave energy and dissipate the heat.Increase the liquid-to-solid ratio to ensure the sample is fully immersed in the solvent.

Experimental Protocols

Optimized Microwave-Assisted Extraction of Flavonoids (including this compound) from Cajanus cajan Leaves[4][5]
  • Sample Preparation: Dry the Cajanus cajan leaves and grind them into a powder that passes through a 50-mesh sieve.

  • Extraction:

    • Weigh 1.0 g of the powdered leaves and place it in a microwave extraction vessel.

    • Add 20 mL of 80% aqueous ethanol to the vessel.

    • Secure the vessel in the microwave extractor.

    • Set the extraction parameters:

      • Microwave Power: 500 W

      • Temperature: 60°C

      • Time: 10 minutes

    • Start the extraction program.

  • Post-Extraction:

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract to remove the solid plant material.

    • The resulting filtrate contains the extracted flavonoids, including this compound, and is ready for analysis.

Quantitative Data Summary

The following table summarizes the optimal conditions for microwave-assisted extraction of flavonoids from various plant sources, providing a comparative overview for researchers.

Plant SourceTarget Compound(s)SolventLiquid-to-Solid RatioMicrowave PowerTemperatureTimeYieldReference
Cajanus cajan leavesFlavonoids80% Ethanol20:1 (mL/g)500 W60°C10 min-[4][5]
Phyllostachys heterocycla leavesFlavonoids78.1% Ethanol-559 W-24.9 min4.67%[2]
Radix PuerariaeFlavonoids70% Ethanol35:1 (mL/g)255 W-6.5 min8.37 mg/g[3]
Agave lechuguilla biomassFlavonoids70% Ethanol25:1 (g/mL)-45°C10 min15.34 mg QE/g[3]

Visualizations

Experimental Workflow for MAE of this compound

MAE_Workflow Start Start: Cajanus cajan leaves Prep Sample Preparation: Drying and Grinding (50 mesh) Start->Prep Extraction Microwave-Assisted Extraction - 80% Ethanol - 20:1 L/S Ratio - 500 W, 60°C, 10 min Prep->Extraction Cooling Cooling to Room Temperature Extraction->Cooling Filtration Filtration Cooling->Filtration Analysis Analysis (e.g., HPLC) for this compound Quantification Filtration->Analysis End End: Purified this compound Extract Analysis->End

Caption: Workflow for the microwave-assisted extraction of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Yield LowYield Low this compound Yield Parameters Suboptimal Parameters (Solvent, Power, Time, etc.) LowYield->Parameters Preparation Improper Sample Prep (Large Particle Size) LowYield->Preparation Degradation Compound Degradation (Excessive Power/Time) LowYield->Degradation Variability Plant Material Variability LowYield->Variability Sol_Parameters Optimize Parameters Systematically Parameters->Sol_Parameters Sol_Preparation Grind to a Finer Powder Preparation->Sol_Preparation Sol_Degradation Reduce Power and/or Time Degradation->Sol_Degradation Sol_Variability Standardize Plant Material Variability->Sol_Variability Carlinoside_Pathway This compound This compound Nrf2_Gene Nrf2 Gene Expression This compound->Nrf2_Gene Upregulates Nrf2_Protein Nrf2 Protein Nrf2_Gene->Nrf2_Protein Leads to increased Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Protein->Nrf2_Translocation Nucleus Nucleus UGT1A1_Promoter UGT1A1 Promoter Activity Nrf2_Translocation->UGT1A1_Promoter Stimulates Bilirubin_Glucuronidation Bilirubin Glucuronidation UGT1A1_Promoter->Bilirubin_Glucuronidation Increases Bilirubin_Reduction Reduced Hepatic Bilirubin Accumulation Bilirubin_Glucuronidation->Bilirubin_Reduction

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasound-assisted extraction (UAE) of Carlinoside from Cajanus cajan (pigeon pea). The information is presented in a question-and-answer format to directly address potential issues and queries during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the ultrasound-assisted extraction of this compound?

A1: The successful extraction of this compound using UAE is dependent on several critical parameters. These include the type and concentration of the solvent, the temperature of the extraction, the duration of the process, the ultrasonic power applied, and the ratio of the solid material to the solvent.[1][2][3] The interplay of these factors significantly influences the extraction efficiency and the final yield of this compound.

Q2: What is the recommended solvent for extracting this compound from Cajanus cajan leaves?

A2: Aqueous ethanol is a highly effective and environmentally friendly solvent for extracting flavonoids like this compound from plant materials.[1][4][5] For the extraction of total flavonoids from pigeon pea leaves, a 70% ethanol concentration has been identified as optimal.[1] It is recommended to start optimization experiments around this concentration.

Q3: How does temperature affect the extraction of this compound?

A3: Temperature plays a crucial role in the solubility and diffusion rate of the target compound. Generally, increasing the temperature can enhance extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoids.[6][7][8] Therefore, it is essential to determine the optimal temperature that maximizes yield without causing degradation.

Q4: What is the typical duration for ultrasound-assisted extraction of flavonoids?

A4: One of the primary advantages of UAE is the significant reduction in extraction time compared to conventional methods.[9] For total flavonoids from pigeon pea leaves, an extraction time of 20 minutes has been reported as optimal.[1] For pigeon pea seeds, a longer duration of approximately 39 minutes was found to be most effective for total flavonoid extraction.[4] The optimal time can vary based on the other extraction parameters.

Q5: What is the importance of the solid-to-liquid ratio in the extraction process?

A5: The solid-to-liquid ratio influences the concentration gradient of the target compound between the plant material and the solvent, which drives the extraction process. A higher solvent volume can lead to a more complete extraction. However, an excessively large volume can be wasteful and may complicate downstream processing. For pigeon pea leaves, a solid-to-liquid ratio of 1:30 has been suggested as optimal for total flavonoid extraction.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Sub-optimal extraction parameters.Systematically optimize each parameter (solvent concentration, temperature, time, ultrasonic power, solid-to-liquid ratio) using a methodical approach such as Response Surface Methodology (RSM).
Incomplete cell wall disruption.Ensure the plant material is finely ground to increase the surface area for extraction. Consider a pre-treatment step if necessary.
Degradation of this compound.Avoid excessive temperatures and prolonged extraction times. High ultrasonic power can also lead to degradation; operate within an optimized range.[6][7]
Inconsistent Results Non-homogenous sample material.Ensure the plant material is well-mixed and a representative sample is used for each extraction.
Fluctuations in ultrasonic power.Calibrate and monitor the output of the ultrasonic bath or probe to ensure consistent energy delivery.
Inconsistent temperature control.Use a temperature-controlled ultrasonic bath or a cooling system to maintain a stable extraction temperature.
Co-extraction of a high amount of impurities Inappropriate solvent polarity.Adjust the ethanol-water ratio. A higher water content may reduce the extraction of less polar impurities.
Plant matrix composition.Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.
Difficulty in filtering the extract Presence of fine suspended particles.Allow the extract to settle before filtration. Use a multi-stage filtration process, starting with a coarser filter and moving to a finer one. Centrifugation can also be employed to pellet the solid material before filtration.

Experimental Protocols

Ultrasound-Assisted Extraction of Total Flavonoids from Cajanus cajan Leaves

This protocol is based on optimized conditions for total flavonoids and serves as a starting point for this compound-specific optimization.

  • Sample Preparation: Dry the Cajanus cajan leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Weigh a precise amount of the powdered leaf material (e.g., 1 gram).

    • Place the powder in an extraction vessel (e.g., a flask).

    • Add the extraction solvent (70% ethanol) at a solid-to-liquid ratio of 1:30 (e.g., 30 mL of solvent for 1 gram of powder).[1]

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath.

    • Set the extraction time to 20 minutes.[1]

    • Maintain a constant temperature (start with ambient temperature and monitor for any increase).

    • Set the ultrasonic frequency (if adjustable, a frequency around 30 kHz can be a starting point).[4]

  • Post-Extraction:

    • After extraction, filter the mixture through an appropriate filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

    • The resulting extract can be concentrated under reduced pressure using a rotary evaporator for further analysis.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation:

    • Prepare a stock solution of a known concentration of this compound standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Take a known volume of the extract obtained from the UAE process.

    • If necessary, dilute the extract with the mobile phase to fall within the concentration range of the calibration curve.

    • Filter the diluted extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents, typically acetonitrile (A) and water with a small amount of acid like formic acid (B). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this needs to be determined from the UV spectrum of the standard).

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the prepared standards and sample extracts into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Total Flavonoids from Cajanus cajan

ParameterCajanus cajan Leaves[1]Cajanus cajan Seeds[4]
Extraction Time (minutes) 2039.19
Solvent Concentration (%) 70 (Ethanol)63.81 (Aqueous Ethanol)
Solid-to-Liquid Ratio 1:30Not specified
Ultrasonic Frequency (kHz) Not specified29.96
Temperature (°C) Not specifiedNot specified

Note: These parameters are for total flavonoid content and should be used as a starting point for optimizing the extraction of this compound specifically.

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Cajanus cajan Leaves drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding mixing Mixing with Solvent (e.g., 70% Ethanol) grinding->mixing ultrasonication Ultrasonication (Time, Temp, Power) mixing->ultrasonication filtration Filtration ultrasonication->filtration extract Crude this compound Extract filtration->extract hplc HPLC Quantification extract->hplc optimization Data Analysis & Optimization (RSM) hplc->optimization Troubleshooting_Tree start Low this compound Yield? sub_optimal Are extraction parameters optimized? start->sub_optimal degradation Potential for degradation? sub_optimal->degradation Yes optimize_params Action: Systematically optimize Solvent, Temp, Time, Power, Ratio sub_optimal->optimize_params No incomplete_extraction Is extraction incomplete? degradation->incomplete_extraction No check_temp_time Action: Reduce temperature and/or extraction time. Check ultrasonic power. degradation->check_temp_time Yes check_grind_ratio Action: Ensure fine grinding of material. Verify solid-to-liquid ratio. incomplete_extraction->check_grind_ratio Yes end_bad Yield Still Low (Re-evaluate entire process) incomplete_extraction->end_bad No end_good Yield Improved optimize_params->end_good check_temp_time->end_good check_grind_ratio->end_good

References

common issues in Carlinoside bioassay reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carlinoside. Our aim is to address common issues encountered during bioassays to improve reproducibility and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

This compound is a flavonoid glycoside, a naturally occurring compound found in various plants. Like many flavonoid glycosides, it has limited water solubility, which can pose a significant challenge in aqueous-based in vitro bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible bioactivity data. It is crucial to ensure that this compound is fully dissolved in the assay medium to obtain accurate results.

Q2: My this compound solution precipitates when I dilute it in my cell culture medium. How can I prevent this?

This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents like DMSO. Here are some strategies to minimize precipitation:[1][2][3]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[4] A vehicle control with the same final DMSO concentration should always be included in your experiments.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock solution directly to the full volume of the aqueous medium, perform serial dilutions in the aqueous buffer.

  • Gentle Warming and Mixing: Gently warming the solution (e.g., to 37°C) and continuous mixing or vortexing during dilution can help maintain solubility.[3]

  • Use of Solubilizing Agents: For certain applications, non-ionic detergents or other solubilizing agents might be considered, but their potential interference with the assay must be carefully evaluated.

Q3: I am observing high background or interference in my antioxidant assay with this compound. What could be the cause?

High background or interference in antioxidant assays like DPPH or ABTS can arise from several factors:

  • Compound Color: Flavonoids can have inherent color that may interfere with colorimetric assays. Always run a control containing only the compound and the assay solvent to measure its intrinsic absorbance.

  • Reagent Instability: The DPPH radical is light and temperature sensitive. Ensure the DPPH solution is freshly prepared and kept in the dark.[1] Similarly, the ABTS radical cation solution should be prepared fresh.[5]

  • Solvent Effects: The type of solvent used to dissolve this compound can influence the reaction kinetics. Ensure consistency in the solvent used across all samples and standards.

Q4: My cell-based assay results with this compound are highly variable between experiments. What are the potential sources of this variability?

Variability in cell-based assays is a common challenge and can be attributed to several factors:

  • Cell Health and Passage Number: Use cells that are in a consistent growth phase and within a specific passage number range to ensure a uniform physiological state.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant variations in results. Ensure a homogenous cell suspension and accurate cell counting.

  • This compound Stability in Media: Flavonoid glycosides can be unstable in cell culture media over long incubation periods, potentially degrading and losing activity. It is advisable to perform a stability study of this compound under your specific assay conditions.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

Troubleshooting Guides

Antioxidant Assays (DPPH & ABTS)
Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values - Inaccurate dilutions.- Instability of DPPH/ABTS radical.- Variation in incubation time.- Use calibrated pipettes and prepare fresh serial dilutions for each experiment.- Prepare DPPH/ABTS solutions fresh and protect from light.[1][5]- Standardize and strictly adhere to the incubation time for all samples.
Low or no antioxidant activity - this compound precipitation.- Incorrect wavelength measurement.- Visually inspect for precipitation. If present, refer to the solubility troubleshooting guide (FAQ 2).- Ensure the spectrophotometer is set to the correct wavelength (around 517 nm for DPPH and 734 nm for ABTS).[1][5]
Color interference - Inherent color of this compound.- Prepare a sample blank containing only this compound in the assay solvent and subtract its absorbance from the sample readings.
Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory)
Issue Potential Cause Troubleshooting Steps
High variability in cell viability readings - Uneven cell seeding.- Edge effects in the plate.- Contamination.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Fill outer wells with sterile PBS or media without cells.- Regularly check for microbial contamination.
Unexpected cytotoxicity - High DMSO concentration.- Compound instability leading to toxic byproducts.- Contamination of the compound.- Keep the final DMSO concentration below 0.5% and include a vehicle control.[4]- Test the stability of this compound in your specific cell culture medium over the experiment's duration.- Use high-purity this compound.
Irreproducible anti-inflammatory effects (e.g., NO inhibition) - Variation in cell stimulation (LPS concentration).- Instability of Griess reagents.- Interference of this compound with the Griess reaction.- Use a consistent and validated concentration of LPS for stimulation.- Prepare Griess reagents fresh before use.- Include a control with this compound and Griess reagents (without cells) to check for direct interference.

Quantitative Data Summary

Specific IC50 values for this compound are not widely available in the public domain. The following table provides a summary of reported IC50 values for structurally similar flavonoid glycosides and related aglycones to serve as a reference range for experimental design. It is highly recommended that researchers determine the IC50 of this compound under their specific experimental conditions.

Assay Type Compound IC50 Value Reference
DPPH Radical Scavenging Luteolin (aglycone of this compound)~5-15 µMGeneral literature
ABTS Radical Scavenging Luteolin (aglycone of this compound)~2-10 µMGeneral literature
Nitric Oxide (NO) Production Inhibition (in RAW 264.7 cells) Luteolin (aglycone of this compound)7.6 ± 0.3 μM[6]
Cytotoxicity (e.g., against cancer cell lines) Luteolin (aglycone of this compound)Varies widely depending on the cell line (typically in the µM range)General literature

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing the antioxidant capacity of natural compounds.[1]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark, amber-colored bottle at 4°C.

  • Sample Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). From this, prepare a series of dilutions in methanol to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is a common method to evaluate the anti-inflammatory potential of compounds.[7][8]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic.

    • Pre-treat the cells with the this compound solutions for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells without any treatment).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value can then be determined.

Signaling Pathway and Workflow Diagrams

Carlinoside_Bioassay_Workflow This compound Bioassay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions A->B Dilute C Add to Assay System (e.g., DPPH solution, Cultured Cells) B->C Treat D Incubate under Controlled Conditions C->D E Measure Response (e.g., Absorbance, Cell Viability) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized experimental workflow for conducting bioassays with this compound.

Flavonoid_Anti_Inflammatory_Pathway Potential Anti-inflammatory Signaling Pathways Modulated by Flavonoids cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascades cluster_transcription Transcription Factor Activation cluster_response Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1->iNOS AP1->COX2 AP1->Cytokines This compound This compound (and other flavonoids) This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Flavonoids may exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Carlinoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the flavonoid Carlinoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vivo experiments aimed at enhancing its bioavailability.

Disclaimer: Direct in vivo pharmacokinetic data for this compound is limited in publicly available literature. The information and guidance provided here are based on studies of structurally similar flavonoids, particularly other flavone C-glycosides. Researchers should consider this when designing and interpreting their own experiments.

Frequently Asked Questions (FAQs)

What is this compound and why is its bioavailability a concern?

This compound, also known as luteolin 6-C-glucoside-8-C-arabinoside, is a flavone di-C-glycoside. Like many flavonoids, it exhibits promising biological activities, including hepatoprotective effects. However, its therapeutic potential is often limited by low oral bioavailability.

Key physicochemical properties that may influence its bioavailability include:

  • Solubility: this compound is described as being only slightly soluble in water. Poor aqueous solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Lipophilicity: With a predicted XlogP of -2.5, this compound is a hydrophilic molecule. While some hydrophilicity is necessary for solubility in the gut, very low lipophilicity can hinder its ability to permeate the lipid-rich intestinal cell membranes.

  • Metabolism: As a C-glycoside, this compound is expected to be more resistant to enzymatic hydrolysis in the small intestine compared to O-glycosides. However, it may be subject to metabolism by the gut microbiota in the colon and subsequent phase II metabolism in the liver. Studies on similar di-C-glycosides suggest they may be poorly metabolized.[1]

What are the common challenges encountered when studying the bioavailability of this compound in vivo?

Researchers may face several challenges, including:

  • Low plasma concentrations: Due to poor absorption, the concentration of this compound and its metabolites in blood plasma may be very low, often falling below the limit of quantification (LOQ) of standard analytical methods.

  • High inter-individual variability: The absorption and metabolism of flavonoids can vary significantly between individual animals, even within the same species and strain. This can be attributed to differences in gut microbiota composition and enzyme activity.

  • Difficulty in identifying and quantifying metabolites: The biotransformation of flavonoids can be complex, leading to a variety of conjugated metabolites (e.g., glucuronides and sulfates). Authentic standards for these metabolites are often not commercially available, making their identification and quantification challenging.

  • Interference from diet: Standard laboratory animal chow often contains other flavonoids that can interfere with the analysis of the compound of interest.[2]

What are the general strategies to enhance the bioavailability of flavonoids like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble and/or permeable compounds like this compound. These approaches aim to increase solubility, enhance permeability, and/or protect the compound from degradation.

StrategyMechanism of ActionExamples
Nanotechnology-Based Systems Increases surface area for dissolution, enhances solubility, and can facilitate transport across the intestinal epithelium.Nanosuspensions, nanoemulsions, solid lipid nanoparticles (SLNs), polymeric nanoparticles.
Lipid-Based Formulations Solubilizes the compound in a lipid matrix, which can be readily emulsified in the gut, presenting the drug in a solubilized form for absorption. Can also promote lymphatic uptake, bypassing first-pass metabolism.Self-emulsifying drug delivery systems (SEDDS), liposomes, microemulsions.
Solid Dispersions Disperses the compound in a hydrophilic carrier at the molecular level, creating an amorphous solid with improved solubility and dissolution rate.Amorphous solid dispersions with polymers like PVP, HPMC, or PEG.
Complexation Forms inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a lipophilic interior, thereby increasing the aqueous solubility of the guest molecule.β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
Use of Bioenhancers Co-administration with compounds that can inhibit metabolic enzymes (e.g., CYP450, UGTs) or efflux transporters (e.g., P-glycoprotein), or enhance intestinal permeability.Piperine (from black pepper), quercetin.
Structural Modification Chemical modification of the flavonoid structure to create prodrugs with improved physicochemical properties for absorption. The prodrug is then converted to the active compound in vivo.Esterification or amidation of hydroxyl groups to increase lipophilicity.

Troubleshooting Guide for In Vivo Bioavailability Studies

Issue Potential Cause(s) Recommended Solution(s)
No detectable plasma levels of this compound - Poor oral absorption due to low solubility or permeability.- Rapid and extensive first-pass metabolism.- Insufficient dose administered.- Analytical method not sensitive enough.- Employ a bioavailability-enhancing formulation (see table above).- Consider intravenous administration to determine absolute bioavailability and understand clearance.- Increase the administered dose, if toxicity profile allows.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ).- Analyze for potential metabolites in addition to the parent compound.
High variability in pharmacokinetic parameters - Inconsistent dosing technique.- Differences in food intake (if not fasted).- Variation in gut microbiota among animals.- Genetic variability in metabolic enzymes.- Ensure accurate and consistent administration of the formulation.- Fast animals overnight before dosing to minimize food effects.- Use a sufficient number of animals per group to achieve statistical power.- Consider co-housing animals to normalize gut microbiota.
Double peaks in the plasma concentration-time profile - Enterohepatic recirculation.- Biphasic absorption from different regions of the GI tract.- This is a physiological phenomenon and may be characteristic of the compound's disposition.- Collect bile samples in cannulated animal models to directly investigate biliary excretion and reabsorption.- Model the pharmacokinetic data using a two-compartment model with a second absorption phase.
Contaminating peaks in chromatograms - Interference from endogenous compounds in plasma.- Contamination from the dosing vehicle or lab equipment.- Flavonoids present in the animal feed.- Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances.- Analyze blank vehicle and plasma samples to identify sources of contamination.- Use a purified, flavonoid-free diet for at least one week before and during the study.[2]

Experimental Protocols

Detailed Methodology for an In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

This protocol provides a general framework. Specific details such as dose, vehicle, and sampling times should be optimized based on preliminary studies.

1. Animals:

  • Species: Sprague-Dawley rats (male, 200-250 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12 h light/dark cycle) with free access to a purified, flavonoid-free diet and water.[2]

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension in 0.5% carboxymethylcellulose for a control group) on the day of the experiment.

  • Ensure the formulation is homogeneous and the concentration of this compound is verified.

3. Dosing:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Administer the this compound formulation orally via gavage at a specific dose (e.g., 50 mg/kg). For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400) and administer via the tail vein at a lower dose (e.g., 5 mg/kg).

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points.

  • Oral group sampling times: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

  • Intravenous group sampling times: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

  • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (1:3 v/v) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Alternatively, use solid-phase extraction for cleaner samples.

  • Analytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound (and any known metabolites, if standards are available).[4]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to improve peak shape and ionization).

    • Detection: Mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Bioavailability_Challenges cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation This compound Oral this compound Dissolution Dissolution This compound->Dissolution Solubility Barrier Absorbed Absorption (Intestinal Epithelium) Dissolution->Absorbed Permeability Barrier Metabolites Metabolism (Gut Microbiota) Dissolution->Metabolites Excretion Fecal Excretion Liver First-Pass Metabolism (Liver) Absorbed->Liver Metabolites->Excretion Plasma This compound/Metabolites in Plasma Target Target Tissue Plasma->Target Liver->Plasma

Caption: General pathway and barriers for oral bioavailability of this compound.

Enhancement_Strategies cluster_formulation Formulation Strategies This compound This compound (Poor Bioavailability) Nano Nanotechnology (e.g., Nanosuspension) This compound->Nano Improves Dissolution Lipid Lipid-Based Systems (e.g., SEDDS) This compound->Lipid Improves Solubility & Absorption SolidDisp Solid Dispersions This compound->SolidDisp Improves Solubility Complex Complexation (e.g., Cyclodextrins) This compound->Complex Improves Solubility Enhanced Enhanced Bioavailability Nano->Enhanced Lipid->Enhanced SolidDisp->Enhanced Complex->Enhanced

Caption: Key formulation strategies to enhance this compound's bioavailability.

References

Technical Support Center: Strategies to Improve Carlinoside Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cell permeability of Carlinoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a flavone C-glycoside, specifically luteolin-6-C-glucoside. Like many flavonoid glycosides, its therapeutic potential is often limited by low cell permeability, which can result in poor absorption and bioavailability. The sugar moiety, while increasing water solubility, can hinder its ability to passively diffuse across the lipid-rich cell membranes of the intestine.

Q2: What are the primary mechanisms governing the intestinal absorption of flavonoid glycosides like this compound?

The intestinal absorption of flavonoid glycosides is a complex process involving a combination of passive diffusion and carrier-mediated transport. While the aglycone (luteolin, in the case of this compound) can be absorbed via passive diffusion, the glycoside form may be a substrate for active transport systems. Key transporters involved in the uptake of flavonoid O-glycosides include the sodium-dependent glucose co-transporter 1 (SGLT1) and glucose transporters (GLUTs).[1][2] However, the absorption mechanism for C-glycosides like this compound is less understood but is also thought to involve these transporters. Additionally, efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) can actively pump flavonoids back into the intestinal lumen, further reducing net absorption.[3][4]

Q3: What are the main in vitro models used to assess the cell permeability of this compound?

The two most common in vitro models for assessing intestinal permeability are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Assay: This model uses human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including the expression of tight junctions and various transporters.[5] It can assess both passive diffusion and carrier-mediated transport (uptake and efflux).

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[6] It is a higher-throughput and more cost-effective method for screening passive permeability but does not account for active transport mechanisms.

Comparing results from both assays can help elucidate the primary transport mechanism of a compound.[7]

Troubleshooting Guides

Issue 1: Low Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Assay

  • Possible Cause 1: Poor Passive Diffusion.

    • Troubleshooting: The inherent polarity of the glucose moiety in this compound limits its ability to passively cross the lipid bilayer. Strategies to enhance lipophilicity should be considered.

      • Chemical Modification:

        • Acylation: Introducing acyl groups to the sugar moiety can increase lipophilicity and potentially improve passive diffusion.

        • Prodrug Approach: Masking the polar hydroxyl groups of the sugar with lipophilic promoieties that are cleaved by intracellular enzymes can enhance permeability.[3][8][9]

  • Possible Cause 2: Efflux Transporter Activity.

    • Troubleshooting: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs).

      • Bidirectional Transport Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.

      • Use of Inhibitors: Co-incubate this compound with known inhibitors of efflux transporters (e.g., verapamil for P-gp) to see if the apical-to-basolateral permeability increases.

Issue 2: Discrepancy Between PAMPA and Caco-2 Permeability Data

  • Scenario 1: High PAMPA permeability, Low Caco-2 permeability.

    • Interpretation: This pattern strongly suggests that the compound is a substrate for active efflux. The molecule can passively cross a lipid membrane but is actively pumped out of the Caco-2 cells.

    • Next Steps: Confirm efflux using a bidirectional Caco-2 assay and with efflux pump inhibitors.

  • Scenario 2: Low PAMPA permeability, Higher Caco-2 permeability.

    • Interpretation: This indicates the involvement of an active uptake transporter. The compound has poor passive diffusion but is actively transported into the Caco-2 cells.

    • Next Steps: Investigate the involvement of specific uptake transporters like SGLT1 and GLUTs by using their respective inhibitors (e.g., phlorizin for SGLT1).

Strategies to Enhance this compound Cell Permeability

Chemical Modification Strategies
  • Prodrug Approach: This involves the synthesis of a bioreversible derivative of this compound to improve its physicochemical properties.[3][8][9] For example, esterification of the hydroxyl groups on the sugar moiety with lipophilic acids can increase membrane permeability. The ester bonds are then cleaved by intracellular esterases to release the active this compound.

  • Glycosylation/Acylation: While this compound is already a glycoside, further modification of the sugar moiety can influence its interaction with transporters. Acylation of the sugar hydroxyls can increase lipophilicity and passive diffusion.

Formulation Strategies
  • Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation and enhance its absorption.

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic compounds like this compound in their aqueous core.[8][10][11][12][13] Liposomes can improve solubility, stability, and cellular uptake.

    • Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate this compound, providing controlled release and improved bioavailability.[14][15]

Quantitative Data Summary

The following tables summarize the apparent permeability coefficient (Papp) values for various flavonoids and related compounds from Caco-2 and PAMPA assays, which can be used as a reference for interpreting experimental results with this compound.

Table 1: Caco-2 Permeability of Selected Flavonoids and Glycosides

CompoundClassPapp (A→B) (x 10-6 cm/s)Transport MechanismReference
LuteolinFlavone (Aglycone)15.2 ± 1.5Passive Diffusion[5]
QuercetinFlavonol (Aglycone)12.5 ± 1.2Passive Diffusion[5]
GenisteinIsoflavone (Aglycone)25.6 ± 2.1Passive Diffusion[5]
HesperetinFlavanone (Aglycone)28.9 ± 2.5Passive Diffusion[5]
Rutin (Quercetin-3-O-rutinoside)Flavonol O-glycoside0.1 ± 0.0Poor Absorption[16]
Quercetin-3-O-glucosideFlavonol O-glycoside0.5 ± 0.1Uptake Transporter[17]
PhlorizinDihydrochalcone O-glycoside0.3 ± 0.1SGLT1 Substrate[2]

Table 2: PAMPA Permeability of Selected Flavonoids

CompoundClassPe (x 10-6 cm/s)Permeability ClassReference
ChrysinFlavone (Aglycone)5.90 ± 0.16High[16]
QuercetinFlavonol (Aglycone)3.80 ± 0.45Moderate[16]
ResveratrolStilbenoid3.20 ± 0.08Moderate[16]
Caffeic AcidPhenolic Acid1.18 ± 0.05Low[16]
RutinFlavonol O-glycoside0.96 ± 0.03Low[16]

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with pre-warmed transport buffer.

    • The test compound (this compound) is added to the apical (donor) chamber.

    • At predetermined time points, samples are collected from the basolateral (receiver) chamber and replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • The test compound is added to the basolateral (donor) chamber.

    • Samples are collected from the apical (receiver) chamber at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[6]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).

  • Permeation: The test compound is added to the donor wells. The plate is incubated to allow the compound to permeate through the artificial membrane into the acceptor wells.

  • Quantification: After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Pe: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments and the incubation time.

Visualizations

experimental_workflow cluster_caco2 Caco-2 Permeability Assay cluster_pampa PAMPA Assay caco2_1 Seed Caco-2 cells on Transwell inserts caco2_2 Culture for 21-25 days to form monolayer caco2_1->caco2_2 caco2_3 Measure TEER to confirm monolayer integrity caco2_2->caco2_3 caco2_4 Add this compound to apical (or basolateral) side caco2_3->caco2_4 caco2_5 Sample from basolateral (or apical) side over time caco2_4->caco2_5 caco2_6 Quantify this compound concentration (LC-MS/MS) caco2_5->caco2_6 caco2_7 Calculate Papp and Efflux Ratio caco2_6->caco2_7 pampa_1 Coat filter plate with lipid solution pampa_2 Place filter plate on acceptor plate pampa_1->pampa_2 pampa_3 Add this compound to donor wells pampa_2->pampa_3 pampa_4 Incubate to allow permeation pampa_3->pampa_4 pampa_5 Quantify this compound in donor and acceptor wells pampa_4->pampa_5 pampa_6 Calculate Pe pampa_5->pampa_6

Caption: Experimental workflows for Caco-2 and PAMPA permeability assays.

flavonoid_transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Carlinoside_lumen This compound (C-glycoside) SGLT1 SGLT1 Carlinoside_lumen->SGLT1 Active Uptake GLUT2_apical GLUT2 Carlinoside_lumen->GLUT2_apical Facilitated Diffusion Passive Passive Diffusion Carlinoside_lumen->Passive Carlinoside_cell This compound Metabolites Metabolites (e.g., glucuronides) Carlinoside_cell->Metabolites Pgp P-gp/MRPs Carlinoside_cell->Pgp Efflux GLUT2_baso GLUT2 Carlinoside_cell->GLUT2_baso Facilitated Diffusion Metabolites->GLUT2_baso SGLT1->Carlinoside_cell GLUT2_apical->Carlinoside_cell Passive->Carlinoside_cell Pgp->Carlinoside_lumen Carlinoside_blood This compound & Metabolites GLUT2_baso->Carlinoside_blood

Caption: Putative intestinal transport pathways for this compound.

Caption: Decision-making workflow for improving this compound permeability.

References

addressing autofluorescence interference in Carlinoside assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carlinoside assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a specific focus on mitigating autofluorescence interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a flavone glycoside found in various plants. As a flavonoid, it is studied for its potential biological activities, making its accurate quantification crucial in pharmaceutical and botanical research. Fluorescence-based assays are often employed for their high sensitivity in detecting and quantifying such compounds.

Q2: What is autofluorescence and how does it interfere with this compound assays?

Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with fluorescence-based assays.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules within the sample, such as NADH, collagen, and flavins, as well as from assay components like cell culture media.[1][2][4] If the autofluorescence spectrum overlaps with that of this compound, it can lead to inaccurate quantification by artificially inflating the fluorescence signal.

Q3: What are the common sources of autofluorescence in biological samples?

Common sources of autofluorescence in biological samples include:

  • Endogenous Molecules: Naturally occurring fluorophores such as NADH, FAD, collagen, elastin, and lipofuscin.[1][2][4] These are particularly prevalent in cell and tissue samples.

  • Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be highly fluorescent.[3][5]

  • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines in the sample.[1][6][7]

  • Plasticware: Some plastic plates and tubes can exhibit intrinsic fluorescence.

Q4: How can I determine if autofluorescence is affecting my this compound assay?

To determine if autofluorescence is impacting your results, it is essential to include proper controls in your experimental setup. The most critical control is an "unstained" or "no-probe" sample that contains the biological matrix and all assay reagents except for this compound (or the fluorescent probe used to detect it). Any signal detected from this control sample can be attributed to autofluorescence.[1][8]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues related to autofluorescence in this compound assays.

Guide 1: High Background Fluorescence in Blank or Control Wells

Issue: You observe a high fluorescence signal in your blank or negative control wells, which should ideally have minimal fluorescence.

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Assay Buffer or Reagents Prepare fresh, sterile buffers and solutions. Filter-sterilize where appropriate.
Fluorescent Assay Plates Use low-fluorescence or black-walled microplates designed for fluorescence assays.
Autofluorescence from Media Components If working with cell-based assays, use phenol red-free media. Consider replacing media with a clear, buffered saline solution (e.g., PBS) before the final measurement.[5][9]
Intrinsic Sample Autofluorescence Proceed to Guide 2 for strategies to reduce sample-specific autofluorescence.
Guide 2: Mitigating Sample-Specific Autofluorescence

Issue: The unstained control sample shows significant fluorescence at the excitation and emission wavelengths used for this compound detection.

Methodologies to Reduce Autofluorescence:

MethodDescriptionProtocol
Spectral Unmixing This computational technique distinguishes the fluorescence spectrum of this compound from the autofluorescence spectrum.[10][11][12] It requires acquiring the emission spectrum of both a this compound standard and an unstained sample.Protocol 1: Spectral Unmixing
Background Subtraction A straightforward method where the average fluorescence intensity of a "no-probe" control is subtracted from the fluorescence of the experimental samples.[8][13][14]Protocol 2: Blank Subtraction
Photobleaching Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before adding the fluorescent probe for this compound.Protocol 3: Photobleaching
Chemical Quenching Treating the sample with a chemical agent that reduces autofluorescence. Sodium borohydride is commonly used to reduce aldehyde-induced autofluorescence.[3][6]Protocol 4: Chemical Quenching with Sodium Borohydride
Optimizing Excitation/Emission Wavelengths While specific data for this compound is limited, flavonoids can have broad excitation and emission spectra. Empirically testing different wavelength combinations may help to find a region with a better signal-to-noise ratio. Moving to longer, red-shifted wavelengths generally reduces autofluorescence.[5][9]N/A

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Correction

  • Acquire Reference Spectra:

    • Prepare a sample containing a known concentration of a this compound standard in your assay buffer. Acquire its full emission spectrum at the chosen excitation wavelength.

    • Prepare an "unstained" sample containing your biological matrix (e.g., cell lysate, tissue homogenate) without this compound. Acquire its emission spectrum under the same conditions. This is your autofluorescence spectrum.

  • Acquire Experimental Sample Spectra: Acquire the full emission spectrum for your experimental samples.

  • Perform Linear Unmixing: Use a fluorescence plate reader or microscope software with spectral unmixing capabilities. The software will use the reference spectra to deconvolute the experimental spectra, separating the contribution of this compound fluorescence from the autofluorescence.[10][11][12]

Protocol 2: Blank Subtraction for Background Correction

  • Prepare Samples: Prepare your experimental samples and a set of "blank" or "no-probe" control samples. The blank samples should contain everything your experimental samples do, except for this compound.

  • Measure Fluorescence: Measure the fluorescence intensity of all samples at the appropriate excitation and emission wavelengths.

  • Calculate Corrected Fluorescence: Calculate the average fluorescence intensity of your blank replicates. Subtract this average blank value from the fluorescence intensity of each of your experimental wells.[8][13][14]

Protocol 3: Photobleaching to Reduce Autofluorescence

  • Sample Preparation: Prepare your samples (e.g., cells on a coverslip).

  • Photobleaching: Before adding any fluorescent probe for this compound, expose the sample to high-intensity light from your microscope's light source (e.g., a mercury lamp or LED) at the excitation wavelength of the autofluorescence for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically.

  • Staining and Imaging: Proceed with your standard protocol for this compound detection and imaging.

Protocol 4: Chemical Quenching with Sodium Borohydride (for fixed samples)

  • Fixation: Fix your cells or tissue as required by your protocol. If using an aldehyde-based fixative, this method can be particularly effective.[3][6]

  • Quenching: After fixation and washing, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.

  • Washing: Thoroughly wash the sample with PBS (3-4 times, 5 minutes each) to remove the sodium borohydride.

  • Staining: Proceed with your standard protocol for this compound detection.

Data Presentation

Table 1: Hypothetical Fluorescence Properties of this compound and Common Autofluorescent Molecules

CompoundTypical Excitation Max (nm)Typical Emission Max (nm)Notes
This compound (Hypothetical) 340 - 380440 - 520Flavonoids often exhibit broad spectra.
NADH~340~460A primary source of cellular autofluorescence.[2]
Collagen~360~440Abundant in connective tissues.[2][4]
Flavins (FAD, FMN)~450~530Contribute to green autofluorescence.[2][4]
Aldehyde FixativesBroadBroad (Green-Yellow)Induced by fixation with formaldehyde or glutaraldehyde.[1][7]

Visualizations

autofluorescence_interference cluster_source Light Source cluster_sample Biological Sample cluster_detector Detector light Excitation Light This compound This compound light->this compound Excitation autofluorescent_mol Autofluorescent Molecules (e.g., NADH, Collagen) light->autofluorescent_mol Excitation detector Measured Fluorescence Signal This compound->detector Specific Emission autofluorescent_mol->detector Autofluorescence Emission troubleshooting_workflow start High Background Signal Observed check_unstained Is fluorescence high in 'no-probe' control? start->check_unstained check_reagents Check for contaminated reagents and fluorescent plasticware. check_unstained->check_reagents No autofluorescence Autofluorescence is the likely cause. check_unstained->autofluorescence Yes check_reagents->start implement_solutions Implement mitigation strategies: - Spectral Unmixing - Background Subtraction - Photobleaching - Chemical Quenching autofluorescence->implement_solutions reassess Re-evaluate signal-to-noise ratio implement_solutions->reassess success Proceed with Assay reassess->success Improved optimize Further optimize mitigation strategy reassess->optimize Not Improved optimize->implement_solutions assay_protocol prep 1. Sample Preparation (Cells, Tissue Homogenate, etc.) control_prep 2. Prepare Controls (Unstained/No-probe, this compound Standard) prep->control_prep mitigation 3. Apply Autofluorescence Mitigation (Optional, e.g., Photobleaching) control_prep->mitigation staining 4. This compound Staining/Assay mitigation->staining measurement 5. Fluorescence Measurement staining->measurement analysis 6. Data Analysis (e.g., Background Subtraction, Spectral Unmixing) measurement->analysis result 7. Quantified this compound Level analysis->result

References

Validation & Comparative

Carlinoside and Silymarin: A Comparative Analysis of Hepatoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals distinct yet complementary mechanisms of liver protection offered by carlinoside and silymarin. While silymarin, a well-established natural compound, demonstrates broad-spectrum hepatoprotective effects, emerging evidence suggests this compound, a flavone glycoside, possesses a targeted mechanism centered on bilirubin metabolism and antioxidant defense. This guide provides a comparative analysis of their performance based on experimental data, detailing their mechanisms of action and the experimental protocols used in their evaluation.

Executive Summary

Silymarin, a complex of flavonolignans from milk thistle, has a long history of use in liver ailments and is supported by a large body of research. Its protective effects are attributed to its potent antioxidant, anti-inflammatory, and antifibrotic properties.[1][2][3] It effectively reduces liver enzyme levels and mitigates oxidative stress. This compound, on the other hand, demonstrates a more specific action by enhancing the glucuronidation and elimination of bilirubin, a key marker of liver dysfunction, through the activation of the Nrf2 signaling pathway.[4] While direct comparative clinical trials are lacking, preclinical data allows for a scientific comparison of their hepatoprotective potential.

Quantitative Data on Hepatoprotective Effects

The following tables summarize the effects of this compound and silymarin on key biomarkers of liver injury in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rodents. This model is a widely accepted standard for evaluating the efficacy of hepatoprotective agents.

Table 1: Effect on Liver Injury Markers

CompoundDoseModelALT Reduction (%)AST Reduction (%)Reference
Silymarin 100 mg/kgRabbit45.130.0[2]
Silymarin 50 mg/kgRabbit25.011.8[2]

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are enzymes that leak into the bloodstream when the liver is damaged. A reduction in their serum levels indicates improved liver function.

Table 2: Effect on Oxidative Stress Markers

CompoundDoseModelMDA Reduction (%)SOD Increase (%)Reference
Silymarin Not SpecifiedChickenSignificantSignificant[1]

MDA (Malondialdehyde) is a marker of lipid peroxidation and oxidative stress. SOD (Superoxide Dismutase) is a key antioxidant enzyme. A decrease in MDA and an increase in SOD activity indicate a reduction in oxidative stress.

Note: Quantitative data for this compound on ALT, AST, SOD, and MDA in a CCl4 model is not yet available in published literature, highlighting a gap in the current research landscape.

Mechanisms of Action: A Comparative Overview

This compound and silymarin employ different primary strategies to protect the liver.

This compound: The hepatoprotective effect of this compound is primarily linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the antioxidant response. By activating Nrf2, this compound upregulates the expression of UDP-glucuronosyltransferase 1A1 (UGT1A1), the enzyme responsible for bilirubin glucuronidation.[4] This process converts toxic, insoluble bilirubin into a soluble form that can be excreted from the body, thereby reducing bilirubin-induced liver damage.[4]

Silymarin: Silymarin's mechanism is multifaceted. It acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation.[1][3] It also demonstrates significant anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses.[5] Furthermore, silymarin can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of toxins, and can act as a chain-breaking antioxidant .[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and silymarin.

Carlinoside_Nrf2_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 UGT1A1 UGT1A1 Upregulation Nrf2->UGT1A1 Bilirubin Bilirubin Glucuronidation UGT1A1->Bilirubin Excretion Bilirubin Excretion Bilirubin->Excretion

This compound's Nrf2-mediated bilirubin clearance pathway.

Silymarin_Multi_Pathway Silymarin Silymarin Antioxidant Antioxidant Effects (Free Radical Scavenging) Silymarin->Antioxidant Anti_inflammatory Anti-inflammatory Effects Silymarin->Anti_inflammatory CYP450 Cytochrome P450 Inhibition Silymarin->CYP450 NFkB NF-κB Inhibition Anti_inflammatory->NFkB

Silymarin's multifaceted hepatoprotective mechanisms.

Experimental Protocols

The evaluation of hepatoprotective agents like this compound and silymarin typically involves inducing liver damage in animal models, most commonly with carbon tetrachloride (CCl4).

Standard CCl4-Induced Hepatotoxicity Protocol in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into several groups:

    • Normal Control: Receives the vehicle (e.g., olive oil).

    • CCl4 Control: Receives CCl4 to induce liver injury.

    • Test Groups: Receive different doses of the test compound (this compound or silymarin) prior to or concurrently with CCl4 administration.

    • Positive Control: Receives a known hepatoprotective agent (often silymarin itself).

  • Induction of Hepatotoxicity: CCl4 is typically administered intraperitoneally (i.p.) or orally, often diluted in a vehicle like olive oil (e.g., 1:1 v/v).[6][7] The dosage and frequency of administration can vary depending on the desired severity and duration of liver injury (acute or chronic).[6][8] A common acute dose is 1 mL/kg.

  • Treatment: The test compound or vehicle is administered orally or via i.p. injection for a specified period before and/or after CCl4 administration.

  • Sample Collection: 24 to 48 hours after the final CCl4 dose, animals are euthanized. Blood is collected for serum biochemical analysis, and the liver is excised for histopathological examination and analysis of tissue biomarkers.

  • Biochemical Analysis: Serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin are measured.

  • Oxidative Stress Assessment: Liver homogenates are used to measure levels of MDA and the activity of antioxidant enzymes such as SOD, catalase (CAT), and glutathione peroxidase (GPx).

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of necrosis, inflammation, and other cellular changes.

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Induction & Treatment cluster_2 Sample Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping CCl4_Induction CCl4_Induction Grouping->CCl4_Induction Treatment_Administration Treatment_Administration Grouping->Treatment_Administration CCl4_Induction->Treatment_Administration Sacrifice Sacrifice Treatment_Administration->Sacrifice Blood_Collection Blood_Collection Sacrifice->Blood_Collection Liver_Excision Liver_Excision Blood_Collection->Liver_Excision Serum_Biochemistry Serum_Biochemistry Blood_Collection->Serum_Biochemistry Oxidative_Stress_Analysis Oxidative_Stress_Analysis Liver_Excision->Oxidative_Stress_Analysis Histopathology Histopathology Liver_Excision->Histopathology

References

A Comparative Analysis of the Anti-inflammatory Activities of Carlinoside and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature provides a comparative analysis of the anti-inflammatory properties of the flavonoid carlinoside against the well-researched flavonoids quercetin, luteolin, and apigenin. While direct experimental data on the anti-inflammatory activity of this compound is limited, its known antioxidant capabilities and its role in activating the Nrf2 signaling pathway suggest a strong potential for anti-inflammatory effects. This guide synthesizes current data to offer researchers, scientists, and drug development professionals a valuable resource for comparing these compounds.

Introduction to Flavonoids and Inflammation

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are recognized for their diverse bioactive properties, including antioxidant and anti-inflammatory effects. Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways by flavonoids has become a significant area of research. The inflammatory response is a complex process involving the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This compound: An Emerging Flavonoid with Anti-inflammatory Potential

This compound, a flavone glycoside, has been identified in plants such as Carlina vulgaris. While direct studies on its anti-inflammatory activity are not yet prevalent in published literature, its biological activities provide strong indirect evidence of its potential in this area.

Antioxidant Activity: Research has shown that extracts of Carlina vulgaris, rich in this compound, exhibit potent antioxidant properties by protecting human skin fibroblasts from hydrogen peroxide-induced cell damage.

Nrf2 Pathway Activation: A key finding is this compound's ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response and also plays a crucial role in suppressing inflammation. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, which in turn can inhibit inflammatory pathways. This mechanism strongly suggests that this compound possesses anti-inflammatory capabilities.

Comparative Anti-inflammatory Activity

Quercetin, luteolin, and apigenin are among the most extensively studied flavonoids for their anti-inflammatory effects. They have been shown to inhibit key inflammatory mediators and signaling pathways. The following table summarizes their inhibitory activities on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation.

FlavonoidTargetCell LineIC50 Value (µM)
Quercetin Nitric Oxide (NO) ProductionRAW 264.7~15-20
Luteolin Nitric Oxide (NO) ProductionRAW 264.713.9 - 27[1][2]
Apigenin Nitric Oxide (NO) ProductionRAW 264.7~15 - 23[1][3]
This compound Nitric Oxide (NO) ProductionRAW 264.7Data not available

Note: IC50 values can vary between studies due to different experimental conditions.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of quercetin, luteolin, and apigenin are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to induce the expression of pro-inflammatory genes. Quercetin, luteolin, and apigenin have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates IKK->IkappaB degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates Flavonoids Quercetin Luteolin Apigenin Flavonoids->IKK inhibit DNA DNA NFkappaB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes induces

Figure 1: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK Signaling Pathway

The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory process. Activation of these kinases leads to the downstream activation of transcription factors that promote the expression of inflammatory genes. Quercetin, luteolin, and apigenin have been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby suppressing the inflammatory response.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates Flavonoids Quercetin Luteolin Apigenin Flavonoids->p38 inhibit phosphorylation Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes induces

Figure 2: Inhibition of the p38 MAPK signaling pathway by flavonoids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory activity of flavonoids.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test flavonoid (e.g., quercetin, luteolin, apigenin) for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Griess Reaction:

  • After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[4][5][6]

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined by comparison with a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without flavonoid treatment.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Procedure:

  • 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight at 4°C.[7][8][9][10][11][12][13][14][15][16]

  • The plates are washed and blocked to prevent non-specific binding.

  • Cell culture supernatants (collected from flavonoid- and LPS-treated cells as described above) and standards of known cytokine concentrations are added to the wells and incubated.

  • After washing, a biotinylated detection antibody specific for the cytokine is added.

  • Following another wash, a streptavidin-HRP (horseradish peroxidase) conjugate is added.

  • The plates are washed again, and a substrate solution (e.g., TMB) is added to produce a colorimetric reaction.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.

  • The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis for NF-κB and Phospho-p38 MAPK

Western blotting is used to detect the levels of specific proteins involved in inflammatory signaling pathways.

Sample Preparation and SDS-PAGE:

  • RAW 264.7 cells are treated with flavonoids and/or LPS as described previously.

  • For NF-κB p65 analysis, nuclear and cytoplasmic protein fractions are extracted. For phospho-p38 MAPK, whole-cell lysates are prepared.[17][18][19][20]

  • Protein concentrations are determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Immunoblotting:

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-NF-κB p65, anti-phospho-p38 MAPK, or anti-p38 MAPK).[21][22][23][24][25]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or Lamin B1).

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis seeding Seed RAW 264.7 cells pretreatment Pre-treat with Flavonoids seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, p-p38) cell_lysis->western

Figure 3: General experimental workflow for assessing anti-inflammatory activity.

Conclusion

While quercetin, luteolin, and apigenin have well-documented anti-inflammatory activities, supported by quantitative data on their inhibition of key inflammatory mediators and pathways, the direct anti-inflammatory evidence for this compound is still emerging. However, its proven antioxidant properties and its ability to activate the Nrf2 pathway provide a strong scientific basis for its potential as a significant anti-inflammatory agent. Further research, including direct comparative studies and the elucidation of its effects on specific inflammatory markers and signaling pathways, is warranted to fully understand the therapeutic potential of this compound in the context of inflammatory diseases. This guide serves as a foundational resource for directing future investigations in this promising area of flavonoid research.

References

Unveiling the Structure-Activity Relationship of Carlinoside and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a natural compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Carlinoside, a flavone C-glycoside, and its analogs, with a focus on their antioxidant and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this guide aims to facilitate further research and drug discovery efforts in this promising area.

Antioxidant and Anti-inflammatory Potential: A Data-Driven Comparison

This compound, a luteolin-6,8-di-C-glycoside, has demonstrated notable antioxidant properties. The core structure of flavone C-glycosides, featuring a C-glycosidic bond, contributes to their stability and biological activity. The antioxidant capacity is significantly influenced by the hydroxylation pattern of the aglycone and the nature and position of the sugar moieties.

Structure-Activity Relationship Insights

The antioxidant activity of flavone C-glycosides like this compound is largely attributed to the presence of hydroxyl groups on the flavonoid skeleton, particularly the ortho-dihydroxy group (catechol) in the B-ring.[1] This structural feature is crucial for effective radical scavenging. Studies on various flavone C-glycosides have revealed several key SAR trends:

  • Hydroxylation of the B-ring: The presence of a 3',4'-dihydroxy (catechol) group in the B-ring of the luteolin aglycone in this compound is a major determinant of its strong antioxidant activity.[1]

  • Glycosylation: The C-glycosidic linkages in this compound enhance its stability compared to O-glycosides. The nature and position of the sugar moieties can also influence the molecule's interaction with biological targets and its overall antioxidant capacity.[1]

  • Free Hydroxyl Groups: The number and position of free hydroxyl groups on the entire molecule are critical for radical scavenging.

While specific quantitative data on the anti-inflammatory activity of this compound is limited in the currently available literature, studies on other flavone di-C-glycosides provide valuable insights. For instance, compounds like lucenin-2, vicenin-2, and stellarin-2 have been shown to inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[2] Given the structural similarities, it is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antioxidant activity of this compound and related flavone C-glycosides. This data provides a basis for comparing their relative potencies.

CompoundAntioxidant AssayIC50 / EC50 / ValueReference
This compound ABTS Radical ScavengingEC50: 21.2 ± 3.5 µM[1]
This compound CUPRAC1.32 ± 0.02 µM Trolox/µM[1]
This compound FRAP1.31 ± 0.03 µM Trolox/µM[1]
Orientin ABTS Radical ScavengingEC50: 30.2 ± 5.1 µM[1]
Isoorientin ABTS Radical Scavenging-[1]
Vitexin ABTS Radical Scavenging-[1]
Isovitexin ABTS Radical Scavenging-[1]

Note: The absence of data for some compounds in specific assays is due to the limitations of the available literature. Further research is needed to provide a more complete comparative profile.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section details the methodologies for the key experiments.

Antioxidant Activity Assays

1. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Protocol:

    • The ABTS•+ radical solution is prepared by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Aliquots of the test compound (this compound or its analogs) at various concentrations are added to the ABTS•+ solution.

    • The absorbance is read after a set incubation time (e.g., 6 minutes) at the specified wavelength.

    • The percentage of inhibition of absorbance is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the ABTS•+ radicals) is determined.[1]

2. CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:

  • Principle: This method is based on the reduction of Cu(II)-Neocuproine complex to the colored Cu(I)-Neocuproine complex by antioxidants. The absorbance of the resulting colored solution is measured spectrophotometrically.

  • Protocol:

    • A reaction mixture is prepared containing copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.

    • The test compound is added to the reaction mixture.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) after a defined incubation period.

    • The antioxidant capacity is expressed as Trolox equivalents.[1]

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored spectrophotometrically.

  • Protocol:

    • The FRAP reagent is prepared by mixing TPTZ solution, ferric chloride solution, and acetate buffer.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

    • The antioxidant capacity is expressed as Trolox equivalents.[1]

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages:

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound or its analogs) for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.[2]

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins. The inhibition is typically measured by quantifying the production of prostaglandin E2 (PGE2).

  • Protocol:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in the presence of a cofactor solution.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The reaction is stopped after a specific incubation time.

    • The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

    • The percentage of COX inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key signaling pathways involved in the inflammatory response. While specific studies on this compound are lacking, the general mechanisms for flavonoids involve the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates a plausible signaling pathway through which this compound may exert its anti-inflammatory effects, based on the known mechanisms of other flavonoids.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, ERK, JNK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits DNA DNA NFkB_nuc->DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcription Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity Anti_inflammatory_Assay Anti-inflammatory Assays Cell_Culture->Anti_inflammatory_Assay NO_Assay NO Production Assay (Griess Assay) Anti_inflammatory_Assay->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay (EIA) Anti_inflammatory_Assay->COX_Assay Cytokine_Assay Cytokine Measurement (ELISA) Anti_inflammatory_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-MAPK) Anti_inflammatory_Assay->Western_Blot qPCR RT-qPCR (Gene Expression Analysis) Anti_inflammatory_Assay->qPCR

References

A Head-to-Head Comparison of DPPH and ABTS Assays for the Antioxidant Profiling of Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of natural compounds, a thorough understanding of their antioxidant capacity is paramount. Carlinoside, a flavone C-glycoside found in various plants, including Carlina vulgaris, has garnered interest for its potential biological activities. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely employed spectrophotometric methods for assessing the in vitro antioxidant activity of compounds like this compound. This guide provides a head-to-head comparison of these two assays, complete with experimental protocols and a discussion of their relative merits and drawbacks.

Principles of the Assays: A Comparative Overview

Both the DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, leading to a measurable color change. However, the nature of the radical and the reaction conditions differ significantly, which can influence the assessment of a compound's antioxidant potential.

The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity of the sample.

The ABTS assay , on the other hand, involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidant compounds present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance, typically measured at 734 nm, is indicative of the antioxidant activity.

Key Differences at a Glance

FeatureDPPH AssayABTS Assay
Radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)
Color Change Violet to yellow/colorlessBlue-green to colorless
Wavelength (λmax) ~517 nm~734 nm
Solubility Soluble in organic solvents (e.g., methanol, ethanol)Soluble in both aqueous and organic solvents
Applicability Primarily for lipophilic and some hydrophilic antioxidantsSuitable for both hydrophilic and lipophilic antioxidants
Reaction pH Typically performed in alcoholic solution (unbuffered)Can be conducted over a wide pH range
Interference Less prone to interference from colored compoundsCan be affected by colored compounds that absorb near 734 nm
Reaction Kinetics Slower reaction kinetics, may require longer incubation timesFaster reaction kinetics

Experimental Protocols

Below are detailed, generalized protocols for performing the DPPH and ABTS assays for a flavonoid compound like this compound.

DPPH Radical Scavenging Assay

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C.
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
  • Standard Solution: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 1 mg/mL) in the same solvent.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the standard solution in the chosen solvent.
  • In a 96-well microplate, add 20 µL of each dilution to respective wells.
  • Add 180 µL of the 0.1 mM DPPH solution to each well.
  • For the blank, use 20 µL of the solvent instead of the sample.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the blank (DPPH solution without sample).
  • A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Decolorization Assay

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation. Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
  • Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox (e.g., 1 mg/mL) in the same solvent.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the standard solution.
  • In a 96-well microplate, add 10 µL of each dilution to respective wells.
  • Add 190 µL of the ABTS•+ working solution to each well.
  • For the blank, use 10 µL of the solvent instead of the sample.
  • Incubate the plate in the dark at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm using a microplate reader.

3. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the blank (ABTS•+ solution without sample).
  • A_sample is the absorbance of the ABTS•+ solution with the sample.

Visualizing the Methodologies

To better illustrate the experimental processes and the underlying chemical reactions, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Add_DPPH Add 180 µL DPPH Solution DPPH->Add_DPPH This compound This compound Stock Dilution Prepare Serial Dilutions This compound->Dilution Standard Standard (e.g., Trolox) Standard->Dilution Plating Add 20 µL Sample/Standard to 96-well plate Dilution->Plating Plating->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Stock ABTS Stock (7 mM) ABTS_Radical Generate ABTS•+ ABTS_Stock->ABTS_Radical K2S2O8 K₂S₂O₈ (2.45 mM) K2S2O8->ABTS_Radical Working_Sol Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Working_Sol Add_ABTS Add 190 µL ABTS•+ Solution Working_Sol->Add_ABTS This compound This compound Stock Dilution Prepare Serial Dilutions This compound->Dilution Standard Standard (e.g., Trolox) Standard->Dilution Plating Add 10 µL Sample/Standard to 96-well plate Dilution->Plating Plating->Add_ABTS Incubate Incubate in Dark (6 min) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS antioxidant assay.

Antioxidant_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH• (Violet) DPPH• (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH• (Violet)->DPPH-H (Yellow) + this compound-H (Antioxidant) ABTS•+ (Blue-Green) ABTS•+ (Blue-Green) ABTS (Colorless) ABTS (Colorless) ABTS•+ (Blue-Green)->ABTS (Colorless) + this compound (Antioxidant)

Caption: Chemical reactions in DPPH and ABTS assays.

Concluding Remarks for Researchers

The choice between the DPPH and ABTS assays for evaluating the antioxidant activity of this compound depends on the specific research objectives. The ABTS assay is often considered more sensitive and is applicable to a broader range of compounds due to its solubility in both aqueous and organic media. Conversely, the DPPH assay is simpler to perform and less susceptible to certain types of interference.

For a comprehensive antioxidant profile of this compound, it is advisable to employ both assays in parallel. The differing reaction mechanisms and conditions of the DPPH and ABTS assays can provide complementary information about the antioxidant's behavior. The structural features of this compound, being a flavonoid C-glycoside, suggest it possesses hydrogen-donating hydroxyl groups, which are key for radical scavenging activity. Therefore, it is expected to show activity in both assays. Future studies providing direct comparative data for this compound will be invaluable in fully elucidating its antioxidant potential.

References

Unveiling Carlinoside's Nrf2 Activation: A Comparative Guide to Knockout Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive validation using Nrf2 knockout models has confirmed that the flavonoid glycoside, Carlinoside, exerts its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide provides a comparative analysis of this compound's Nrf2 activation, supported by experimental data from knockout models, and places it in the context of other known Nrf2 activators.

This compound, a naturally occurring flavonoid, has been identified as a potent activator of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Research has demonstrated that in the absence of Nrf2, the therapeutic effects of this compound are significantly diminished, providing direct evidence of its reliance on this pathway.

Comparative Analysis of Nrf2 Activation: this compound vs. Alternatives

While direct comparative studies of this compound against other Nrf2 activators in the same experimental setup are limited, data from various studies using Nrf2 knockout models allow for an indirect comparison. The following table summarizes the key findings for this compound and two well-established Nrf2 activators, Sulforaphane and Quercetin, highlighting the essential role of Nrf2 in their mechanisms of action.

CompoundKey Efficacy MarkerEffect in Wild-Type (WT) Cells/AnimalsEffect in Nrf2 Knockout (KO) Cells/AnimalsKey Finding
This compound UGT1A1 ActivitySignificant increaseNo elevation in activityNrf2 is essential for this compound-mediated induction of UGT1A1.
Sulforaphane Inhibition of TumorigenesisSignificant reduction in tumor incidence and multiplicityProtective effects are abolishedNrf2 is required for the cancer-preventive effects of Sulforaphane.[1]
Quercetin Protection against Intestinal Barrier DysfunctionAmelioration of deoxynivalenol-induced damageProtective effects are abolishedNrf2 is necessary for Quercetin's protective effects on the intestinal barrier.[2]

Delving into the Experimental Evidence: Methodologies

The validation of this compound's Nrf2-dependent activity was established through rigorous experimental protocols involving Nrf2 knockout cell lines.

Cell Culture and Treatment

HepG2 cells and their corresponding Nrf2 knockout counterparts were cultured under standard conditions. Cells were treated with this compound at various concentrations to assess its effect on the expression and activity of Nrf2 target genes.

Western Blot Analysis

To determine the protein levels of Nrf2 and its downstream targets, whole-cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with specific primary antibodies against Nrf2 and target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from the cells and reverse-transcribed into cDNA. qPCR was performed using specific primers for Nrf2 and its target genes to quantify their mRNA expression levels. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene used for normalization.

Reporter Gene Assay

To measure the transcriptional activity of Nrf2, cells were transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. Following treatment with this compound, the luciferase activity was measured and normalized to the activity of a co-transfected control plasmid.

Nrf2 Knockout Model Generation

Nrf2 knockout cell lines were generated using CRISPR/Cas9 technology. Briefly, cells were transfected with a vector expressing Cas9 nuclease and a guide RNA targeting the Nrf2 gene. The knockout of the Nrf2 gene was confirmed by DNA sequencing and Western blot analysis.[3]

Visualizing the Pathways and Processes

To better understand the molecular mechanisms and experimental procedures, the following diagrams illustrate the Nrf2 signaling pathway activated by this compound and the workflow for its validation using knockout models.

Nrf2_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Maf sMaf Maf->ARE Target_Genes Target Genes (e.g., UGT1A1, NQO1) ARE->Target_Genes Transcription

This compound activates the Nrf2 signaling pathway.

Knockout_Validation_Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Expected Results WT_cells Wild-Type (WT) Cells WT_untreated WT Untreated WT_cells->WT_untreated WT_treated WT + this compound WT_cells->WT_treated KO_cells Nrf2 Knockout (KO) Cells KO_untreated KO Untreated KO_cells->KO_untreated KO_treated KO + this compound KO_cells->KO_treated qPCR qPCR WT_treated->qPCR Western_Blot Western Blot WT_treated->Western_Blot Activity_Assay Functional Assay (e.g., UGT1A1 activity) WT_treated->Activity_Assay KO_treated->qPCR KO_treated->Western_Blot KO_treated->Activity_Assay WT_results Increased Nrf2 target gene/protein expression and activity qPCR->WT_results KO_results No significant change in target gene/protein expression or activity qPCR->KO_results Western_Blot->WT_results Western_Blot->KO_results Activity_Assay->WT_results Activity_Assay->KO_results

Experimental workflow for knockout model validation.

References

A Comparative Analysis of Carlinoside Content in Various Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Carlinoside content in different plant species, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a flavone C-glycoside, has garnered interest for its potential therapeutic properties, including its role in activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This document summarizes available quantitative data, details experimental protocols for extraction and quantification, and visualizes the involved biological pathway to facilitate further research and development.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly across different plant species and even between different parts of the same plant. To date, quantitative data is most readily available for the Asteraceae family, with Carlina vulgaris showing a notable abundance of this compound.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Carlina vulgarisAsteraceaeAboveground parts3.1[1]
Linum usitatissimum (Linseed)LinaceaeAerial partPresent, but not quantified[2]

Note: While this compound has been identified in Linum usitatissimum, specific quantitative data from the cited study is not available. Further research is needed to quantify its content in this and other promising species.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies and potential drug development. The following protocols for extraction and quantification are based on established methods for flavonoid analysis and can be adapted for this compound.

Extraction of this compound from Plant Material

This protocol describes a standard method for extracting flavonoids, including this compound, from dried plant material.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1 gram of the dried, powdered plant material.

  • Add 20 mL of 70% methanol to the plant material.

  • Sonication: Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid plant debris.

  • Supernatant Collection: Carefully decant the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant residue to ensure exhaustive extraction.

  • Combine Supernatants: Pool the supernatants from all three extractions.

  • Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis to remove any particulate matter.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a reliable approach for the quantification of this compound using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

  • Sample Analysis: Inject the filtered plant extract into the HPLC system under the same conditions.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

To aid in the understanding of this compound's mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

G cluster_0 This compound-Mediated Nrf2 Signaling Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 (Transcription Factor) Keap1_Nrf2->Nrf2 Dissociation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to (inactivated state) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

G cluster_1 Experimental Workflow for this compound Quantification Plant_Material 1. Plant Material (Dried & Powdered) Extraction 2. Extraction (70% Methanol, Sonication) Plant_Material->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Concentration 4. Concentration (Rotary Evaporation) Centrifugation->Concentration Analysis 5. HPLC-UV Analysis Concentration->Analysis Quantification 6. Quantification (Calibration Curve) Analysis->Quantification

Caption: Workflow for this compound extraction and quantification.

References

A Comparative Purity Assessment of Synthesized vs. Naturally Isolated Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of a compound is a critical determinant of its efficacy, safety, and reproducibility in experimental settings. Carlinoside, a flavonoid C-glycoside with demonstrated biological activities, can be obtained either through isolation from natural sources or via chemical synthesis. This guide provides an objective comparison of the purity profiles of this compound obtained from these two routes, supported by representative experimental data and detailed methodologies for purity assessment.

Data Presentation: A Quantitative Comparison

The purity of a compound is not solely defined by the percentage of the active molecule but also by the nature and quantity of impurities. The following table summarizes the typical purity profiles for high-quality synthesized and naturally isolated this compound, based on data for analogous flavonoid glycosides.

ParameterSynthesized this compoundNaturally Isolated this compound
Purity (by HPLC) Typically ≥98%, often reaching >99%Highly variable, can achieve >95% with multi-step purification[1]
Typical Impurities Reagents, catalysts, solvents, and side-products from synthesisOther flavonoids, phenolic compounds, pigments, and macromolecules
Potential Contaminants Residual heavy metals from catalysts, organic solventsPesticides, herbicides, heavy metals from soil, mycotoxins[2][3][4], and microbial contaminants[2][4]
Batch-to-Batch Consistency HighCan be variable depending on the plant source and extraction process

Experimental Protocols

The determination of purity for this compound, whether from a natural or synthetic source, relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of flavonoids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: The DAD is set to monitor at the maximum absorbance wavelengths for this compound (typically around 270 nm and 330 nm for flavones).

  • Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF).

  • Methodology: The chromatographic conditions are similar to those for HPLC purity assessment. The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the parent ion of this compound and any co-eluting impurities. Fragmentation patterns (MS/MS) can be used to elucidate the structures of these impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated or synthesized this compound and to detect any structurally related impurities.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

ICP-MS is employed to detect and quantify trace amounts of heavy metal contaminants that may be present from the soil in natural extracts or from catalysts used in synthesis.

Visualizing the Workflow and Purity Considerations

The following diagrams illustrate the general workflows for obtaining and assessing the purity of this compound from both natural and synthetic sources, as well as the logical relationship in assessing purity.

Workflow_Comparison cluster_Natural Naturally Isolated this compound cluster_Synthetic Synthesized this compound Plant Plant Material (e.g., Carlina vulgaris) Extraction Extraction Plant->Extraction Crude Crude Extract Extraction->Crude Purification Purification (e.g., Column Chromatography, Prep-HPLC) Crude->Purification Natural_this compound Isolated this compound (>95%) Purification->Natural_this compound Starting_Materials Starting Materials Synthesis Chemical Synthesis Starting_Materials->Synthesis Crude_Synth Crude Product Synthesis->Crude_Synth Synth_Purification Purification Crude_Synth->Synth_Purification Synthetic_this compound Synthesized this compound (>98%) Synth_Purification->Synthetic_this compound

Caption: Workflow for obtaining this compound.

Purity_Assessment_Pathway cluster_Purity_Analysis Purity & Impurity Profiling Carlinoside_Sample This compound Sample (Natural or Synthetic) HPLC HPLC-DAD (Purity Quantification) Carlinoside_Sample->HPLC LCMS LC-MS/MS (Impurity Identification) Carlinoside_Sample->LCMS NMR NMR (Structural Confirmation) Carlinoside_Sample->NMR ICPMS ICP-MS (Elemental Contaminants) Carlinoside_Sample->ICPMS Purity_Report Comprehensive Purity Report HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report ICPMS->Purity_Report

Caption: Purity assessment pathway for this compound.

References

A Comparative Guide to HPLC and UPLC Methods for Carlinoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and pharmaceutical quality control, the accurate and efficient quantification of bioactive compounds is paramount. Carlinoside, a flavone C-glycoside with notable antioxidant properties, is a subject of increasing interest. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of this compound, supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.

Key Performance Indicators: HPLC vs. UPLC for this compound Analysis

UPLC technology, with its use of sub-2 µm particle columns and higher operating pressures, generally offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. The following table summarizes a quantitative comparison of typical validation parameters for this compound analysis using both techniques, based on data extrapolated from studies on structurally similar flavonoid C-glycosides.

ParameterHPLCUPLC/UHPLCKey Advantages of UPLC
Analysis Time 15 - 30 min< 5 minSignificantly shorter run times, leading to higher sample throughput.
Retention Time (this compound) ~12 min~3 minFaster elution reduces solvent consumption and analysis cost.
Peak Width (this compound) ~0.3 min~0.08 minSharper peaks lead to better resolution and easier integration.
Resolution (between this compound and adjacent peaks) > 1.5> 2.0Improved separation of closely eluting compounds.
**Linearity (R²) **> 0.999> 0.999Both methods demonstrate excellent linearity.
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mLGenerally lower LODs, indicating higher sensitivity.[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.06 µg/mLLower LOQs allow for the quantification of trace amounts.[1]
Precision (%RSD) Intraday: < 2%Intraday: < 1.5%UPLC is expected to have comparable or better precision.
Accuracy (% Recovery) 98 - 102%98 - 102%Both methods demonstrate excellent accuracy.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using HPLC and UPLC. These methods are based on established procedures for flavonoid C-glycoside analysis and can be adapted and validated for specific matrices.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[2]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-25 min: 30-50% B

      • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 345 nm (based on the typical absorption maxima for luteolin di-C-glycosides).

UPLC Method Protocol
  • Instrumentation: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-4 min: 10-40% B

      • 4-4.5 min: 40-90% B

      • 4.5-5 min: 90-10% B (return to initial conditions)

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 2 µL.[4]

  • Detection Wavelength: 345 nm.

Workflow and Logic

To better understand the workflows and the logical process for cross-validating these two methods, the following diagrams are provided.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_comp Comparison H_Dev Method Development H_Val Method Validation H_Dev->H_Val H_Ana Sample Analysis H_Val->H_Ana Comp Compare Performance Data (Time, Resolution, Sensitivity) H_Ana->Comp U_Dev Method Development U_Val Method Validation U_Dev->U_Val U_Ana Sample Analysis U_Val->U_Ana U_Ana->Comp Decision Select Optimal Method Comp->Decision HPLC_vs_UPLC cluster_performance Performance Metrics HPLC HPLC (3-5 µm particles) Time Analysis Time HPLC->Time Longer Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Standard UPLC UPLC (<2 µm particles) UPLC->Time Shorter UPLC->Resolution Higher UPLC->Sensitivity Higher

References

A Comparative Guide to the Bioavailability of Carlinoside and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Carlinoside, a flavone C-glycoside, and its corresponding aglycone represent a class of compounds with significant therapeutic potential. Understanding their comparative bioavailability is crucial for the development of effective therapeutic agents. Due to a lack of direct comparative studies on this compound, this guide provides a comprehensive overview based on the established principles of flavonoid pharmacokinetics, drawing parallels from studies on structurally similar C-glycosides and their aglycones. This document outlines the theoretical differences in their absorption, metabolism, and overall bioavailability, supported by a hypothetical data comparison and a standardized experimental protocol for future in-vivo studies.

General Principles of Flavonoid Bioavailability: Glycosides vs. Aglycones

The bioavailability of flavonoids is heavily influenced by their chemical structure, particularly the presence and type of glycosidic linkage. While flavonoid aglycones are generally more lipophilic and can be absorbed via passive diffusion across the intestinal epithelium, glycosides often require enzymatic hydrolysis to their aglycone form before absorption.[1] However, C-glycosides like this compound present a unique case due to the stable carbon-carbon bond between the sugar moiety and the flavonoid backbone.[2] This bond is resistant to hydrolysis by digestive enzymes in the upper gastrointestinal tract.[3][4]

Consequently, C-glycosides may be absorbed intact, potentially via active transport mechanisms, or they may reach the colon where they can be metabolized by the gut microbiota.[4][5] Some studies suggest that certain flavonoid glycosides can lead to higher plasma concentrations and a longer mean residence time compared to their aglycones.[6][7] In contrast, the absorption of many flavonoid aglycones is considered more efficient than their corresponding glycosides.[8][9]

Hypothetical Pharmacokinetic Data Comparison

The following table presents a hypothetical comparison of the key pharmacokinetic parameters for this compound and its aglycone. This data is illustrative and based on general findings for flavonoid C-glycosides versus their aglycones, as direct experimental values for this compound are not currently available in the public domain.

Pharmacokinetic ParameterThis compound (C-Glycoside)This compound AglyconeRationale for Hypothetical Values
AUC (Area Under the Curve) (ng·h/mL) 1200950While the aglycone may be more readily absorbed, the C-glycoside's potential for intact absorption and longer circulation time could result in a higher overall exposure.
Cmax (Maximum Plasma Concentration) (ng/mL) 150250The aglycone, being more lipophilic, might be absorbed more rapidly, leading to a higher peak concentration.
Tmax (Time to Maximum Concentration) (h) 4.01.5The absorption of the C-glycoside may be slower and more complex, potentially involving transport proteins or colonic absorption, leading to a delayed Tmax.
t1/2 (Half-life) (h) 8.05.0The intact C-glycoside and its metabolites may be eliminated more slowly from the body compared to the more rapidly metabolized aglycone.

Proposed Experimental Protocol for a Comparative Bioavailability Study

To definitively determine the comparative bioavailability of this compound and its aglycone, a rigorous in-vivo pharmacokinetic study is required. The following protocol outlines a standard methodology.

1. Study Design:

  • A randomized, crossover study design with a sufficient washout period between administrations.

  • Use of healthy, male Sprague-Dawley rats (n=6-8 per group), fasted overnight before dosing.

2. Test Articles and Administration:

  • This compound and its aglycone, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral administration via gavage at a molar equivalent dose.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma to be separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its aglycone in plasma.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Non-compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters including AUC, Cmax, Tmax, and t1/2.

  • Statistical comparison of the parameters between the this compound and aglycone groups.

6. Metabolite Identification (Optional):

  • Urine and feces can be collected to identify and quantify major metabolites, providing insights into the metabolic pathways.

Visualizing the Process: Experimental Workflow and Metabolic Pathways

To illustrate the key processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for a bioavailability study and a generalized metabolic pathway for a flavonoid C-glycoside and its aglycone.

Experimental_Workflow cluster_preclinical Pre-administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage (this compound or Aglycone) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis Report Bioavailability Report PK_Analysis->Report

Figure 1: Experimental workflow for a comparative bioavailability study.

Metabolic_Pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion This compound This compound (C-Glycoside) Intact_Absorption Intact Absorption (via transporters) This compound->Intact_Absorption Microbiota_Metabolism Colonic Microbiota Metabolism This compound->Microbiota_Metabolism Aglycone This compound Aglycone Passive_Diffusion Passive Diffusion Aglycone->Passive_Diffusion Intact_Glycoside Intact this compound & Metabolites Intact_Absorption->Intact_Glycoside Aglycone_Metabolites Aglycone Metabolites (Phase I & II) Passive_Diffusion->Aglycone_Metabolites Microbiota_Metabolism->Aglycone_Metabolites Urine_Feces Urine / Feces Intact_Glycoside->Urine_Feces Aglycone_Metabolites->Urine_Feces

Figure 2: Generalized metabolic pathway of a flavonoid C-glycoside and its aglycone.

While direct comparative data for this compound and its aglycone is not yet available, the existing body of research on flavonoid bioavailability provides a strong theoretical framework for understanding their likely pharmacokinetic profiles. The C-glycosidic linkage in this compound is expected to confer greater stability in the upper gastrointestinal tract, potentially leading to absorption of the intact molecule and a different metabolic fate compared to its more readily absorbed aglycone. The proposed experimental protocol provides a clear path forward for obtaining definitive data, which will be invaluable for the rational design and development of this compound-based therapeutics.

References

evaluating the synergistic effects of Carlinoside with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

The exploration of combination therapies is a promising avenue in drug discovery, often leading to enhanced efficacy and reduced side effects.[1][2] Flavonoids, a class of plant secondary metabolites to which Carlinoside belongs, are known to interact with various cellular signaling pathways and may exhibit synergistic effects when combined with other compounds.[3][4][5] This guide outlines the general principles, experimental methodologies, and data presentation strategies for assessing the synergistic potential of flavonoid combinations.

Potential Mechanisms of Synergy

The synergistic action of flavonoids and other polyphenols can arise from several mechanisms. These include enhancing the bioavailability of other compounds, increasing overall antioxidant capacity, and modulating the same or different signaling pathways.[6] For instance, some phenolic compounds can affect the expression of cell membrane transporters, thereby promoting the absorption of other active compounds.[7] Furthermore, combinations of antioxidants can lead to a greater effect than the sum of their individual actions.[8][9]

Flavonoids have been shown to modulate a number of critical signaling cascades, including the PI3K/Akt, MAPK, and PKC pathways.[3][4][5] By targeting different components within these pathways, a combination of compounds could lead to a more profound biological effect.[3]

Experimental Approach to Evaluating Synergy

A systematic approach is necessary to rigorously evaluate the synergistic effects of a compound combination. The following workflow outlines a general experimental plan.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Single Agent Dose-Response Assays (Determine IC50 for each compound) B Combination Dose-Response Matrix (Checkerboard assay) A->B C Data Analysis for Synergy (e.g., Combination Index, Isobologram) B->C D Western Blot / PCR (Analyze key signaling proteins/genes) C->D E Cell Cycle Analysis / Apoptosis Assays C->E F Bioavailability/Uptake Studies C->F G Animal Model of Disease E->G H Administer Single Agents and Combination G->H I Evaluate Efficacy and Toxicity H->I

Caption: A generalized experimental workflow for evaluating synergistic drug interactions.

Experimental Protocols

1. Cell Viability and Dose-Response Assays:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each individual compound and to assess the effect of the combination on cell viability.

  • Method:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of each compound individually to determine the IC50 value.

    • For the combination study, treat cells with a dose-response matrix (checkerboard) of the two compounds.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Assess cell viability using an appropriate method, such as the MTT or CellTiter-Glo assay.

2. Synergy Analysis:

  • Objective: To quantitatively determine if the interaction between the two compounds is synergistic, additive, or antagonistic.

  • Method (Combination Index - CI):

    • The Combination Index (CI) method is a widely used approach. The CI is calculated using the following equation: CI = (da/Da) + (db/Db), where Da and Db are the doses of drug A and drug B alone that produce a certain effect, and da and db are the doses of the drugs in combination that produce the same effect.

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Method (Isobologram Analysis):

    • An isobologram is a graphical representation of synergy.

    • The doses of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes.

    • A straight line connecting the IC50 values of the two individual drugs represents the line of additivity.

    • Data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[10]

Data Presentation for Comparison

Clear and concise presentation of quantitative data is crucial for comparing the effects of different compound combinations.

Table 1: Hypothetical Synergistic Effects of Compound A and Compound B on Cancer Cell Line X

TreatmentIC50 (µM)Combination Index (CI) at 50% InhibitionNotes
Compound A 15--
Compound B 25--
Combination (1:1 ratio) -0.6Strong synergistic interaction observed.
Combination (1:2 ratio) -0.8Synergistic interaction observed.
Combination (2:1 ratio) -1.1Additive to slight antagonistic effect.

Visualization of Affected Signaling Pathways

Understanding the molecular mechanisms underlying synergistic effects often involves examining the impact on key cellular signaling pathways. Flavonoids are known to influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention Potential Flavonoid Intervention Points GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Flavonoid1 Flavonoid A Flavonoid1->RAF Inhibition Flavonoid2 Flavonoid B Flavonoid2->MEK Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway with hypothetical points of inhibition by flavonoids.

References

A Comparative Meta-Analysis of Carlinoside's Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of available scientific literature reveals the promising biological activities of Carlinoside, a flavone C-glycoside found in various plants. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other alternatives, supported by experimental data. The analysis focuses on its antioxidant, anti-inflammatory, hepatoprotective, and potential anti-cancer properties.

Data Summary: A Comparative Look at Biological Performance

Quantitative data from various studies have been summarized to compare the biological activities of this compound and its close structural analogs, such as orientin and isoorientin. Due to the limited availability of direct quantitative data for this compound, data from these related luteolin C-glycosides are included to provide a broader perspective on the potential efficacy of this class of compounds.

Biological ActivityCompoundAssayResult (IC50/EC50/Inhibition %)Reference CompoundResult (IC50/EC50/Inhibition %)
Antioxidant Activity Carlina acaulis herb extract (rich in this compound)DPPH Radical ScavengingSC50: 72.00 µg/mL[1]--
Carlina acaulis root extract (rich in this compound)DPPH Radical ScavengingSC50: 208.00 µg/mL[1]--
IsoorientinDPPH Radical ScavengingHighest scavenging activity among tested compoundsLuteolin-
IsoorientinNO ScavengingHighest scavenging activity among tested compoundsLuteolin-
IsoorientinONOO- ScavengingHighest scavenging activity among tested compoundsLuteolin-
Anti-inflammatory Activity Carlina acanthifolia herb extract (200 mg/kg p.o.)Carrageenan-induced rat paw oedema61.24% inhibition[1]Indomethacin-
Isoorientin (25 µg/mL)Thromboxane B2 (TXB2) Synthesis Inhibition54.33% inhibition--
Isoorientin (25 µg/mL)Leukotriene B4 (LTB4) Synthesis Inhibition2.01% inhibition--
Hepatoprotective Activity This compoundUGT1A1 activity in HepG2 cellsIncreased Vmax--
Anti-cancer Activity LuteolinMTT Assay (MES-SA-Dx5 cells)IC50: 20 µM ± 5 µM[2]--

Key Biological Mechanisms and Signaling Pathways

Hepatoprotective Activity: The Nrf2 Signaling Pathway

This compound has been shown to exert its hepatoprotective effects by modulating the Nrf2 signaling pathway. It reduces the accumulation of hepatic bilirubin by stimulating the activity of UDP-glucuronosyltransferase 1A1 (UGT1A1), a key enzyme in bilirubin conjugation and detoxification. This stimulation is achieved through the upregulation of Nrf2 gene expression. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the UGT1A1 gene, thereby enhancing its transcription and translation.

Nrf2_Pathway This compound This compound Nrf2_gene Nrf2 Gene This compound->Nrf2_gene Upregulates expression Nrf2_protein Nrf2 Protein Nrf2_gene->Nrf2_protein Transcription & Translation ARE Antioxidant Response Element (ARE) Nrf2_protein->ARE Translocates to nucleus and binds to UGT1A1_gene UGT1A1 Gene ARE->UGT1A1_gene Enhances transcription UGT1A1_protein UGT1A1 Enzyme UGT1A1_gene->UGT1A1_protein Transcription & Translation Bilirubin Bilirubin Conjugated_Bilirubin Conjugated Bilirubin Bilirubin->Conjugated_Bilirubin Conjugation UGT1A1_protein Detoxification Detoxification Conjugated_Bilirubin->Detoxification Detoxification and Excretion

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate replication and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of this compound-containing extracts was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Experimental Workflow:

DPPH_Workflow start Start prepare_extract Prepare methanolic solutions of plant extracts start->prepare_extract prepare_dpph Prepare DPPH solution in methanol start->prepare_dpph mix Mix extract solution with DPPH solution prepare_extract->mix prepare_dpph->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol Details:

  • Preparation of Extracts: Methanolic solutions of the plant extracts containing this compound were prepared at various concentrations.

  • DPPH Solution: A solution of DPPH in methanol was prepared.

  • Reaction: The extract solutions were mixed with the DPPH solution.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The SC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was then determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:

NO_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 pretreat Pre-treat cells with various concentrations of this compound incubate1->pretreat stimulate Stimulate cells with LPS pretreat->stimulate incubate2 Incubate for another 24 hours stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Perform Griess reaction to measure nitrite concentration collect_supernatant->griess_reaction measure Measure absorbance at 540 nm griess_reaction->measure calculate Calculate percentage of NO inhibition measure->calculate end End calculate->end

Caption: Workflow for the nitric oxide (NO) inhibition assay.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Anti-cancer Activity: MTT Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with various concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate cell viability and IC50 measure->calculate end End calculate->end

Caption: Workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound and incubated for a further 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of Carlinoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to consult your institution's chemical hygiene plan and adhere to all local, state, and federal regulations. All personnel tasked with handling chemical waste must be adequately trained in proper waste management procedures.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles to protect from splashes or dust.[1]

  • Lab Coat: A laboratory coat or other protective clothing is required to prevent skin contact.[1]

General Handling:

  • Avoid the formation of dust when handling the solid form of Carlinoside.[2]

  • Ensure adequate ventilation in the work area.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[1]

  • Thoroughly wash hands and any exposed skin after handling the product.[1]

Quantitative Data Summary

For proper waste labeling and documentation, the following table summarizes key chemical identifiers for this compound.

PropertyValue
Chemical Name This compound
CAS Number 59952-97-5
Molecular Formula C26H28O15
Molecular Weight 580.49 g/mol
Appearance Powder

Source: ChemicalBook[2]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1]

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, compatible, and clearly labeled waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not pour solutions containing this compound down the drain.[4] The container must be compatible with the solvent used.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound are considered chemically contaminated solid waste.[1] These materials should be collected in a designated, sealed plastic bag or container.[4]

Step 2: Container Selection and Labeling

  • Use appropriate, leak-proof containers for all this compound waste.[1] The containers must be in good condition with secure, tight-fitting lids.[1]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's waste management program.

Step 3: Waste Storage

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Store waste containers according to chemical compatibility to prevent accidental reactions.[1] For instance, keep organic compounds like this compound away from strong oxidizing agents.[1]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[4]

  • Follow all institutional, local, state, and federal regulations for the final disposal of chemical waste.[4]

In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[4] For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and scoop the absorbed material into a designated waste container.[4] Clean the spill area thoroughly.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory chemical waste disposal apply. The key "experiment" in this context is the safe and compliant packaging of the waste for pickup by a certified disposal service. The methodology is as follows:

  • Preparation: Don all required PPE. Prepare the designated waste containers by ensuring they are clean, dry, and properly labeled.

  • Segregation: At the point of generation, carefully separate solid this compound waste, liquid this compound waste, and this compound-contaminated materials into their respective pre-labeled containers.

  • Containment: Securely seal all waste containers to prevent leaks or spills.

  • Storage: Transport the sealed containers to the designated hazardous waste storage area within the laboratory or facility.

  • Documentation: Complete any required waste disposal forms or logbooks as per institutional policy.

  • Handover: Follow the established procedure for notifying the waste disposal service for pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carlinoside_Disposal_Workflow start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Identify Waste Type ppe->assess_waste solid_waste Solid Waste (Unused Powder) assess_waste->solid_waste  Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) assess_waste->contaminated_materials Contaminated   collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Sealed Bag or Container contaminated_materials->collect_contaminated store Step 3: Store Securely in Designated Waste Area collect_solid->store collect_liquid->store collect_contaminated->store disposal Step 4: Arrange Pickup by Certified Waste Disposal Service store->disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Carlinoside

Author: BenchChem Technical Support Team. Date: November 2025

Operational Plan: Personal Protective Equipment (PPE)

When handling Carlinoside, particularly in its powdered form, adherence to standard laboratory safety protocols is essential to minimize exposure. The following personal protective equipment is recommended:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[1]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against airborne particles and splashes.[2] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[3] For operations that may generate significant aerosols, a respirator may be necessary.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, disposable coveralls may be appropriate.

Logistical Plan: Handling, Storage, and Disposal

Proper logistical planning ensures the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1]

  • Avoid direct contact with skin and eyes.[2]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents.[2]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains.[1]

  • Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.[1]

Quantitative Data Summary

As specific quantitative data for this compound is limited, the following table provides general information for related flavone compounds.

PropertyData for Flavone (as a reference)
Appearance White to off-white crystalline powder
Melting Point 95 - 99 °C
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO. Flavonoid glycosides are generally soluble in water and alcohol.[4]
Stability Stable under normal laboratory conditions.[2]
Incompatibilities Strong oxidizing agents.[2]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Carlinoside_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Information (e.g., this document) B Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Safety Goggles A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare this compound Solution C->D E Decontaminate Work Area D->E H Collect Chemical Waste (Unused this compound, Contaminated Materials) D->H Generate Waste F Remove and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G I Store Waste in a Labeled, Sealed Container H->I J Dispose of Waste According to Institutional and Local Regulations I->J

Fig 1. Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.